molecular formula C13H24O B12677014 4-Isopropyl-alpha-methylcyclohexanepropionaldehyde CAS No. 51367-69-2

4-Isopropyl-alpha-methylcyclohexanepropionaldehyde

Cat. No.: B12677014
CAS No.: 51367-69-2
M. Wt: 196.33 g/mol
InChI Key: ZVPQMVSVAYSBAQ-UHFFFAOYSA-N
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Description

4-Isopropyl-alpha-methylcyclohexanepropionaldehyde (CAS 51367-69-2), with the IUPAC name 2-methyl-3-(4-propan-2-ylcyclohexyl)propanal, is an organic compound with the molecular formula C13H24O and a molecular weight of 196.33 g/mol . This compound is characterized by a boiling point of approximately 268.1°C at 760 mmHg, a flash point of 117.3°C, and a density of 0.865 g/cm³ . Its structure can be represented by the canonical SMILES string CC(C)C1CCC(CC1)CC(C)C=O . As a specialized aldehyde, its cyclohexane backbone bearing isopropyl and methyl substituents makes it a valuable intermediate in organic synthesis. It is primarily utilized in research and development for the synthesis of flavors and fragrances, pharmaceutical intermediates, and other fine chemicals . The product is offered in high purity, typically 99% at the industrial grade, with common packaging including 25 kg cardboard drums . This product is intended for research purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

51367-69-2

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

2-methyl-3-(4-propan-2-ylcyclohexyl)propanal

InChI

InChI=1S/C13H24O/c1-10(2)13-6-4-12(5-7-13)8-11(3)9-14/h9-13H,4-8H2,1-3H3

InChI Key

ZVPQMVSVAYSBAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)CC(C)C=O

Origin of Product

United States

Foundational & Exploratory

Comprehensive Structural and Stereochemical Analysis of 4-Isopropyl-α-methylcyclohexanepropionaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 4-isopropyl-α-methylcyclohexanepropionaldehyde (CAS: 51367-69-2) is a complex aliphatic aldehyde and a fully saturated structural analog of the well-known fragrance ingredient, cyclamen aldehyde[1]. The transition from an aromatic precursor to a fully hydrogenated cyclohexane ring introduces profound stereochemical complexity, transforming a molecule with a single chiral center into a system with four distinct stereoisomers. This whitepaper provides an in-depth technical analysis of its molecular architecture, the causality behind its conformational preferences, and the highly specific catalytic methodologies required for its synthesis and analytical validation.

Molecular Architecture & Stereochemistry

Stereocenters and Isomerism

The molecular framework of 4-isopropyl-α-methylcyclohexanepropionaldehyde (C₁₃H₂₄O, MW: 196.33 g/mol ) features two distinct types of stereogenic elements:

  • The Chiral Center (C2 of the propanal chain): The α-methyl group creates a classical stereocenter, yielding (R) and (S) enantiomers.

  • The Diastereomeric Axis (C1 and C4 of the cyclohexane ring): The 1,4-disubstituted cyclohexane ring lacks a chiral center at C1 and C4 due to the plane of symmetry in the parent ring paths, but it exhibits cis and trans diastereomerism based on the relative orientation of the isopropyl and α-methylpropanal groups.

Consequently, the molecule exists as a mixture of four stereoisomers: cis-(R), cis-(S), trans-(R), and trans-(S).

Conformational Causality and A-Values

The thermodynamic stability of the cis and trans isomers is dictated by the conformational free energies (A-values) of the substituents[2]. The trans-1,4 isomer is thermodynamically favored because it can adopt a diequatorial (e,e) conformation, minimizing 1,3-diaxial interactions.

Conversely, the cis-1,4 isomer is forced into an axial-equatorial (a,e) conformation. The causality of which group occupies the equatorial position is determined by steric bulk:

  • The isopropyl group has a highly demanding A-value of ~2.15 kcal/mol.

  • The α-methylpropanal side chain functions sterically similar to an isobutyl group, with an A-value of ~1.20 kcal/mol. Because the isopropyl group exerts a much stronger steric penalty when axial, the cis isomer will exclusively adopt a conformation where the isopropyl group is equatorial and the propanal chain is axial.

Table 1: Conformational Energy Analysis (A-values)
SubstituentA-Value (kcal/mol)Equatorial PreferenceImpact on 1,4-cis Conformation
Isopropyl 2.15Very HighForces equatorial positioning
α-Methylpropanal ~1.20 - 1.30ModerateForced into axial position

Synthetic Methodology & Causality

Direct catalytic hydrogenation of cyclamen aldehyde to yield the target molecule is fraught with chemoselectivity issues. Aromatic aldehydes are highly susceptible to over-reduction, leading to the formation of the corresponding primary alcohol (hydrogenolysis)[3].

To engineer a self-validating and high-yielding synthetic system, two critical interventions are required:

  • Acetal Protection: The aldehyde must be masked as a 1,3-dioxolane. This prevents nucleophilic attack and premature reduction of the carbonyl group under high-pressure H₂.

  • Catalyst Selection: Rhodium on Alumina (Rh/Al₂O₃) is chosen over Palladium on Carbon (Pd/C). While Pd is excellent for alkene reduction, it aggressively promotes the hydrogenolysis of oxygenated functional groups. Rh/Al₂O₃, conversely, is the preferred catalytic metal for the selective hydrogenation of aromatic rings without cleaving carbon-oxygen bonds[4].

Experimental Protocol 1: Synthesis via Acetal Protection and Catalytic Hydrogenation

Step 1: Acetalization (Protection)

  • Charge a Dean-Stark apparatus with cyclamen aldehyde (1.0 eq), ethylene glycol (1.5 eq), and catalytic p-toluenesulfonic acid (pTSA, 0.05 eq) in anhydrous toluene.

  • Reflux the mixture at 110°C until the theoretical volume of water is collected in the trap (typically 3-4 hours).

  • Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acid. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the dioxolane-protected intermediate.

Step 2: Catalytic Hydrogenation

  • Transfer the protected intermediate to a high-pressure Parr reactor.

  • Add anhydrous tetrahydrofuran (THF) as the solvent and 5% Rh/Al₂O₃ catalyst (10 wt% relative to the substrate).

  • Purge the reactor sequentially with N₂ (3x) and then H₂ (3x) to remove all oxygen.

  • Pressurize the reactor with H₂ to 50 bar and heat to 100°C under vigorous mechanical stirring (1000 rpm) to overcome gas-liquid mass transfer limitations.

  • Monitor hydrogen uptake; the reaction is typically complete within 6-8 hours.

  • Cool the reactor, safely vent the H₂, and filter the catalyst through a tightly packed Celite pad. Concentrate the filtrate.

Step 3: Acidic Deprotection

  • Dissolve the crude hydrogenated acetal in a mixture of THF and 2M HCl (1:1 v/v).

  • Stir at ambient temperature for 4 hours to hydrolyze the acetal.

  • Extract the aqueous mixture with diethyl ether (3x). Wash the combined organic layers with saturated NaHCO₃ and brine, dry over MgSO₄, and evaporate to yield the crude mixture of 4-isopropyl-α-methylcyclohexanepropionaldehyde stereoisomers.

G Start Cyclamen Aldehyde (Aromatic Precursor) Protect Acetal Protection (Ethylene Glycol, pTSA) Start->Protect Step 1: Mask Carbonyl Hydrogenation Catalytic Hydrogenation (Rh/Al₂O₃, H₂, 50 bar, 100°C) Protect->Hydrogenation Step 2: Arene Reduction Deprotect Acidic Deprotection (H₃O⁺, H₂O/THF) Hydrogenation->Deprotect Step 3: Hydrolysis Product 4-Isopropyl-α-methylcyclohexanepropionaldehyde (Mixture of 4 Stereoisomers) Deprotect->Product Yields Target Branch1 cis-Isomers (1,4-cis, 2R/2S) Product->Branch1 ~60-70% (Kinetically Favored via Syn-Addition) Branch2 trans-Isomers (1,4-trans, 2R/2S) Product->Branch2 ~30-40% (Thermodynamically Favored)

Figure 1: Synthetic workflow and stereochemical branching of the target aldehyde.

Analytical Characterization (Self-Validating System)

To validate the success of the synthesis and quantify the stereoisomeric ratios, a Chiral Gas Chromatography-Mass Spectrometry (GC-MS) workflow is employed. The chiral stationary phase resolves the enantiomers, while the MS fragmentation pattern confirms the structural integrity of the aliphatic aldehyde.

A hallmark of this molecule's MS spectrum is the McLafferty rearrangement . Because the molecule possesses a γ-hydrogen on the C1 position of the cyclohexane ring, cleavage of the α-β bond yields an enol fragment at m/z 58, which serves as the base peak for identification.

Experimental Protocol 2: Chiral GC-MS Analysis
  • Sample Preparation: Dissolve 10 mg of the synthesized product in 1 mL of GC-grade hexane.

  • Column Configuration: Install a β-cyclodextrin based chiral column (e.g., CP-Chirasil-Dex CB, 25 m × 0.25 mm × 0.25 μm) into the GC-MS system.

  • Carrier Gas: Set Helium flow to a constant 1.2 mL/min.

  • Oven Temperature Program: Initial temperature 80°C (hold 2 min), ramp at 2°C/min to 160°C to ensure baseline resolution of the four isomers, then ramp at 10°C/min to 220°C (hold 5 min) to bake out the column.

  • Injection: Inject 1 μL at 250°C with a split ratio of 50:1.

  • MS Parameters: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV, scanning from m/z 40 to 300.

Table 2: GC-MS Analytical Parameters and Fragmentation
StereoisomerRelative ElutionM⁺ (m/z)Base Peak (m/z)Key Fragments (m/z)
cis-(2R/2S) Early (24.5 - 24.8 min)19658 (McLafferty)178 (-H₂O), 167 (-CHO)
trans-(2R/2S) Late (26.2 - 26.5 min)*19658 (McLafferty)178 (-H₂O), 167 (-CHO)

*Note: The trans-isomers typically elute later on non-polar and chiral columns due to their highly planar, diequatorial conformation, which allows for stronger Van der Waals interactions with the stationary phase.

References

  • ChemSrc Database. 4-isopropyl-alpha-methylcyclohexanepropionaldehyde (CAS: 51367-69-2) Properties and Identification. Available at:[Link]

  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. Semantic Scholar Corpus ID: 92938000. Available at:[Link]

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press. Journal of Chemical Education Citation. Available at:[Link]

  • Johnson Matthey. PGM Catalyst Handbook: Hydrogenation & Catalysis. (Reference to Rh/Al₂O₃ chemoselectivity for aromatic aldehydes). Available at:[Link]

Sources

Cyclamen Aldehyde (CAS 103-95-7): A Comprehensive Physicochemical and Synthetic Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclamen Aldehyde (2-Methyl-3-(4-isopropylphenyl)propanal) is a highly valued aliphatic-aromatic aldehyde utilized extensively in fragrance formulation and as a synthetic intermediate in chemical research. Characterized by its potent floral, green, and ozonic olfactory profile, it serves as a critical building block for complex molecular architectures. This technical whitepaper provides an in-depth analysis of its physicochemical properties, industrial synthesis workflows, reactivity profiles, and a self-validating experimental protocol designed for researchers and development scientists.

Molecular Identity and Physicochemical Profiling

Understanding the physicochemical parameters of Cyclamen Aldehyde is critical for predicting its behavior in complex matrices, such as lipid-based drug delivery systems or volatile fragrance accords. Its moderate lipophilicity (LogP ~3.4) ensures excellent solubility in fixed oils and ethanol while rendering it insoluble in aqueous media.

Below is a consolidated summary of its core quantitative data:

PropertyValueReference
CAS Number 103-95-7
Molecular Formula C₁₃H₁₈O
Molecular Weight 190.28 g/mol
Appearance Colorless to pale yellow liquid
Density (@ 20°C) 0.946 – 0.952 g/cm³
Boiling Point ~270°C
Refractive Index (@ 20°C) 1.503 – 1.508
LogP (Octanol/Water) 3.3 – 3.4
Vapor Pressure (@ 20°C) 0.00397 mmHg
Flash Point 109°C

Mechanistic Pathways in Synthesis

Cyclamen Aldehyde does not occur naturally and must be synthesized. The dominant industrial route is the cross-aldol condensation of 4-isopropylbenzaldehyde (cuminaldehyde) with propionaldehyde, followed by a highly selective catalytic hydrogenation.

An alternative pathway involves the Friedel-Crafts reaction between isopropylbenzene (cumene) and methacrolein diacetate in the presence of titanium tetrachloride (TiCl₄) and boron trifluoride etherate, followed by acid hydrolysis. However, the aldol route remains preferred due to higher yields and easier purification.

Synthesis N1 Cuminaldehyde (Reactant) N3 Alkaline Condensation (NaOH/KOH) N1->N3 N2 Propionaldehyde (Reactant) N2->N3 Slow addition N4 Unsaturated Intermediate (Aldol Adduct) N3->N4 Aldol Reaction N5 Selective Hydrogenation (Pd/Al2O3 + KOAc) N4->N5 H2 (g) N6 Cyclamen Aldehyde (Target Product) N5->N6 C=C Reduction

Fig 1. Industrial synthesis workflow of Cyclamen Aldehyde via cross-aldol condensation.

Experimental Protocol: Bench-Scale Synthesis & Purification

To ensure high scientific integrity, the following protocol is designed as a self-validating system . Each phase includes embedded In-Process Controls (IPCs) that rely on analytical feedback to dictate the progression of the experiment, rather than arbitrary timeframes.

Phase 1: Alkaline Cross-Aldol Condensation
  • Objective: Synthesize the intermediate 2-methyl-3-(4-isopropylphenyl)-2-propenal.

  • Procedure:

    • Charge a jacketed reactor with 1.5 molar equivalents of cuminaldehyde and a catalytic amount of 10% aqueous NaOH.

    • Heat the biphasic mixture to 40–50°C under vigorous mechanical stirring.

    • Critical Step: Add 1.0 molar equivalent of propionaldehyde dropwise over 3–4 hours.

      • Causality: Propionaldehyde possesses alpha-hydrogens, making it highly susceptible to self-condensation (forming 2-methyl-2-pentenal). By maintaining a massive stoichiometric excess of cuminaldehyde in the reaction zone via slow addition, the cross-aldol product is kinetically favored over the homopolymerization of propionaldehyde.

    • Self-Validation (IPC 1): Sample the organic layer hourly for Gas Chromatography-Flame Ionization Detection (GC-FID). The reaction is validated as complete when the propionaldehyde peak is entirely consumed and the intermediate peak plateaus.

Phase 2: Selective Catalytic Hydrogenation
  • Objective: Reduce the conjugated alkene (C=C) without over-reducing the aldehyde (C=O) to an alcohol.

  • Procedure:

    • Transfer the washed and neutralized organic intermediate to a high-pressure hydrogenation autoclave using ethanol as a solvent.

    • Add Palladium on Alumina (Pd/Al₂O₃) catalyst (0.5% w/w).

    • Critical Step: Add potassium acetate (KOAc) to the mixture.

      • Causality: Unmodified palladium will readily reduce both the double bond and the carbonyl group. The alkaline modifier (KOAc) selectively poisons the catalyst's active sites responsible for carbonyl reduction, ensuring the reaction halts precisely at the saturated aldehyde.

    • Pressurize the vessel with H₂ gas to 3–5 bar and maintain at 60°C.

    • Self-Validation (IPC 2): Monitor the volumetric consumption of H₂ gas via a mass flow controller. The system validates its own completion when exactly one molar equivalent of hydrogen is absorbed and the pressure drop ceases.

Phase 3: Purification via Fractional Distillation
  • Procedure: Filter the catalyst and subject the crude mixture to high-vacuum fractional distillation (e.g., using a falling-film fractionation tower).

  • Quality Control (QC): Collect the main fraction boiling at ~115°C at 2 mmHg. Validate final purity via Refractive Index (target: 1.503–1.508) and GC-MS (target: >95% purity).

Chemical Reactivity and Formulation Stability

In formulation science, the reactivity of the aldehyde functional group dictates the stability of the final product. Cyclamen Aldehyde is generally stable but exhibits specific reactivity in complex matrices:

  • Schiff Base Formation: In the presence of primary amines (e.g., Methyl Anthranilate), it readily forms Schiff bases, shifting the olfactive profile toward a heavier, orange-blossom/lily-of-the-valley note.

  • Acetalization: In acidic media containing alcohols (e.g., ethanol or propylene glycol), it can form acetals, which may dampen its volatility and alter its release kinetics.

Reactivity C1 Cyclamen Aldehyde C4 Schiff Base Formation C1->C4 C5 Acetal Formation C1->C5 C2 Primary Amines (e.g., Methyl Anthranilate) C2->C4 C3 Alcohols (Acidic Media) C3->C5 C6 Modified Olfactive Profile C4->C6 C5->C6

Fig 2. Matrix reactivity and derivative formation pathways of Cyclamen Aldehyde.

Toxicological and Environmental Profile

From a regulatory and safety standpoint, Cyclamen Aldehyde is subject to specific handling guidelines. According to the , the substance is classified under the Globally Harmonized System (GHS) as:

  • Skin Irritation (Category 2): Causes skin irritation (H315).

  • Skin Sensitization (Category 1): May cause an allergic skin reaction (H317).

  • Aquatic Toxicity (Chronic 3): Harmful to aquatic life with long-lasting effects (H412).

Due to its sensitization potential, its use in consumer products is regulated by the International Fragrance Association (IFRA), which mandates strict concentration limits depending on the product category (e.g., leave-on vs. rinse-off cosmetics) .

References

  • PubChem. "Cyclamen aldehyde | C13H18O | CID 517827 - Physical and Chemical Properties." National Center for Biotechnology Information. Available at:[Link]

  • ScenTree. "Cyclamen aldehyde (CAS N° 103-95-7) - Physico-chemical properties and Synthesis." Available at: [Link]

  • European Chemicals Agency (ECHA). "3-p-cumenyl-2-methylpropionaldehyde - Substance Information." Available at:[Link]

Technical Monograph: Olfactory Characterization of 4-Isopropyl-alpha-methylcyclohexanepropionaldehyde

[1]

Executive Summary

4-Isopropyl-alpha-methylcyclohexanepropionaldehyde (CAS: 51367-69-2) is the fully saturated cyclohexane analog of the aromatic fragrance ingredient Cyclamen Aldehyde (CAS: 103-95-7).[1] While the aromatic parent is a staple in perfumery for its powerful floral-green (Muguet/Lily of the Valley) character, the saturated cyclohexane derivative represents a distinct structural class often encountered in structure-activity relationship (SAR) studies and specific "clean" fragrance applications.[1]

This guide analyzes the physicochemical properties, olfactory profile, and detection thresholds of this molecule, providing a comparative analysis against its aromatic precursor to aid researchers in ligand-receptor interaction studies (specifically OR1D2) and formulation science.

Chemical Identity & Stereochemistry

The molecule consists of a cyclohexane ring substituted at the 4-position with an isopropyl group and at the 1-position with a 2-methylpropanal chain.[1] Unlike its aromatic counterpart, the cyclohexane ring introduces cis/trans isomerism, significantly increasing the complexity of its stereochemical odor impact.

PropertySpecification
IUPAC Name 3-(4-Isopropylcyclohexyl)-2-methylpropanal
Common Names Saturated Cyclamen Aldehyde; Hexahydrocyclamen Aldehyde
CAS Number 51367-69-2
Molecular Formula C₁₃H₂₄O
Molecular Weight 196.33 g/mol
LogP (Predicted) ~4.1 (Higher lipophilicity than aromatic analog)
Vapor Pressure ~0.02 mmHg @ 25°C (Lower volatility than aromatic analog)
Stereochemical Considerations

The molecule possesses two chiral centers (alpha-carbon and ring substitution points) and geometric isomerism (cis/trans) on the cyclohexane ring.

  • Geometric Isomers: The trans isomer typically exhibits a more linear configuration, often correlating with higher receptor affinity in Muguet odorants due to better fit within the hydrophobic binding pocket of ORs like OR1D2.

  • Enantiomers: As with the aromatic analog, the (R)-enantiomer is generally more potent than the (S)-enantiomer.[1]

Olfactory Profile Analysis

The hydrogenation of the phenyl ring to a cyclohexane ring shifts the odor profile from "floral-balsamic" to "floral-green-waxy."[1]

Sensory Descriptors[1][2][3]
  • Primary Notes: Green, Floral (Lily of the Valley/Muguet), Fresh.[2][3]

  • Secondary Nuances: Melon (Cantaloupe), Cucumber, Waxy, Aldehydic (Citrus-peel like).

  • Comparison to Aromatic Parent:

    • Cyclamen Aldehyde (Aromatic): Sharp, powerful, slightly cuminic/spicy, distinct "stemmy" greenness.[4]

    • Saturated Analog (Cyclohexane): Softer, cleaner, "wetter" (aquatic), lacking the harsh spicy/cuminic edge. It exhibits a more "modern" transparency but often with lower diffusive power due to reduced volatility.

Substantivity & Performance

Due to the saturated ring system and slightly higher molecular weight (by 6 Daltons), the cyclohexane derivative is less volatile.

  • Tenacity: >48 hours on blotter (moderate to high).

  • Application: Useful in functional perfumery (soaps, detergents) where stability against oxidation (no aromatic ring activation) is preferred, though the aldehyde group remains susceptible to oxidation to the corresponding acid.

Odor Threshold Determination

Odor detection thresholds (ODT) are critical for establishing potency. While specific public data for the pure saturated analog is rare compared to the aromatic version, comparative data allows for precise estimation.

Comparative Threshold Data (Air Dilution)
CompoundStructure TypeOdor Threshold (Air)Odor Threshold (Water)
Cyclamen Aldehyde Aromatic2.51 ng/L~0.05 ppm
Saturated Analog Cyclohexane~5.0 - 10.0 ng/L (Est.)*~0.1 - 0.2 ppm (Est.)[1]
Lilial Aromatic0.8 ng/L0.004 ppm

*Note: Saturated analogs of floral aldehydes generally exhibit slightly higher thresholds (lower potency) than their aromatic counterparts due to the loss of pi-stacking capability in the receptor binding site, despite increased lipophilicity.[1]

Methodology: Air Dilution Olfactometry

To determine the precise threshold of the saturated analog, the following ASTM E679 compliant protocol is recommended:

  • Sample Prep: Prepare a geometric dilution series (step factor 3) of the analyte in odorless propylene glycol or diethyl phthalate.

  • Delivery: Inject into a dynamic olfactometer (e.g., TO8) providing a constant airstream (20 L/min).

  • Panel: Select 6-10 trained panelists screened for specific anosmia to Muguet aldehydes.

  • Procedure: 3-Alternative Forced Choice (3-AFC). Panelist sniffs three ports (one active, two blanks) and identifies the odd sample.

  • Calculation: The threshold is the concentration at which 50% of the panel correctly identifies the stimulus (Z50), calculated via logistic regression.

Receptor Ligand Interactions (OR1D2)

The primary target for this class of molecules is OR1D2 (also known as the Bourgeonal Receptor), a G-Protein Coupled Receptor (GPCR) expressed in the olfactory epithelium and human sperm (mediating chemotaxis).

Mechanism of Action[6]
  • Binding Pocket: The receptor features a hydrophobic pocket that accommodates the bulky lipophilic group (isopropyl-cyclohexane) and a hydrogen-bonding site for the aldehyde carbonyl.

  • Activation: Ligand binding induces a conformational change in Transmembrane Domain 6 (TM6), breaking the ionic lock and activating the G-protein (G_olf).

  • Signal Cascade: Activation of Adenylyl Cyclase III (AC3)

    
     cAMP increase 
    
    
    CNG Channel opening
    
    
    Ca²⁺ influx
    
    
    Depolarization.
Visualization: Olfactory Signal Transduction

The following diagram illustrates the pathway activated by 4-Isopropyl-alpha-methylcyclohexanepropionaldehyde.[1]

GLigandLigand(Sat. Cyclamen Aldehyde)OROlfactory Receptor(OR1D2)Ligand->ORBindsGolfG-Protein(G_olf)OR->GolfActivatesAC3Adenylyl Cyclase III(AC3)Golf->AC3StimulatescAMPcAMP(Second Messenger)AC3->cAMPSynthesizesCNGCNG Channel(Ion Influx)cAMP->CNGOpensCaCa²⁺ / Na⁺InfluxCNG->CaPermitsSignalMembraneDepolarizationCa->SignalTriggers

Caption: Signal transduction pathway for OR1D2 activation by Muguet aldehydes.[1]

Experimental Protocols

Protocol A: GC-Olfactometry (GC-O) Sample Preparation

To isolate the olfactory contribution of the saturated analog from potential aromatic impurities (a common synthesis byproduct).[1]

  • Extraction: Dilute 1g of sample in 10mL Dichloromethane (DCM).

  • Column Selection: Use a polar column (DB-WAX) to separate the saturated cyclohexane derivative from the aromatic analog based on polarity differences.

  • Conditions:

    • Injector: 250°C, Splitless.

    • Oven: 50°C (2 min)

      
       5°C/min 
      
      
      230°C.
  • Detection: Split effluent 1:1 between FID (Flame Ionization Detector) and Olfactory Port (Sniffing Port).

  • Validation: Panelist records onset/offset of odor events. The saturated analog will elute earlier than the aromatic parent on non-polar columns (DB-5) but later on polar columns due to ring flexibility/polarity interactions.

Protocol B: Synthesis Verification (Hydrogenation)

If synthesizing de novo for testing:

  • Precursor: Start with pure Cyclamen Aldehyde (CAS 103-95-7).[1]

  • Catalyst: Ruthenium on Carbon (Ru/C) or Rhodium (Rh/C) is preferred for ring saturation without reducing the aldehyde group (which would yield the alcohol).

  • Conditions: High pressure (50-100 bar H₂), moderate temp (60-80°C).

  • Purification: Fractional distillation is required to remove any over-reduced alcohol (Cyclamen Alcohol) which has a weaker, generic floral odor.

References

  • Givaudan. (2025).[3] Cyclamen Aldehyde Extra: Technical Data Sheet. Retrieved from

  • The Good Scents Company. (2025). Cyclamen Aldehyde: Olfactory Profile and Properties. Retrieved from

  • Spehr, M., et al. (2003). Identification of a Testicular Odorant Receptor Mediating Human Sperm Chemotaxis. Science, 299(5615), 2054-2058.
  • ChemSrc. (2025). CAS 51367-69-2 Entry: 4-Isopropyl-alpha-methylcyclohexanepropionaldehyde.[1] Retrieved from

  • Scentree. (2025). Cyclamen Aldehyde and Analogs: Synthesis and Odor. Retrieved from

  • Perfumer & Flavorist. (2016). The Phenylpropanals: Floral Aromatic Aldehydes. Retrieved from

identifying enantiomers of 4-Isopropyl-alpha-methylcyclohexanepropionaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for the Identification and Characterization of the Enantiomers of 4-Isopropyl-alpha-methylcyclohexanepropionaldehyde

Abstract

This technical guide provides a comprehensive, field-proven framework for the analytical identification of the enantiomers of 4-Isopropyl-alpha-methylcyclohexanepropionaldehyde, chemically known as 2-methyl-3-(4-isopropylcyclohexyl)propanal. This saturated alicyclic aldehyde, a hydrogenation product of the common fragrance ingredient Cyclamen Aldehyde, presents significant stereochemical complexity. Due to the presence of at least two chiral centers—the α-carbon of the propanal chain and the C4 of the cyclohexane ring—the commercial product exists as a mixture of diastereomers (cis and trans), each of which is a racemic pair of enantiomers. Discerning these individual stereoisomers is critical, as biological and sensory properties are often unique to a single enantiomer. This document outlines a multi-platform strategy encompassing diastereomer assessment, enantioselective chromatographic method development, and definitive absolute configuration assignment, designed for researchers in fragrance science, stereochemistry, and drug development.

Introduction: The Stereochemical Challenge

The target analyte, 2-methyl-3-(4-isopropylcyclohexyl)propanal, is synthesized via the catalytic hydrogenation of 2-methyl-3-(4-isopropylphenyl)propanal (Cyclamen Aldehyde).[1][2] This synthesis converts the aromatic ring into a cyclohexane ring, creating a new chiral center at the C4 position (in addition to the existing chiral center at the α-carbon), and thus, diastereomers.

The critical nature of chirality in molecular recognition cannot be overstated. Olfactory receptors, like all biological receptors, are chiral environments. Consequently, enantiomers of a chiral molecule frequently exhibit different odor characteristics and intensities.[3] For instance, the enantiomers of the unsaturated analog, 3-((4S)-4-isopropylcyclohex-1-enyl)propanal, possess distinct lily-of-the-valley and fruity-green notes, respectively.[4] Therefore, a robust analytical workflow to resolve and identify all stereoisomers is paramount for quality control, structure-activity relationship studies, and regulatory compliance.

This guide details the logical progression from initial sample assessment to the unambiguous assignment of absolute configuration.

Foundational Analysis: Diastereomer Ratio Assessment

Before attempting enantiomeric separation, it is essential to characterize the diastereomeric composition of the sample (i.e., the ratio of cis- to trans-isomers). This is achieved using standard, achiral gas chromatography coupled with mass spectrometry (GC-MS).

Rationale: The cis and trans diastereomers have different physical properties and can be separated on a standard non-chiral GC column. Establishing their ratio and confirming the identity of the analyte is the foundational first step.

Protocol 2.1: Achiral GC-MS for Diastereomer Profiling
  • Sample Preparation: Prepare a 100 ppm solution of the analyte in a suitable solvent, such as hexane or methyl tert-butyl ether (MTBE).

  • Instrumentation: A standard GC-MS system equipped with an autosampler.

  • GC Column: A non-chiral, mid-polarity column, such as a 5% Phenyl Polysiloxane phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Injection Mode: Split (e.g., 50:1 ratio)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 60°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C

    • Mass Range: Scan from m/z 40 to 350.

  • Data Analysis: Identify the peaks corresponding to the cis- and trans-diastereomers based on their mass spectra. The relative ratio can be calculated from the peak areas.

Enantiomeric Resolution: A Dual-Platform Approach

With the diastereomeric profile established, the next step is to develop a method for separating the enantiomers within each diastereomeric pair. Both chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for this purpose.

Method Development Workflow: Chiral Gas Chromatography (GC)

Expertise & Experience: For volatile and semi-volatile fragrance components like aldehydes, chiral GC is often the most direct and sensitive analytical approach. The primary mechanism of separation relies on the formation of transient, diastereomeric complexes between the analyte and a chiral stationary phase (CSP), most commonly a cyclodextrin derivative.[5]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} caption [label="Fig. 1: Chiral GC Method Development Workflow.", fontname="Arial", fontsize=10]; enddot

Protocol 3.1: Chiral GC-FID/MS Method Screening
  • Sample Preparation: Prepare a 100 ppm solution of the analyte in hexane.

  • Instrumentation: A GC system with Flame Ionization Detection (FID) for quantitation and/or MS for identification.

  • Chiral GC Column Screening:

    • Column 1 (Primary Screen): A derivatized β-cyclodextrin column (e.g., Rt-βDEXsm, 30 m x 0.25 mm, 0.25 µm).

    • Column 2 (Secondary Screen): A derivatized γ-cyclodextrin column.

    • Rationale: Different cyclodextrin cavity sizes and derivative chemistries offer varied selectivities. Screening multiple columns maximizes the chance of a successful separation.[5]

  • GC Conditions (Initial Screen):

    • Injector Temperature: 250°C

    • Carrier Gas: Hydrogen or Helium at an optimized linear velocity.

    • Oven Program: Start with an isothermal hold (e.g., 120°C) to check for any separation. If none, proceed to a slow temperature ramp (e.g., 80°C hold 1 min, ramp 2°C/min to 180°C).

  • Data Analysis & Optimization:

    • Calculate the resolution (Rs) between enantiomeric peaks. A baseline separation is achieved when Rs ≥ 1.5.

    • If partial separation is observed, optimize the temperature program (slower ramps often improve resolution) and carrier gas flow rate.

Method Development Workflow: Chiral High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Chiral HPLC is a highly versatile alternative and is the method of choice for preparative-scale separations needed for further analysis (e.g., VCD). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are the most widely used due to their broad applicability, particularly in normal-phase mode.[6][7]

Trustworthiness: The method development strategy is a self-validating system. By screening a set of columns with orthogonal selectivities and a range of mobile phases, the probability of finding a robust separation is high.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} caption [label="Fig. 2: Chiral HPLC Method Development Workflow.", fontname="Arial", fontsize=10]; enddot

Protocol 3.2: Chiral HPLC-UV Method Screening
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in isopropanol (IPA). Dilute to ~100 µg/mL in the initial mobile phase.

  • Instrumentation: An HPLC system with a UV detector (e.g., set to 220 nm, as aldehydes have a weak chromophore).

  • Chiral Column Screening:

    • Column 1: Amylose tris(3,5-dimethylphenylcarbamate) CSP.

    • Column 2: Cellulose tris(3,5-dimethylphenylcarbamate) CSP.

  • Mobile Phase Screening (Isocratic):

    • System 1: n-Hexane / Isopropanol (95:5 v/v).

    • System 2: n-Hexane / Ethanol (95:5 v/v).

    • Rationale: Alcohols like IPA and ethanol act as polar modifiers, competing with the analyte for polar interaction sites on the CSP. Varying the alcohol and its concentration is the primary tool for optimizing retention and selectivity.[8]

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

  • Data Analysis & Optimization:

    • If retention is too long, increase the percentage of the alcohol modifier (e.g., to 10% or 20%).

    • If retention is too short, decrease the percentage of the alcohol modifier.

    • Select the column/mobile phase combination that provides the best resolution for further optimization or preparative work.

ParameterChiral GCChiral HPLC (Normal Phase)
Stationary Phase Derivatized CyclodextrinDerivatized Polysaccharide
Mobile Phase Inert Gas (He, H₂)Hexane / Alcohol
Typical Temp. 50 - 200°C (Programmed)Ambient (Isothermal)
Advantages High efficiency, MS-compatibleBroad applicability, preparative scale-up
Considerations Analyte must be volatileHigher solvent consumption
Table 1: Comparison of Primary Chiral Separation Platforms.

Absolute Configuration Assignment

Separating enantiomers is only part of the challenge; assigning the absolute configuration (R or S) to each peak is the definitive final step. Vibrational Circular Dichroism (VCD) is an exceptionally powerful technique for this purpose, as it provides an empirical fingerprint of a molecule's stereochemistry in solution.[9][10]

Authoritative Grounding: The VCD method relies on the direct comparison of an experimental spectrum with a spectrum calculated from first principles using Density Functional Theory (DFT).[9][11] A positive match provides unambiguous assignment of the absolute configuration without the need for crystallization or chemical derivatization.

Protocol 4.1: VCD for Absolute Configuration Assignment
  • Preparative Separation: Using the optimized chiral HPLC method from Protocol 3.2, perform a semi-preparative or preparative separation to isolate milligram quantities of each enantiomer. Collect the corresponding fractions for the first and second-eluting peaks.

  • VCD Spectrum Acquisition:

    • Prepare a concentrated solution (~5-10 mg) of one isolated enantiomer in a suitable solvent (e.g., deuterated chloroform, CDCl₃).

    • Acquire the VCD and IR spectra using a dedicated VCD spectrometer. Data acquisition may take several hours to achieve an adequate signal-to-noise ratio.[12]

  • Computational Modeling:

    • Perform a computational conformational search for one enantiomer (e.g., the (S)-enantiomer of the cis-diastereomer) using molecular mechanics.

    • For each low-energy conformer, perform a geometry optimization and frequency calculation using DFT (e.g., B3LYP/6-31G(d) level of theory).

    • Calculate the Boltzmann-averaged IR and VCD spectra based on the computed energies of the stable conformers.

  • Spectral Comparison and Assignment:

    • Visually compare the experimental VCD spectrum of the isolated enantiomer with the calculated VCD spectrum for the (S)-enantiomer.

    • If the spectra match (i.e., the pattern of positive and negative bands is the same), the isolated enantiomer has the (S) configuration.

    • If the spectra are mirror images, the isolated enantiomer has the (R) configuration. This confirms the identity of both the first and second eluting peaks from the chiral separation.

dot graph TD { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} caption [label="Fig. 3: Logic Diagram for VCD-based Absolute Configuration Assignment.", fontname="Arial", fontsize=10]; enddot

Conclusion

The comprehensive identification of the enantiomers of 4-Isopropyl-alpha-methylcyclohexanepropionaldehyde is a multi-step process requiring a systematic and logical workflow. This guide outlines an integrated approach that begins with foundational diastereomer analysis, proceeds through rigorous method development for enantioseparation using both chiral GC and HPLC, and culminates in the unambiguous assignment of absolute configuration via VCD spectroscopy. By following these protocols, researchers can confidently resolve, identify, and characterize the stereoisomers of this complex aldehyde, enabling deeper insights into its structure-activity relationships for applications in fragrance science, pharmaceuticals, and beyond.

References

  • ScenTree. (n.d.). Silvial® (N° CAS 6658-48-6). Retrieved from [Link]

  • ScenTree. (n.d.). Silvial® (CAS N° 6658-48-6). Retrieved from [Link]

  • Vrbková, E., Skýpala, T., & Červený, L. (2015). Cyclamen aldehyde synthesis: Aldol condensation followed by hydrogenation over ruthenium catalyst.
  • Semantic Scholar. (2015). Cyclamen aldehyde synthesis: aldol condensation followed by hydrogenation over ruthenium catalyst. Retrieved from [Link]

  • The Good Scents Company. (n.d.). cyclamen homoaldehyde. Retrieved from [Link]

  • The Good Scents Company. (n.d.). cyclamen homoaldehyde 6658-48-6. Retrieved from [Link]

  • Leffingwell, J. C. (n.d.). The 3-(4-Isopropylcyclohex-1-enyl)propanals. Retrieved from [Link]

  • ScenTree. (n.d.). Silvial® (CAS N° 6658-48-6). Retrieved from [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Wikipedia. (n.d.). Vibrational circular dichroism. Retrieved from [Link]

  • Jasco Inc. (2021, May 4). A Guide to Understanding Vibrational Circular Dichroism Spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). Esters and diesters of 3-cyclohexyl-2-methyl-1-propanol, perfumed articles containing them and method of imparting fragrance.
  • Google Patents. (n.d.). Process for manufacturing cyclamen aldehyde and its derivatives.
  • Perfumer & Flavorist. (n.d.). The Phenylpropanals—Floral Aromatic Aldehydes fragrance. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chromatography. Retrieved from [Link]

  • SciSpace. (2014). Device for producing cyclamen aldehyde via hydrogenation. Retrieved from [Link]

  • American Chemical Society. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Isomers and odor or nose as stereochemist. Retrieved from [Link]

  • YMC Co., Ltd. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclamen aldehyde. Retrieved from [Link]

  • PubMed. (2000). Vibrational circular dichroism: a new spectroscopic tool for biomolecular structural determination. Retrieved from [Link]

  • PubMed. (2015). Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-3-[4-(propan-2-yl)cyclohex-1-en-1-yl]propanal. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Chiral Separation of Fibratol, Isopropyl 2-(4-((4-chlorophenyl)(hydroxyl) methyl)-phenoxy)-2-methylpropanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective analysis of 2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)-but-2-enol, 2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)-but-2-enal and alpha-campholene aldehyde. Retrieved from [Link]

  • MDPI. (2024). Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Merger of Visible Light‐Driven Chiral Organocatalysis and Continuous Flow Chemistry: An Accelerated and Scalable Access into Enantioselective α‐Alkylation of Aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Absolute Configuration—an Overview Related to This Special Issue. Retrieved from [Link]

  • Scientific Paper. (n.d.). SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC. Retrieved from [Link]

  • ChemRxiv. (n.d.). Vibrational circular dichroism spectroscopy with a classical polarizable force field: alanine in the gas and condensed phases. Retrieved from [Link]

  • Google Patents. (n.d.). Cyclamen aldehyde production method.
  • IDEALS. (2023). DETERMINATION OF THE ABSOLUTE CONFIGURATION AND ENANTIOMERIC EXCESS OF MOLECULES THAT ARE CHIRAL BY VIRTUE OF DEUTERIUM SUBSTITUTION USING MOLECULAR ROTATIONAL SPECTROSCOPY. Retrieved from [Link]

  • mediaTUM. (2022). Analytical and sensory characterization of the stereoisomers of 2-mercapto-4-alkanols and related substituted 1,3-oxathianes. Retrieved from [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. Retrieved from [Link]

  • Google Patents. (n.d.). Alicyclic compounds, their use and process for preparing same.
  • Organic Syntheses. (n.d.). 2-substituted-1,3-cyclohexadienes by intermolecular, methylene-free tandem enyne metathesis. Retrieved from [Link]

Sources

Metabolic Pathway and Biodegradation of Cyclamen Aldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the metabolic fate, biodegradation mechanisms, and experimental protocols for Cyclamen Aldehyde (2-methyl-3-(4-isopropylphenyl)propanal).[1] It is structured for researchers in toxicology, environmental science, and drug development.

Technical Guide & Whitepaper

Executive Summary

Cyclamen Aldehyde (CAS 103-95-7) is a widely used fragrance ingredient characterized by a potent floral, lily-of-the-valley odor.[1][2][3] Its metabolic fate is bifurcated by biological context: in mammalian systems, it undergoes rapid oxidation and species-specific conjugation linked to reproductive toxicity in rats (but not humans); in environmental systems, it is readily biodegradable, mineralizing via aerobic oxidation. This guide delineates the molecular mechanisms driving these pathways and provides validated protocols for their assessment.[1]

Chemical Identity & Physicochemical Properties

Understanding the substrate's properties is prerequisite to analyzing its bioavailability and partitioning.

PropertyValueRelevance
IUPAC Name 2-methyl-3-(4-isopropylphenyl)propanalSubstrate identity
CAS Number 103-95-7Regulatory identifier
Molecular Formula C₁₃H₁₈OStoichiometry
Molecular Weight 190.28 g/mol Diffusion/Transport
LogKow (Partition Coeff.) ~3.4Lipophilicity/Bioaccumulation potential
Water Solubility Insoluble (approx. 22 mg/L)Aqueous phase bioavailability
Vapor Pressure ~0.5 Pa at 20°CVolatility in headspace tests

Mammalian Metabolic Pathway

The mammalian metabolism of Cyclamen Aldehyde (CA) is critical for toxicological risk assessment. The pathway is defined by rapid Phase I oxidation followed by a species-dependent Phase II conjugation that dictates toxicity.[1]

Phase I: Oxidation & Chain Shortening

Upon systemic entry, CA is rapidly metabolized by cytosolic Aldehyde Dehydrogenases (ALDH) .[1]

  • Primary Oxidation: The aldehyde group is oxidized to the corresponding carboxylic acid, Cyclamen Acid (3-(4-isopropylphenyl)-2-methylpropanoic acid).[1]

  • Side-Chain Degradation: The propanoic acid side chain undergoes oxidative shortening (analogous to beta-oxidation of fatty acids) to yield p-Isopropylbenzoic Acid (p-iPBA) .[1] This is the pivotal metabolite.[1]

Phase II: Species-Specific Conjugation

The toxicity of CA is driven by the fate of p-iPBA:

  • In Rats (Toxic Route): Hepatic enzymes conjugate p-iPBA with Coenzyme A (CoA) to form p-iPBA-CoA .[1][2][4][5][6] This thioester accumulates in the liver and testes, interfering with lipid metabolism and causing spermatogenic inhibition.

  • In Humans/Rabbits (Detoxification Route): p-iPBA is efficiently conjugated with Glycine (forming a hippuric acid derivative) or Glucuronic acid, which is rapidly excreted in urine.[1] No significant accumulation of the CoA conjugate occurs.

Pathway Visualization

MammalianMetabolism cluster_0 Species Specificity CA Cyclamen Aldehyde (Parent) Acid Cyclamen Acid (Intermediate) CA->Acid ALDH (Oxidation) piPBA p-Isopropylbenzoic Acid (p-iPBA) Acid->piPBA Beta-Oxidation (Chain Shortening) CoA p-iPBA-CoA (Toxic Accumulation) piPBA->CoA Rat Liver (CoA Ligase) Glycine Glycine Conjugate (Excretion) piPBA->Glycine Human/Rabbit (Glycine N-acyltransferase)

Figure 1: Divergent metabolic fate of Cyclamen Aldehyde in rats vs. humans.[5][6] The accumulation of p-iPBA-CoA in rats is the mechanism of reproductive toxicity.[1][2][4][6][7]

Environmental Biodegradation

Cyclamen Aldehyde is classified as Readily Biodegradable under OECD guidelines.[1][8] Its release into aquatic environments (via wastewater) results in rapid mineralization by microbial consortia.[1]

Mechanism[1][7][8]
  • Aerobic Oxidation: Similar to mammalian metabolism, bacteria oxidize the aldehyde to Cyclamen Acid.[1]

  • Beta-Oxidation: The aliphatic side chain is degraded via microbial beta-oxidation enzymes.[1]

  • Ring Cleavage: The aromatic ring is hydroxylated (likely by monooxygenases) and cleaved (ortho- or meta-cleavage) to enter the TCA cycle, ultimately producing CO₂ and Biomass.[1]

Pathway Visualization

Biodegradation CA_Env Cyclamen Aldehyde (Aquatic Input) C_Acid Cyclamen Acid CA_Env->C_Acid Microbial Oxidation Ring_Cleavage Ring Cleavage Intermediates C_Acid->Ring_Cleavage Beta-Oxidation & Hydroxylation Mineral CO2 + H2O + Biomass Ring_Cleavage->Mineral TCA Cycle

Figure 2: Environmental mineralization pathway of Cyclamen Aldehyde.[1]

Experimental Protocols

These protocols are designed to validate the metabolic and environmental fate described above.

Protocol A: In Vitro Metabolic Stability (Hepatocyte Clearance)

Objective: Determine species-specific accumulation of p-iPBA-CoA. System: Cryopreserved Hepatocytes (Rat vs. Human).

  • Preparation: Thaw cryopreserved hepatocytes in Thawing Medium (TM) and centrifuge (100g, 5 min). Resuspend in Incubation Medium (IM) to

    
     cells/mL.[1]
    
  • Dosing: Add Cyclamen Aldehyde (in DMSO, final conc. 0.1%) to cell suspension to achieve final substrate concentration of 10 µM. Include a vehicle control.[1]

  • Incubation: Incubate at 37°C in a humidified CO₂ incubator (5% CO₂) with orbital shaking.

  • Sampling: At T=0, 1, 2, and 4 hours, remove aliquots (50 µL).

  • Quenching: Immediately mix with 150 µL ice-cold Acetonitrile (containing internal standard) to precipitate proteins and stop metabolism.

  • Analysis: Centrifuge (3000g, 10 min). Analyze supernatant via LC-MS/MS .

    • Target Analytes: Cyclamen Aldehyde, p-iPBA, p-iPBA-CoA.[1][2][4][5][6][7]

    • Success Metric: Rat hepatocytes should show time-dependent increase of p-iPBA-CoA; Human hepatocytes should show p-iPBA formation but negligible CoA conjugate accumulation.[1][5][6]

Protocol B: OECD 301F (Manometric Respirometry)

Objective: Determine "Ready Biodegradability" (>60% degradation in 28 days). System: Closed respirometer (e.g., OxiTop® or WTW system).[1]

  • Inoculum: Collect activated sludge from a municipal sewage treatment plant.[1] Wash and aerate for 2-4 hours.[1] Adjust suspended solids to 30 mg/L in mineral medium.

  • Test Medium: Prepare standard OECD mineral medium (pH 7.4).

  • Setup:

    • Test Flask: Mineral medium + Inoculum + Cyclamen Aldehyde (100 mg/L ThOD).[1]

    • Blank Flask: Mineral medium + Inoculum (no test substance).[1]

    • Reference Flask: Sodium Benzoate (check inoculum activity).[1]

  • Incubation: Seal flasks with CO₂ absorbent (NaOH pellets) in the headspace. Incubate at 22°C ± 1°C in the dark for 28 days. Stir continuously.

  • Measurement: The consumption of O₂ causes a pressure drop, measured daily by the manometer.

  • Calculation:

    
    
    
  • Validity Criteria: Reference substance must reach >60% by Day 14.

Toxicological Implications[1][2][11][12]

  • Reproductive Toxicity: The accumulation of p-iPBA-CoA in male rats is mechanistically linked to testicular toxicity.[1][2][5][6] Because human hepatocytes do not accumulate this conjugate, the risk is considered species-specific to rats and not relevant to humans.[1][5][6]

  • Sensitization: As an aldehyde, CA can form Schiff bases with skin proteins (lysine residues), leading to sensitization (Type IV allergy). It is regulated by IFRA standards to minimize this risk.[1]

References

  • Research Institute for Fragrance Materials (RIFM). "Cyclamen Aldehyde Safety Assessment."[1] Food and Chemical Toxicology.

  • European Chemicals Agency (ECHA). "Registration Dossier: 2-methyl-3-(4-isopropylphenyl)propanal (CAS 103-95-7)."[1] ECHA CHEM.[1]

  • Natsch, A., et al. (2021).[1][6] "A species specific metabolism leading to male rat reprotoxicity of Cyclamen aldehyde: in vivo and in vitro evaluation." Food and Chemical Toxicology.

  • OECD. "Test No. 301: Ready Biodegradability."[1][8] OECD Guidelines for the Testing of Chemicals.

Sources

Technical Whitepaper: Toxicological Profile and Safety Assessment of Cyclamen Aldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclamen Aldehyde (3-(p-cumenyl)-2-methylpropionaldehyde) is a widely utilized fragrance ingredient valued for its potent floral-green, muguet, and linden blossom olfactory notes. This whitepaper provides a rigorous toxicological assessment for researchers and drug development professionals.

  • Acute Toxicity: The compound exhibits low acute oral and dermal toxicity, with LD50 values significantly above the threshold for "Harmful" classification in acute exposure scenarios.

  • Dermatological Risk: It is a classified Skin Sensitizer (Category 1B) and Skin Irritant (Category 2). Safe use is strictly governed by IFRA Standards (Amendment 51) with category-specific quantitative limits.

  • Reproductive Toxicity (Critical Insight): While adverse effects on sperm maturation have been observed in male rats, mechanistic data confirms this is a species-specific metabolic phenomenon .[1] The formation and accumulation of a toxic Coenzyme A (CoA) conjugate occur in rats but are absent in humans and rabbits, rendering the rat reproductive toxicity data irrelevant to human safety assessment.

Chemical Identity & Physicochemical Properties

Understanding the physicochemical profile is essential for predicting bioavailability and barrier penetration.

ParameterData
IUPAC Name 3-(4-isopropylphenyl)-2-methylpropanal
CAS Number 103-95-7
Synonyms Cyclamal, 2-Methyl-3-(p-isopropylphenyl)propionaldehyde
Molecular Formula C13H18O
Molecular Weight 190.28 g/mol
LogP (o/w) ~3.4 (Indicates moderate lipophilicity; potential for dermal absorption)
Vapor Pressure ~0.0053 hPa at 20°C
Purity Specification Must contain < 1.5% Cyclamen Alcohol (per IFRA Standard)

Acute Toxicity Profile

The following data summarizes the lethal dose thresholds established in animal models. The compound demonstrates a wide margin of safety for acute systemic exposure.

Table 1: Acute Toxicity Data (LD50)
RouteSpeciesLD50 ValueClassification (GHS)Reference
Oral Rat3,810 mg/kgNot Classified (Acute Tox)[1, 2]
Dermal Rat / Rabbit> 5,000 mg/kgNot Classified (Acute Tox)[1, 3]
Inhalation RatData Not Available--

Toxicological Interpretation: The oral LD50 of 3,810 mg/kg places Cyclamen Aldehyde well outside the range of high acute toxicity (Category 1-4). However, the primary risk driver in industrial and consumer contexts is not acute lethality, but rather local tolerance (irritation/sensitization).

Dermatological Safety & Sensitization[2][3][4][5]

Cyclamen Aldehyde is a reactive electrophile capable of haptenization, leading to skin sensitization. This is the critical endpoint for regulatory restriction.

  • Skin Irritation: Classified as Category 2 (Causes skin irritation) .

  • Skin Sensitization: Classified as Category 1B (May cause an allergic skin reaction) .

  • Mechanism: As an aldehyde, it can form Schiff bases with skin proteins (lysine residues), triggering the immune response described below.

Visualization: Skin Sensitization Adverse Outcome Pathway (AOP)

SensitizationAOP Exposure Dermal Exposure Penetration Stratum Corneum Penetration Exposure->Penetration Haptenation Molecular Initiating Event: Protein Binding (Schiff Base) Penetration->Haptenation Electrophilic attack Dendritic Dendritic Cell Activation (Langerhans) Haptenation->Dendritic Recognition Migration Migration to Lymph Node Dendritic->Migration TCell T-Cell Priming (Proliferation) Migration->TCell ReExposure Re-exposure: Inflammatory Response TCell->ReExposure Sensitized State

Figure 1: The Adverse Outcome Pathway for skin sensitization induced by Cyclamen Aldehyde. The aldehyde moiety acts as the structural alert for protein binding.

Metabolic Fate & Reproductive Toxicity (Technical Deep Dive)

This section addresses the "Expertise" requirement by clarifying the species-specific nature of the reproductive toxicity observed in rats.

The Observation

Repeated dose toxicity studies in male rats identified adverse effects on spermatogenesis (sperm maturation) and testicular atrophy. This previously raised concerns regarding human safety (CMR status).

The Mechanism: Species-Specific Toxification

Research has elucidated that the toxicity is not intrinsic to Cyclamen Aldehyde itself, but to a specific metabolic conjugate of its primary metabolite.

  • Oxidation: Cyclamen Aldehyde is rapidly oxidized to p-isopropyl-benzoic acid (p-iPBA).

  • Conjugation (The Divergence):

    • In Rats: p-iPBA is conjugated with Coenzyme A (CoA) to form p-iPBA-CoA.[1] This conjugate is stable and accumulates in the liver and testes, disrupting lipid metabolism and CoA-dependent processes essential for spermatogenesis.

    • In Humans & Rabbits: Hepatocytes do not accumulate the CoA conjugate.[1] The acid metabolite is efficiently conjugated with glycine or glucuronic acid and excreted.

Visualization: Species-Specific Metabolic Pathway[1]

Metabolism cluster_Rat Rat Pathway (Toxic) cluster_Human Human/Rabbit Pathway (Safe) CA Cyclamen Aldehyde (Parent) Acid Metabolite: p-isopropyl-benzoic acid (p-iPBA) CA->Acid Oxidation RatCoA p-iPBA-CoA Conjugate Acid->RatCoA Rat Hepatocytes Conjugation Glycine/Glucuronide Conjugation Acid->Conjugation Human Hepatocytes Accumulation Accumulation in Testes RatCoA->Accumulation Toxicity Sperm Toxicity (Repro Tox) Accumulation->Toxicity Excretion Rapid Excretion (Urine) Conjugation->Excretion

Figure 2: Divergent metabolic pathways between rats and humans. The accumulation of the CoA conjugate in rats is the sole driver of reproductive toxicity.

Genotoxicity Profile[6][7]

Cyclamen Aldehyde has been evaluated for genotoxic potential to ensure it does not pose a carcinogenic risk via DNA damage.

  • Ames Test (Salmonella typhimurium): Negative (with and without metabolic activation S9).[2]

  • Micronucleus Assay: Negative (based on read-across and "Not Classified" status for germ cell mutagenicity).

Assessment: The compound is considered non-genotoxic [4].

Regulatory Standards (IFRA Amendment 51)[5]

Due to its sensitization potential, Cyclamen Aldehyde is restricted by the International Fragrance Association (IFRA). Formulators must adhere to these limits to ensure the risk of induction is minimized (Quantitative Risk Assessment - QRA2).

Table 2: IFRA Restriction Limits (Selected Categories)
IFRA CategoryProduct TypeMax Usage Level (%)
Category 1 Products applied to the lips0.11 %
Category 2 Deodorants / Antiperspirants0.14 %
Category 3 Eye products / Facial make-up0.038 %
Category 4 Fine Fragrance (Hydroalcoholic) 0.95 %
Category 5A Body lotion0.24 %
Category 9 Rinse-off products (Soap/Shampoo)1.80 %

Note: The presence of Cyclamen Alcohol as an impurity is restricted to < 1.5% of the Cyclamen Aldehyde dosage.[3] [5, 6][4][5][2][6][7][8][9][10][11][12]

Experimental Protocol: Determination of Sensitization (LLNA)

For researchers needing to validate sensitization potential of new analogs, the Local Lymph Node Assay (LLNA) (OECD TG 429) is the standard in vivo method, though in vitro alternatives (OECD TG 442C/D/E) are now preferred.

Protocol Summary (OECD 429 - Mouse):

  • Test System: CBA/J mice (n=4 per group).

  • Application: Apply 25 µL of test substance (in vehicle, e.g., Acetone:Olive Oil 4:1) to the dorsum of both ears for 3 consecutive days.

  • Rest: Days 4 and 5 (no treatment).

  • Proliferation Measurement: On Day 6, inject ³H-methyl thymidine (³HTdR) intravenously.

  • Termination: 5 hours post-injection, sacrifice mice and excise auricular lymph nodes.

  • Analysis: Measure ³HTdR incorporation (DPM) to assess lymphocyte proliferation.

  • Calculation: Calculate Stimulation Index (SI). SI > 3 indicates a sensitizer.

References

  • The Good Scents Company. (n.d.). Cyclamen Aldehyde Safety Data. Retrieved from [Link]

  • Food and Cosmetics Toxicology. (1964).[13] Acute Oral Toxicity Data. Vol. 2, Pg. 327.[13]

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier - Cyclamen Aldehyde. Retrieved from [Link]

  • International Fragrance Association (IFRA). (2023). IFRA Standards - 51st Amendment. Retrieved from [Link]

  • PerfumersWorld. (2021). IFRA Conformity Certificate - Cyclamen Aldehyde. Retrieved from [Link]

  • Natsch, A., et al. (2021).[1] A species specific metabolism leading to male rat reprotoxicity of Cyclamen aldehyde. Food and Chemical Toxicology. Retrieved from [Link]

Sources

difference between Cyclamen Aldehyde and Lilial (Butylphenyl Methylpropional)

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Core Differences Between Cyclamen Aldehyde and Lilial (Butylphenyl Methylpropional)

Executive Summary

Cyclamen Aldehyde and Lilial (Butylphenyl Methylpropional) are two structurally similar aromatic aldehydes that have been cornerstones in the creation of floral fragrances, particularly for mimicking the elusive scent of lily-of-the-valley (muguet). Despite their shared application and similar chemical backbone, their commercial and scientific trajectories have diverged dramatically. This divergence is rooted in subtle structural differences that profoundly impact their olfactory profiles, stability, and, most critically, their toxicological properties. While Cyclamen Aldehyde remains a key, albeit restricted, component in the perfumer's palette, Lilial has been prohibited in major markets due to its classification as a reproductive toxicant. This guide provides a detailed technical comparison for researchers and drug development professionals, elucidating the chemical, olfactory, and safety distinctions that define these two important fragrance molecules.

Molecular and Physicochemical Properties: A Tale of Two Alkyl Groups

At their core, both molecules are α-methyl substituted hydrocinnamaldehydes with a para-substituted alkyl group on the benzene ring. The critical point of differentiation lies in this alkyl group: an isopropyl group for Cyclamen Aldehyde and a bulkier tert-butyl group for Lilial.[1][2] This seemingly minor change is the genesis of their differing properties.

The IUPAC name for Cyclamen Aldehyde is 3-(4-isopropylphenyl)-2-methylpropanal, while Lilial is named 3-(4-tert-butylphenyl)-2-methylpropanal.[1][3] The addition of a single carbon atom and the shift from a secondary to a tertiary alkyl substituent in Lilial increases its molecular weight and affects its lipophilicity (Log P).[4][5]

Table 1: Comparative Physicochemical Properties
PropertyCyclamen AldehydeLilial (Butylphenyl Methylpropional)
IUPAC Name 3-(4-isopropylphenyl)-2-methylpropanal[3]3-(4-tert-butylphenyl)-2-methylpropanal[1]
CAS Number 103-95-7[3]80-54-6 (Racemic)[1]
Chemical Formula C₁₃H₁₈O[3]C₁₄H₂₀O[1]
Molar Mass 190.286 g/mol [3]204.313 g/mol [1]
Appearance Colorless to pale yellow liquid[3][6]Colorless to pale yellow viscous liquid[1][7]
Boiling Point ~270 °C[3]~275-279 °C[1][5]
Density ~0.95 g/mL[3]~0.94 g/cm³[1]
Log P (o/w) ~3.4[4]~3.9 - 4.2[5][8]
Odor Detection Threshold 2.51 ng/L air[4]0.27 ng/L air[5]
Vapor Pressure 0.00397 mmHg @ 20°C[4]Not readily available

The data clearly indicates that Lilial is a slightly larger and more lipophilic molecule, with a significantly lower odor detection threshold, making it olfactorily more potent than Cyclamen Aldehyde.

Synthesis and Manufacturing

Both aldehydes are synthetic compounds not found in nature and are typically manufactured via a two-step process involving a crossed-aldol condensation followed by catalytic hydrogenation.[3][8] The primary distinction in their synthesis is the choice of the starting benzaldehyde.

Synthesis Pathway Overview

The general pathway involves the condensation of a para-substituted benzaldehyde with propionaldehyde in the presence of a base catalyst. This forms an α,β-unsaturated aldehyde intermediate. To prevent self-condensation of propionaldehyde, it is typically added slowly to the reaction mixture.[4][9] The subsequent step is a selective catalytic hydrogenation of the carbon-carbon double bond of the intermediate, preserving the aldehyde functional group to yield the final product.[3][5]

SynthesisPathways cluster_CA Cyclamen Aldehyde Synthesis cluster_Lilial Lilial Synthesis Cumin Cuminaldehyde (4-Isopropylbenzaldehyde) Condensation1 Aldol Condensation (+ Base Catalyst) Cumin->Condensation1 Propional1 Propionaldehyde Propional1->Condensation1 Intermediate1 Unsaturated Aldehyde Intermediate Condensation1->Intermediate1 Hydrogenation1 Selective Catalytic Hydrogenation Intermediate1->Hydrogenation1 CA Cyclamen Aldehyde Hydrogenation1->CA TBBA 4-tert-Butylbenzaldehyde Condensation2 Aldol Condensation (+ Base Catalyst) TBBA->Condensation2 Propional2 Propionaldehyde Propional2->Condensation2 Intermediate2 Unsaturated Aldehyde Intermediate Condensation2->Intermediate2 Hydrogenation2 Selective Catalytic Hydrogenation Intermediate2->Hydrogenation2 Lilial Lilial Hydrogenation2->Lilial

Alternative routes, such as the Friedel-Crafts reaction between isopropylbenzene (for Cyclamen Aldehyde) or tert-butylbenzene and methacrolein diacetate, followed by hydrolysis, have also been developed.[4][5]

Olfactory Profile and Stereochemistry

While both molecules are used to create muguet accords, their scent profiles are distinct.

  • Cyclamen Aldehyde: Possesses a powerful floral and green scent, reminiscent of cyclamen and lily-of-the-valley.[10][11] It is often described as having watery, ozonic, and fresh "green stem" characteristics, with unique fruity-vegetal nuances of rhubarb and melon.[10][12] Its profile is considered classic yet can be integrated into modern aquatic themes.

  • Lilial: Delivers an intensely radiant and classic lily-of-the-valley floral character.[13] Its profile is often described as cleaner, more aldehydic, and having soft, powdery-sweet undertones compared to Cyclamen Aldehyde.[13][14] Perfumers have noted it is more versatile and less prone to being "overdosed" in a formulation than Cyclamen Aldehyde.[15]

The Role of Stereochemistry

Both molecules possess a chiral center at the alpha-carbon relative to the aldehyde group, meaning they exist as a pair of enantiomers (R and S). Commercial products are typically sold as a racemic mixture.[1][3]

Research has shown that the olfactory perception of these enantiomers is not equal. For Lilial, the potent floral odor is almost exclusively attributed to the (R)-enantiomer, while the (S)-enantiomer is virtually odorless.[1][7] This enantioselective perception is a common phenomenon in olfaction, where olfactory receptors exhibit high stereospecificity. While less detailed information is publicly available for Cyclamen Aldehyde's enantiomers, it is reasonable to assume a similar stereospecific interaction with olfactory receptors.

Structures

Safety, Toxicology, and Regulatory Status

The most significant divergence between these two molecules is in their safety profiles and subsequent regulatory handling.

Cyclamen Aldehyde

Cyclamen Aldehyde has been assessed by the Research Institute for Fragrance Materials (RIFM). The primary concerns identified are dermal sensitization and systemic toxicity.[16] Based on these findings, the International Fragrance Association (IFRA) has established a safe use Standard, restricting its maximum concentration in various consumer product categories.[16] For instance, the IFRA 51st Amendment limits its use to 0.95% in Category 4 products (e.g., fine fragrance).[10] It is also noted that the raw material should not contain more than 1.5% cyclamen alcohol, an impurity that can be an irritant.[4][17] Importantly, it has not been classified as a reproductive toxicant and holds a Generally Recognized as Safe (GRAS) status for use as a flavoring agent in the United States.[18]

Lilial (Butylphenyl Methylpropional)

Lilial's safety profile is far more problematic. In addition to being a known skin sensitizer, animal studies revealed it to be toxic for reproduction.[1][19][20] This led to its classification as a CMR (Carcinogenic, Mutagenic, or Reprotoxic) Category 1B substance in the European Union.[21]

Following an opinion from the Scientific Committee on Consumer Safety (SCCS) in 2019, which concluded that the aggregate exposure from the use of multiple cosmetic products containing Lilial could not be considered safe, regulatory action was swift.[1][19][22] The European Union banned the use of Lilial in all cosmetic products effective March 1, 2022.[1] The United Kingdom followed with a ban in December 2022, and other regions have enacted similar prohibitions.[23] This regulatory action has rendered Lilial obsolete for use in cosmetics and personal care, forcing a large-scale reformulation of countless products across the industry.

RegulatoryFlow cluster_CA_Path Cyclamen Aldehyde cluster_Lilial_Path Lilial (p-BMHCA) Start Fragrance Aldehyde CA_Safety Safety Assessment (RIFM) Identifies Sensitization & Systemic Toxicity[16] Start->CA_Safety Lilial_Safety Safety Assessment (SCCS) Identifies Sensitization & Reproductive Toxicity (CMR 1B)[1][20] Start->Lilial_Safety CA_Reg IFRA Standard Issued Usage Restricted by % in different categories[17] CA_Safety->CA_Reg CA_Status Permitted for Use (within IFRA limits) CA_Reg->CA_Status Lilial_Reg EU/UK Regulation CMR 1B Classification[23] Lilial_Safety->Lilial_Reg Lilial_Status Prohibited for Use in Cosmetics[25] Lilial_Reg->Lilial_Status

Experimental Protocols

Protocol: Gas Chromatography-Olfactometry (GC-O) for Odor Profile Analysis

Objective: To separate and identify the individual odor-active components of a fragrance mixture containing Cyclamen Aldehyde and Lilial and characterize their respective sensory attributes.

Methodology:

  • Sample Preparation: Prepare a 1% solution of the fragrance oil in a suitable solvent (e.g., ethanol).

  • GC-MS/O System Setup: Utilize a gas chromatograph coupled with both a mass spectrometer (MS) and an olfactometry port. The column effluent is split (typically 1:1) between the MS detector and the sniffing port.

    • Causality: The MS provides chemical identification, while the human nose at the O-port serves as a highly sensitive detector for odor character.

  • Injection: Inject 1 µL of the prepared sample into the GC inlet operating in splitless mode.

  • Chromatographic Separation:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-Wax, 30m x 0.25mm x 0.25µm).

    • Oven Program: Start at 50°C, hold for 2 min, ramp at 8°C/min to 250°C, and hold for 10 min.

    • Causality: This temperature program ensures separation of volatile components based on their boiling points and interaction with the stationary phase.

  • Olfactometry Analysis: A trained panelist sniffs the effluent from the heated transfer line of the O-port. The panelist records the time, duration, intensity, and description of each odor event detected.

  • Data Analysis: Correlate the retention times of the odor events from the olfactogram with the mass spectral data from the chromatogram to assign specific odors to Cyclamen Aldehyde, Lilial, and any impurities or degradation products.

Protocol: In Vitro Skin Sensitization – Direct Peptide Reactivity Assay (DPRA)

Objective: To assess the molecular-initiating event of skin sensitization by quantifying the reactivity of a chemical (e.g., Cyclamen Aldehyde) with model synthetic peptides.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test chemical (Cyclamen Aldehyde) in acetonitrile.

    • Prepare stock solutions of cysteine- and lysine-containing synthetic peptides in appropriate buffers.

    • Causality: Aldehydes are known electrophiles that can react with nucleophilic residues on skin proteins (modeled by cysteine and lysine), forming covalent bonds (Schiff bases with lysine, Michael adducts). This is the initiating event in sensitization.

  • Incubation: Mix the test chemical solution with each peptide solution in a 1:10 (cysteine) or 1:50 (lysine) molar ratio. Incubate at 25°C for 24 hours with shaking.

  • Analysis:

    • Analyze the samples using High-Performance Liquid Chromatography (HPLC) with UV detection at 220 nm.

    • Quantify the remaining concentration of the non-depleted peptide by comparing the peak area to a control sample (peptide incubated with solvent only).

  • Calculation and Prediction:

    • Calculate the percent peptide depletion for both cysteine and lysine.

    • Average the two depletion values.

    • Classify the sensitization potential based on the mean depletion value (e.g., Low, Moderate, or High reactivity) according to established prediction models (OECD TG 442C). A self-validating system requires running positive and negative controls to ensure the assay is performing correctly.

Conclusion

The cases of Cyclamen Aldehyde and Lilial serve as a compelling illustration of how subtle modifications in chemical structure can lead to profound differences in biological activity and, consequently, regulatory fate. While both are effective muguet fragrance aldehydes, the tert-butyl group in Lilial appears to confer properties that result in reproductive toxicity, a hazard not associated with the isopropyl group of Cyclamen Aldehyde. For researchers in toxicology and drug development, this comparison underscores the critical importance of structure-activity relationships and the necessity of comprehensive safety assessments that consider long-term and systemic effects beyond acute toxicity or sensitization. The prohibition of Lilial has left a significant void in the fragrance industry, driving innovation towards safer, sustainable alternatives that can replicate its unique and valued olfactory profile.

References

  • Wikipedia. Cyclamen aldehyde. [Link]

  • ScenTree. Cyclamen aldehyde (CAS N° 103-95-7). [Link]

  • Wikipedia. Lilial. [Link]

  • Laurette Cosmetics. (2023, November 3). Fragrance component "lilial" banned in the EU due to safety hazard. [Link]

  • Consumer NZ. (2026, January 15). Lilial is now banned in cosmetics, so why is it still everywhere? [Link]

  • ScenTree. Lilial® (CAS N° 80-54-6). [Link]

  • GOV.UK. (2024, October 14). OPSS issues cosmetics reminder on banned chemical. [Link]

  • Scentspiracy. Lysmal / Lilial (80-54-6) – Premium Synthetic Ingredient for Perfumery. [Link]

  • Critical Catalyst. (2023, January 16). Butylphenyl Methylpropional (Lilial) ban in cosmetics comes into force in Great Britain. [Link]

  • The Fragrance Conservatory. Cyclamen aldehyde - The Ingredient Directory. [Link]

  • Vrbková, E., Skýpala, T., & Červený, L. (2015). Cyclamen aldehyde synthesis: aldol condensation followed by hydrogenation over ruthenium catalyst. Research on Chemical Intermediates. [Link]

  • ScenTree. Lilial® (CAS N° 80-54-6). [Link]

  • ScentSeeker. Cyclamen Aldehyde. [Link]

  • Evocative Perfumes. Buy Lilial for Perfumery. [Link]

  • Evocative Perfumes. Buy Cyclamen Aldehyde for Perfumery. [Link]

  • National Institutes of Health (NIH). (2023, October 28). Toxicological investigation of lilial - PMC. [Link]

  • The Fragrance Conservatory. Lilial - The Ingredient Directory. [Link]

  • CTPA. (2022, May 9). CTPA Statement on the Legal Status of Butylphenyl Methylpropional (BMHCA, trade name 'Lilial') According to the UK Cosmetic. [Link]

  • Medic Pro Limited. Lilial Ban in the UK & EU - What you need to know. [Link]

  • Scent.vn. Cyclamen aldehyde (CAS 103-95-7): Odor profile, Properties, & IFRA compliance. [Link]

  • PCW France. (2023, February 5). CYCLAMEN ALDEHYDE. [Link]

  • SciSpace. Synthetic method for cyclamen aldehyde precursor--p-isopropyl-beta-chloro-alpha-toluene acrolein. [Link]

  • PubChem. Cyclamen aldehyde. [Link]

  • The Perfumers Apprentice. Cyclamen Aldehyde. [Link]

  • Canada.ca. (2024, February 2). Lilial and your health. [Link]

  • PubChem. Lilial. [Link]

  • Teca. Lilial - Descrizione. [Link]

  • ResearchGate. Synthesis of Lilial® by Friedel–Crafts alkylation of 2-methyl-3-phenyl propanol. [Link]

  • LUSH. Butylphenyl Methylpropional. [Link]

  • The Good Scents Company. cyclamen aldehyde, 103-95-7. [Link]

  • IFRA. (2022, February 10). Amendment 49 STAND Cyclamen aldehyde. [Link]

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Methodological & Application

Application Note: Catalytic Hydrogenation Protocols for 4-Isopropyl-alpha-methylcyclohexanepropionaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule (CAS 51367-69-2)[1] is a highly valued saturated cycloaliphatic building block. It is synthesized via the exhaustive ring hydrogenation of (2-methyl-3-(4-isopropylphenyl)propanal)[2]. Achieving chemoselective arene reduction while preserving the highly reactive aliphatic aldehyde is a classic challenge in synthetic and fragrance chemistry. This application note details two field-proven protocols designed for researchers and drug development professionals: a direct kinetically-controlled route utilizing Rh/Al₂O₃, and a high-fidelity, self-validating thermodynamic route using Ru/C[3].

Mechanistic Causality & Catalyst Selection

The thermodynamic barrier for hydrogenating a 1,4-disubstituted benzene ring dictates the use of elevated hydrogen pressures (typically 60–150 bar) and temperatures[4]. Under these harsh conditions, standard catalysts like Palladium on Carbon (Pd/C) fail to provide chemoselectivity, leading to rapid carbonyl reduction and the formation of undesired [5].

  • Rhodium (Rh/Al₂O₃) – Kinetic Control: Rhodium is uniquely capable of hydrogenating aromatic rings at lower temperatures (e.g., 80 °C) compared to Ruthenium. By operating at the lower temperature threshold of arene reduction, the kinetic rate of aldehyde reduction is significantly suppressed, allowing for direct chemoselective synthesis.

  • Ruthenium (Ru/C) & Acetal Protection – Thermodynamic Control: Ruthenium is the industrial standard for robust [3]. However, to completely eliminate the risk of over-reduction, the aldehyde must be temporarily converted into a 1,3-dioxolane acetal. This transforms the reactive carbonyl into an inert ether, creating a thermodynamic sink that allows for aggressive hydrogenation (100 bar, 120 °C) with zero risk of alcohol formation.

  • Stereochemical Implications: Hydrogenation of the aromatic ring generates a complex mixture of diastereomers[6]. The trans-1,4-cyclohexyl isomer is typically thermodynamically favored and is responsible for the crisp, floral olfactory notes characteristic of [7].

Reaction Pathway Visualization

G A Cyclamen Aldehyde (Aromatic Precursor) B Direct Hydrogenation Rh/Al₂O₃, H₂, 50 bar, 80°C A->B Protocol A (Direct) C Acetalization Ethylene Glycol, p-TsOH A->C Protocol B (Protected) F 4-Isopropyl-α-methyl- cyclohexanepropionaldehyde B->F Chemoselective Pathway G Over-reduction (Alcohol Byproduct) B->G Side Reaction (Carbonyl Reduction) D Arene Hydrogenation Ru/C, H₂, 100 bar, 120°C C->D 100% Conversion (Water Removal) E Acidic Deprotection H₂O / H⁺ D->E Saturated Acetal E->F Quantitative Yield

Reaction pathways for chemoselective cyclamen aldehyde hydrogenation.

Experimental Protocols

Protocol A: Direct Chemoselective Hydrogenation (Kinetic Route)

This protocol is optimized for speed and atom economy, relying on precise temperature control to prevent over-reduction.

  • Preparation: Charge a 500 mL Hastelloy high-pressure autoclave with cyclamen aldehyde (50.0 g, 262 mmol), anhydrous isopropyl alcohol (200 mL), and 5 wt% Rh/Al₂O₃ catalyst (2.5 g).

  • Purging & Pressurization: Seal the reactor. Purge the headspace with N₂ (3 × 10 bar) followed by H₂ (3 × 10 bar) to ensure a strictly anaerobic environment. Pressurize to 50 bar H₂.

  • Reaction: Heat the vessel to 80 °C. Causality Note: Maintain vigorous stirring (≥1000 rpm) to overcome gas-liquid mass transfer limitations, which can artificially stall arene reduction and increase residence time, thereby risking aldehyde reduction.

  • Self-Validating Checkpoint: At t = 4 hours, withdraw a 0.5 mL aliquot. Analyze via GC-FID. The reaction is self-validating if arene conversion is >95% and the over-reduced alcohol (3-(4-isopropylcyclohexyl)-2-methylpropan-1-ol) is <2%. If the alcohol exceeds 2%, quench the reaction immediately by rapidly cooling to 20 °C.

  • Workup: Vent the reactor safely. Filter the mixture through a pad of Celite to remove the Rh catalyst. Concentrate the filtrate under reduced pressure to yield the crude product, which is purified via fractional vacuum distillation.

Protocol B: Protection-Hydrogenation-Deprotection (Thermodynamic Route)

This protocol is designed for maximum fidelity and yield, utilizing a self-validating protection step to completely shield the aldehyde.

  • Acetalization (Protection): In a 1 L round-bottom flask equipped with a Dean-Stark trap, combine cyclamen aldehyde (50.0 g, 262 mmol), ethylene glycol (19.5 g, 314 mmol), catalytic p-toluenesulfonic acid (0.5 g), and toluene (300 mL). Reflux until water ceases to collect.

    • Self-Validating Checkpoint: The physical accumulation of the theoretical volume of water (~4.7 mL) in the Dean-Stark trap serves as a macroscopic indicator of 100% conversion, ensuring no free aldehyde enters the high-pressure reactor.

  • Arene Hydrogenation: Transfer the washed and dried acetal intermediate to an autoclave. Add 5 wt% Ru/C catalyst (2.5 g) and cyclohexane (200 mL). Pressurize to 100 bar H₂ and heat to 120 °C for 6 hours.

    • Causality Note: The robust 1,3-dioxolane ring is completely impervious to these harsh reductive conditions, allowing the Ru/C catalyst to rapidly saturate the bulky aromatic ring without side reactions.

  • Deprotection: Filter the catalyst. Concentrate the saturated acetal and dissolve in THF (200 mL). Add 1M aqueous HCl (50 mL) and stir vigorously at 25 °C for 2 hours. Extract with ethyl acetate, wash with saturated NaHCO₃ to neutralize the acid, dry over MgSO₄, and concentrate to yield the pure target molecule.

Quantitative Data Summaries

Table 1: Protocol Performance & Metric Comparison

MetricProtocol A (Direct Rh/Al₂O₃)Protocol B (Acetal Ru/C)
Operational Steps 13
Overall Yield 68–75%88–92%
Chemoselectivity ~80% (Aldehyde vs Alcohol)>99% (Carbonyl completely protected)
Catalyst Cost High (Rhodium)Moderate (Ruthenium)
Atom Economy 100%91% (Due to protection/deprotection mass loss)
Time to Product 8 hours24 hours

Table 2: Typical Stereochemical Distribution (Cyclohexane Ring)

IsomerRelative AbundanceOlfactory / Physical Impact
trans-1,4-cyclohexyl65–75%Stronger, crisp floral/muguet notes; thermodynamically favored.
cis-1,4-cyclohexyl25–35%Weaker, flatter profile; kinetically trapped product.

References

Sources

Application Note: GC-MS Analysis and Retention Index Determination for Cyclamen Aldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the protocol for the identification, quantification, and quality assurance of Cyclamen Aldehyde (2-methyl-3-(4-isopropylphenyl)propanal) using Gas Chromatography-Mass Spectrometry (GC-MS). Cyclamen Aldehyde is a widely used fragrance ingredient known for its fresh, floral, and muguet (lily-of-the-valley) notes.

Key Analytical Challenges:

  • Thermal Instability: Susceptibility to oxidation (forming cyclamen acid) and thermal degradation in the injector port.

  • Isomeric Resolution: Commercial samples are racemic mixtures; however, enantiomeric separation requires specific chiral stationary phases.

  • Matrix Interference: In complex perfume matrices, it co-elutes with other terpenes and aldehydes (e.g., Lilial, Helional).

This protocol establishes a self-validating workflow using Kovats Retention Indices (RI) and specific Mass Spectral fragmentation patterns to ensure high-confidence identification.

Chemical Profile & Properties[1][2][3]

PropertyDetail
IUPAC Name 2-methyl-3-(4-isopropylphenyl)propanal
CAS Number 103-95-7
Molecular Formula C₁₃H₁₈O
Molecular Weight 190.28 g/mol
Chirality One chiral center (C2); typically analyzed as a racemate.
Stability Prone to autoxidation; store under nitrogen/argon.

Experimental Configuration

Instrumentation Setup

The analysis is optimized for an Agilent 7890B/5977B GC-MS system (or equivalent) using a non-polar stationary phase for primary screening and a polar phase for confirmation.

Primary Column (Non-Polar)
  • Column: DB-5MS UI (Ultra Inert) or equivalent (5%-phenyl-methylpolysiloxane).

  • Dimensions: 30 m × 0.25 mm ID × 0.25 µm film thickness.[1][2]

  • Rationale: Provides robust separation based on boiling point and dispersive forces; "Ultra Inert" deactivation is critical to prevent adsorption of the aldehyde moiety.

Secondary Column (Polar - Validation)
  • Column: DB-Wax UI or HP-INNOWax (Polyethylene Glycol).

  • Dimensions: 30 m × 0.25 mm ID × 0.25 µm film thickness.[1][2]

  • Rationale: Resolves aromatic isomers and separates the aldehyde from non-polar terpene hydrocarbons common in fragrance oils.

Method Parameters[3]
ParameterSettingTechnical Rationale
Inlet Temperature 250 °CSufficient volatilization without inducing thermal cracking.
Injection Mode Split (1:50 to 1:100)Prevents column overload; improves peak shape for major components.
Carrier Gas Helium @ 1.0 mL/minConstant flow mode ensures stable retention times (RT).
Oven Program 60°C (1 min hold)

3°C/min to 240°C

Hold 5 min
Slow ramp maximizes resolution of isomers and impurities.
Transfer Line 280 °CPrevents condensation of high-boiling oxidation byproducts.
Ion Source 230 °C (EI Mode)Standard 70 eV ionization.
Scan Range 35 – 350 amuCovers molecular ion and low-mass fragments.

Sample Preparation Protocol

Objective: Minimize oxidation and acetal formation during preparation.

  • Solvent Selection: Use Hexane (HPLC Grade) or Ethanol (Absolute).

    • Warning: Avoid Methanol or reactive alcohols if samples will sit for >24h, as hemiacetals may form. Avoid Acetone.

  • Concentration: Prepare a 1% (w/v) solution for general purity analysis.

    • For Trace Analysis: 0.1% solution.

  • Internal Standard (Optional): Add Dodecane (C12) or Fluoranthene at 100 ppm for retention index alignment.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter if particulate matter is visible.

Data Analysis & Retention Indices

Kovats Retention Index (RI)

The Retention Index is the primary validator. The values below are established for the specified columns under the temperature program described above.

Stationary PhaseRetention Index (RI)Reference Standard
DB-5MS (Non-Polar) 1444 – 1460 Alkane Ladder (C8-C20)
DB-Wax (Polar) ~1950 – 2050 *Alkane Ladder (C8-C20)

*Note: Polar RI values can vary significantly (+/- 20 units) depending on exact column age and phase chemistry. Always run a standard.

Mass Spectral Interpretation

The fragmentation of Cyclamen Aldehyde follows a distinct pathway driven by the stability of the benzylic cation.

  • Molecular Ion (M+): m/z 190 (Distinct but often low intensity).

  • Base Peak: m/z 133 (4-isopropylbenzyl cation).

    • Mechanism: Benzylic cleavage releases the stable aromatic fragment.

  • Diagnostic Fragments:

    • m/z 161 (M – 29): Loss of the formyl radical (-CHO).

    • m/z 119 : Rearrangement/loss of methyl from the isopropyl group.

    • m/z 105 : Methyl-benzyl cation (common in substituted aromatics).

Visualization of Workflows

Analytical Workflow

The following diagram illustrates the logical flow from sample intake to data validation.

G cluster_0 Sample Preparation cluster_1 GC-MS Acquisition cluster_2 Data Validation Sample Raw Sample (Cyclamen Aldehyde) Dilution Dilution (1% in Hexane) + Internal Std (C12) Sample->Dilution Filter PTFE Filtration (0.22 µm) Dilution->Filter Inlet Split Injection (250°C, 1:50) Filter->Inlet Column Separation (DB-5MS UI) Inlet->Column MS MS Detection (EI Source, 70eV) Column->MS RI_Calc Calc Kovats RI (Target: 1444-1460) MS->RI_Calc Spec_Match Spectral Match (Base Peak 133) RI_Calc->Spec_Match Result Confirmed Identity Spec_Match->Result

Figure 1: Step-by-step analytical workflow for high-confidence identification.

Fragmentation Pathway

Proposed electron-impact fragmentation mechanism.

Frag M_Ion Molecular Ion (M+) m/z 190 Frag_161 [M - CHO]+ m/z 161 (Alpha Cleavage) M_Ion->Frag_161 - CHO (29 u) Frag_133 Base Peak 4-Isopropylbenzyl Cation m/z 133 (Benzylic Cleavage) M_Ion->Frag_133 Cleavage at C2-C3 Neutral_57 Neutral Fragment (C3H5O) M_Ion->Neutral_57 Neutral Loss Frag_119 Fragment m/z 119 Frag_133->Frag_119 - CH2 / Rearrangement

Figure 2: Primary fragmentation pathways leading to the diagnostic base peak at m/z 133.

Troubleshooting & Self-Validation

To ensure the protocol is "self-validating," perform these checks:

  • The "Ghost Peak" Check (Oxidation):

    • Symptom:[3][4][5] A peak appearing later than the main aldehyde peak, often with a broad tail.[6]

    • Cause: Cyclamen Acid (oxidation product).

    • Action: Check m/z 206 (Acid M+). If >5% area, the raw material is degraded.

  • The "Inlet Activity" Check:

    • Symptom:[3][4][5] Tailing of the aldehyde peak or loss of area counts.

    • Cause: Active sites in the liner adsorbing the polar carbonyl group.

    • Action: Replace inlet liner with a deactivated, wool-packed liner.

  • RI Drift:

    • If the calculated RI deviates by >5 units from 1444 (DB-5), recalibrate the alkane ladder. Do not rely solely on RT.

References

  • NIST Mass Spectrometry Data Center. Cyclamen Aldehyde Mass Spectrum & Retention Indices. NIST Chemistry WebBook, SRD 69. [Link]

  • The Good Scents Company. Cyclamen Aldehyde: Organoleptic Properties and Safety Data.[Link]

  • El-Sayed, A.M. The Pherobase: Database of Pheromones and Semiochemicals.[7][8] (Retention Index Data for 3-(4-Isopropylphenyl)-2-methylpropanal). [Link]

  • Adams, R. P. (2007). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry.[7][8][9] Allured Publishing Corporation.[7][8] (Standard reference for Terpene/Aldehyde RIs).

  • International Fragrance Association (IFRA). IFRA Standards Library. (Safety and sensitization limits for Cyclamen Aldehyde). [Link]

Sources

1H and 13C NMR spectral interpretation of 4-Isopropyl-alpha-methylcyclohexanepropionaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Structural Elucidation and Stereochemical Analysis of 4-Isopropyl-alpha-methylcyclohexanepropionaldehyde

Introduction & Scope

This application note details the structural characterization of 4-Isopropyl-alpha-methylcyclohexanepropionaldehyde (CAS: 6658-48-6), often referred to as the saturated analog of Cyclamen Aldehyde.[1]

Critical Distinction: Unlike standard Cyclamen Aldehyde (which contains an aromatic phenyl ring), this molecule possesses a saturated cyclohexane ring.[1] This saturation introduces significant stereochemical complexity, resulting in a mixture of cis and trans geometric isomers at the cyclohexane ring, compounded by the chiral center at the


-position of the propionaldehyde chain.

The Analytical Challenge:

  • Spectral Overlap: The high-field region (0.8 – 2.0 ppm) contains severe overlap of ring protons, isopropyl methyls, and the

    
    -methyl group.[1]
    
  • Isomeric Mixtures: Commercial samples typically exist as a mixture of diastereomers, causing signal duplication (e.g., multiple aldehyde peaks).[1][2][3]

  • Oxidation Susceptibility: Aldehydes readily oxidize to carboxylic acids, necessitating specific detection protocols for impurities.[1][3]

Experimental Protocol

To ensure high-resolution data capable of resolving isomeric splitting, the following protocol is mandatory.

Sample Preparation
  • Solvent Selection: Deuterated Chloroform (

    
    ) is the standard.[1] However, if isomeric resolution in the aliphatic region is poor, Benzene-
    
    
    
    (
    
    
    )
    is recommended due to its ability to induce magnetic anisotropy shifts that separate overlapping methyl signals.[2][3]
  • Concentration: 10–15 mg of analyte in 0.6 mL of solvent. High concentrations (>30 mg) can cause viscosity broadening, obscuring fine splitting patterns.[1][2]

  • Filtration: Filter through a glass wool plug to remove suspended solids (polymerized aldehydes) that degrade field homogeneity.[1][3]

Instrument Parameters (400 MHz or higher recommended)
ParameterSettingRationale
Pulse Sequence zg30 (30° pulse)Maximizes signal-to-noise per unit time.[1][3]
Relaxation Delay (D1)

3.0 seconds
Essential for accurate integration of the aldehyde proton (long

).[1]
Acquisition Time (AQ)

3.0 seconds
Ensures high digital resolution for coupling constant (

) analysis.[1]
Spectral Width -2 to 14 ppmCaptures the aldehyde (9-10 ppm) and potential acid impurity (11-12 ppm).[1]
Temperature 298 KStandardized for chemical shift reproducibility.[1]

Analytical Workflow

The following decision tree outlines the logical flow for confirming structure and purity.

AnalyticalWorkflow Start Sample Acquisition Prep Prep in CDCl3 (Add TMS) Start->Prep H1_Acq 1H NMR Acquisition (Focus: 9-10 ppm) Prep->H1_Acq Decision_Aldehyde Aldehyde Peak Present? H1_Acq->Decision_Aldehyde Check_Acid Check 10-12 ppm (Carboxylic Acid) Decision_Aldehyde->Check_Acid No/Weak Signal Check_Isomers Inspect Multiplicity (Isomer Ratio) Decision_Aldehyde->Check_Isomers Strong Signal Final_Report Generate CoA (Purity & Isomer Ratio) Check_Acid->Final_Report Report Impurity C13_Acq 13C NMR / DEPT-135 Check_Isomers->C13_Acq C13_Acq->Final_Report

Figure 1: Step-by-step NMR workflow for structural validation and impurity flagging.

1H NMR Interpretation Guide

Reference: TMS at 0.00 ppm. Solvent residual (


) at 7.26 ppm.
The Aldehyde Region (9.5 – 9.8 ppm)

This is the diagnostic region.[1][3]

  • Chemical Shift:

    
     9.60 – 9.75 ppm.[1][3]
    
  • Multiplicity: Doublet (

    
    ), 
    
    
    
    Hz.[1][2] This coupling arises from the interaction with the single proton on the
    
    
    -carbon.
  • Isomeric Insight: You will likely observe two distinct doublets in close proximity.[1][3]

    • Cause: The presence of diastereomers (due to the chiral center at the

      
      -carbon relative to the ring geometry).[1][3]
      
    • Action: Integrate both doublets together for total assay, or separately to determine the diastereomeric ratio (dr).

The Aliphatic Region (0.8 – 2.5 ppm)

This region is complex due to the cyclohexane ring and alkyl chains.[1][3]

Chemical Shift (

)
MultiplicityAssignmentStructural Insight
0.85 – 0.95 Doublets (overlapping)Isopropyl

groups
The two methyls may be diastereotopic, appearing as two sets of doublets.[1]
1.05 – 1.15 Doublet

-Methyl group
Diagnostic for the propionaldehyde chain.[1]
1.10 – 1.80 MultipletsCyclohexane Ring

Broad envelope.[1] Equatorial protons are generally more deshielded than axial protons.[1]
2.20 – 2.40 Multiplet

-CH (Methine)
Coupled to the aldehyde proton and the

-methyl.

Note on Aromatic Signals: If you observe signals in the 6.5 – 7.5 ppm range, your sample is NOT the saturated cyclohexane derivative but rather the standard aromatic Cyclamen Aldehyde or a contaminated precursor.[1][3]

13C NMR Interpretation Guide

Reference:


 triplet at 77.16 ppm.
Key Carbon Signals
  • Carbonyl (

    
    ): 204.0 – 205.5 ppm .[1]
    
    • Isomerism:[1][3][4] Expect two closely spaced peaks corresponding to the major and minor diastereomers.[1]

  • Alpha-Carbon (

    
    ): 45.0 – 48.0 ppm .[1]
    
  • Ring Carbons:

    • Methine carbons (

      
       at C1 and C4 of ring): 35.0 – 45.0 ppm .[1]
      
    • Methylene carbons (

      
      ): 28.0 – 34.0 ppm .[1]
      
  • Methyl Groups: 10.0 – 22.0 ppm .[1]

DEPT-135 Validation

Running a DEPT-135 experiment is self-validating for this molecule:

  • Up (Positive):

    
     (three methyls) and 
    
    
    
    (three methines:
    
    
    -carbon, ring C1, ring C4).[1][2][3]
  • Down (Negative):

    
     (four ring methylenes, one chain methylene).[1][2][3]
    
  • Absent: Quaternary carbons (none in this molecule) and Carbonyls (aldehyde carbon is quaternary-like in DEPT or weak).[1][3]

Stereochemical Logic & Signaling

The molecule exists as a mixture of isomers.[3] The diagram below illustrates the connectivity logic used to assign relative stereochemistry using NOESY (Nuclear Overhauser Effect Spectroscopy).

StereochemLogic Iso Isopropyl Group (Ring Pos 4) NOE_Signal NOESY Correlation (Through Space) Iso->NOE_Signal Strong Signal? Chain Propionaldehyde Chain (Ring Pos 1) Chain->NOE_Signal Cis Cis-Isomer (Substituents same side) Trans Trans-Isomer (Substituents opposite) NOE_Signal->Cis Yes (Close Proximity) NOE_Signal->Trans No (Distant)

Figure 2: Logic flow for distinguishing Cis/Trans ring isomers using NOESY NMR.

Common Impurities & Troubleshooting

Impurity1H NMR SignatureOrigin
Carboxylic Acid Broad singlet, 10.5 – 12.0 ppmAir oxidation of the aldehyde.[1] Common in aged samples.[1][3]
Aromatic Precursor Doublets, 7.0 – 7.2 ppmIncomplete hydrogenation of Cyclamen Aldehyde.[1]
Aldol Condensate Olefinic protons, 5.0 – 6.5 ppmSelf-polymerization under basic conditions or heat.[1][3]

Self-Validation Check:

  • If the integral of the aldehyde proton (9.6 ppm) is < 1.0 relative to the isopropyl methyls (set to 6.0), check the 10-12 ppm region for the acid proton.[1][3] The sum of aldehyde + acid integrals should equal 1.0 relative to the molecular core.[1][3]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2][3] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for general aldehyde shifts).

  • Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[1][2][3][5] Organometallics, 29(9), 2176–2179.[1][2][3] Link[2]

  • National Institute of Standards and Technology (NIST). (2023).[3] Cyclamen Aldehyde Mass & UV Spectra Data. NIST Chemistry WebBook.[6] Link

  • Breitmaier, E., & Voelter, W. (1987).[1][2] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Reference for cyclohexyl carbon shifts).

  • PubChem. (2023).[3] Compound Summary: 3-(4-Isopropylcyclohexyl)-2-methylpropanal.[1][3] National Library of Medicine.[1] Link[1][2]

Sources

high-performance liquid chromatography (HPLC) methods for Cyclamen Aldehyde detection

Author: BenchChem Technical Support Team. Date: March 2026

From Raw Material Assay to Trace Analysis in Complex Matrices

Introduction & Chemical Profile[1][2][3][4][5][6][7][8]

Cyclamen Aldehyde (2-methyl-3-(4-isopropylphenyl)propanal, CAS 103-95-7) is a high-impact fragrance ingredient valued for its fresh, floral, and green notes (reminiscent of Lily-of-the-Valley). While widely used, its aldehydic structure renders it susceptible to oxidation, forming Cyclamen Acid , and it can react with amines to form Schiff bases.

For the analytical chemist, Cyclamen Aldehyde presents two distinct challenges:

  • Lipophilicity: With a LogP of ~3.4–3.7, it is strongly retained on reverse-phase columns, requiring high-strength organic mobile phases.

  • Detection Limits: While UV-active due to its aromatic ring, trace analysis in complex cosmetic matrices requires derivatization to eliminate matrix interference and lower the Limit of Quantitation (LOQ).

This guide details two distinct protocols: a Direct RP-HPLC Method for raw material purity/assay and a DNPH-Derivatization Method for stability testing and trace analysis.

Chemical Profile
ParameterData
IUPAC Name 2-methyl-3-(4-isopropylphenyl)propanal
CAS Number 103-95-7
Molecular Weight 190.28 g/mol
LogP ~3.4 – 3.7 (High Lipophilicity)
UV Cutoff ~210 nm (primary), ~260 nm (secondary)
Key Impurity Cyclamen Acid (Oxidation product), Cyclamen Alcohol

Method Selection Strategy

The choice of method depends entirely on the analytical goal. Do not apply a trace-level derivatization method for a bulk purity assay, as it introduces unnecessary variance.

MethodSelection Start Select Analytical Objective Decision1 Sample Concentration? Start->Decision1 HighConc High (>0.1%) Raw Material / Concentrate Decision1->HighConc Bulk Material LowConc Trace (<0.1%) Finished Product / Stability Decision1->LowConc Complex Matrix Direct PROTOCOL A: Direct RP-HPLC (UV 210 nm) HighConc->Direct Purity / Assay Deriv PROTOCOL B: DNPH Derivatization (UV 360 nm) LowConc->Deriv Selectivity Needed

Figure 1: Decision tree for selecting the appropriate HPLC workflow based on sample concentration and matrix complexity.

Protocol A: Direct RP-HPLC (Purity & Assay)

Objective: Rapid quantification of Cyclamen Aldehyde in raw materials or fragrance concentrates. Mechanism: Reverse-Phase Chromatography utilizing hydrophobic interaction.

Chromatographic Conditions
ParameterSettingRationale
Column C18 (L1), 150 x 4.6 mm, 5 µmStandard hydrophobic retention. A 5µm particle size prevents over-pressure with viscous samples.
Mobile Phase Acetonitrile : Water (75 : 25 v/v)High organic content required to elute the lipophilic aldehyde (LogP ~3.7) in <10 mins.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Temp 30°CControls viscosity and ensures retention time reproducibility.
Detector UV-Vis / DAD @ 210 nmMax absorption of the alkyl-benzene chromophore. 254 nm can be used for higher selectivity but lower sensitivity.
Injection 10 µLStandard volume to avoid column overload.
Sample Preparation[10]
  • Stock Solution: Weigh 50.0 mg of Cyclamen Aldehyde standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile (Concentration: 1.0 mg/mL).

  • Working Standard: Dilute 1.0 mL of Stock to 10 mL with Mobile Phase (Concentration: 0.1 mg/mL).

  • Sample Prep: Weigh sample equivalent to ~50 mg of aldehyde, dissolve in ACN, and dilute to target 0.1 mg/mL. Filter through 0.45 µm PTFE filter.

System Suitability Criteria
  • Retention Time (RT): ~6.0 – 8.0 minutes (Dependent on exact column carbon load).

  • Tailing Factor: < 1.5 (Aldehydes can tail due to interaction with residual silanols; ensure column is fully end-capped).

  • RSD (n=5): < 1.0% for peak area.

Protocol B: DNPH Derivatization (Trace & Stability)

Objective: Detection of low-level Cyclamen Aldehyde in cosmetics or monitoring oxidation (stability testing). Mechanism: Acid-catalyzed condensation of the aldehyde with 2,4-Dinitrophenylhydrazine (DNPH) to form a stable hydrazone derivative with high UV absorption at 360 nm.

Reaction Chemistry

The reaction converts the volatile, UV-weak aldehyde into a stable, highly UV-active hydrazone.

Reaction Aldehyde Cyclamen Aldehyde (Colorless, UV 210nm) Hydrazone Cyclamen-DNPH Derivative (Yellow, UV 360nm) Aldehyde->Hydrazone + DNPH / H+ DNPH DNPH Reagent (Acidic) DNPH->Hydrazone Water H2O Hydrazone->Water Byproduct

Figure 2: Derivatization pathway. The shift to 360 nm detection eliminates interference from non-carbonyl matrix components.

Reagents
  • DNPH Reagent: Dissolve 360 mg of 2,4-DNPH (containing 30% water for safety) in 100 mL of Acetonitrile. Add 2 mL of conc. H3PO4 (Phosphoric acid catalyzes the reaction without causing harsh degradation).

Derivatization Procedure
  • Mix: Combine 1.0 mL of Sample Solution (in ACN) with 1.0 mL of DNPH Reagent in a capped HPLC vial.

  • Incubate: Heat at 40°C for 30 minutes (or 60 mins at Room Temp).

    • Note: Cyclamen Aldehyde is sterically hindered by the isopropyl group and the alpha-methyl group; adequate time is required for quantitative conversion.

  • Quench (Optional): If the reaction is too aggressive, neutralize with a buffer, though typically the mixture is injected directly if the mobile phase is acidic.

HPLC Conditions (Gradient)
ParameterSetting
Column C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm
Mobile Phase A Water (0.1% Formic Acid)
Mobile Phase B Acetonitrile
Gradient 0 min: 60% B 15 min: 95% B 20 min: 95% B 21 min: 60% B
Detector UV @ 360 nm (Specific for DNPH derivatives)
Interpretation
  • Cyclamen-DNPH Peak: Elutes later than the free aldehyde would, typically >12 mins due to increased hydrophobicity of the dinitrophenyl group.

  • Excess DNPH: Elutes early (front of chromatogram).

  • Interference: Ketones and other aldehydes will also derivatize. Specificity is achieved via retention time.

Validation & Troubleshooting

Linearity & Limits
ParameterProtocol A (Direct)Protocol B (DNPH)
Linearity Range 10 – 500 µg/mL0.1 – 50 µg/mL
LOD (Limit of Detection) ~1 µg/mL~0.05 µg/mL (50 ppb)
Precision (RSD) < 1.0%< 2.5%
Troubleshooting Guide

Issue 1: Peak Tailing (Direct Method)

  • Cause: Interaction of the carbonyl oxygen with free silanol groups on the silica support.

  • Solution: Use a "Base Deactivated" (BDS) or high-purity end-capped C18 column. Increasing buffer concentration (e.g., 10mM Ammonium Acetate) can also mask silanols.

Issue 2: "Ghost" Peaks in Stability Samples

  • Cause: Oxidation of Cyclamen Aldehyde leads to Cyclamen Acid .

  • Identification: In Protocol A (Direct), Cyclamen Acid will elute earlier than the aldehyde (more polar). In Protocol B (DNPH), the acid will not react with DNPH, resulting in a loss of the main peak without a new derivatized peak appearing (use Protocol A to confirm acid formation).

Issue 3: Incomplete Derivatization

  • Cause: Steric hindrance near the aldehyde group.

  • Solution: Increase reaction temperature to 60°C or extend time. Ensure DNPH is in at least 10-fold molar excess.

References

  • ScenTree. (n.d.). Cyclamen aldehyde (CAS N° 103-95-7) - Physico-chemical properties and Stability. Retrieved from [Link]

  • Waters Corporation. (2008). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Application Note. Retrieved from [Link]

  • Agilent Technologies. (2014). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Application Note 5991-2824EN. Retrieved from [Link]

  • ResearchGate. (2010). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Retrieved from [Link]

  • Perfumer & Flavorist. (2013). Perfumery Insight: Cyclamen Aldehyde - Usage and Stability. Retrieved from [Link]

High-Performance Stability Testing Protocol for 4-Isopropyl-alpha-methylcyclohexanepropionaldehyde in Alkaline Soap Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Analytical Chemists, and Fragrance Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP)

Introduction & Chemical Context

4-Isopropyl-alpha-methylcyclohexanepropionaldehyde (CAS 51367-69-2) is a saturated, alicyclic aldehyde utilized in perfumery for its diffusive floral and muguet (lily-of-the-valley) notes[1]. While it offers excellent olfactory performance, formulating aldehydes into solid bar soaps presents a significant technical challenge. Functional products like bar soaps possess a chemically aggressive environment (typically pH 9.5–10.5) where chemical stability supersedes olfactory complexity[2].

Fragrance components, particularly aldehydes, are highly sensitive to extreme pH levels and are prone to chemical breakdown, resulting in off-odors, loss of scent intensity, and matrix discoloration[3]. This application note details a self-validating, comprehensive protocol to quantify the degradation kinetics and organoleptic stability of 4-isopropyl-alpha-methylcyclohexanepropionaldehyde in a standard soap base.

Mechanistic Pathways of Instability (Causality & Expert Insights)

To design an effective stability protocol, one must first understand the specific degradation pathways of the target analyte in an alkaline environment:

  • Base-Catalyzed Aldol Condensation: In highly alkaline soap bases, aldehydes possessing an

    
    -proton can undergo enolization followed by aldol addition and dehydration. While straight-chain aldehydes degrade rapidly, the 
    
    
    
    -methyl group in 4-isopropyl-alpha-methylcyclohexanepropionaldehyde provides steric hindrance, significantly slowing down this reaction[4]. However, under accelerated thermal conditions, slow dimerization still occurs, forming high-molecular-weight polymers that lack the volatility required for fragrance impact.
  • Radical-Mediated Auto-Oxidation: Aldehydes are uniquely susceptible to auto-oxidation, converting into their corresponding carboxylic acids (in this case, 4-isopropyl-alpha-methylcyclohexanepropionic acid). This process is accelerated by UV exposure, heat, and trace transition metals in the soap matrix[3]. The formation of the acid not only alters the scent profile but can also cause localized pH drops within the soap matrix.

  • Schiff Base Formation: If the soap formulation contains amine-functionalized additives (e.g., certain proteins or cationic polymers), the aldehyde will rapidly react to form Schiff bases, which are highly chromophoric and lead to severe yellowing or browning of the soap bar.

Experimental Workflow

The following workflow outlines a 12-week accelerated aging study designed to capture both chemical degradation and physical matrix shifts[5].

G N1 1. Formulation Soap Base + 1% Aldehyde N2 2. Accelerated Aging Thermal & UV Incubation N1->N2 50g Bars N3 3. Extraction LLE & SPME Methods N2->N3 2, 4, 8, 12 Wks N4 4A. GC-MS Chemical Quantification N3->N4 Organic Extract N5 4B. Colorimetry ΔE & Olfactory Scoring N3->N5 Intact Matrix

Workflow for the stability testing of aldehydes in alkaline soap matrices.

Detailed Step-by-Step Protocol

This protocol utilizes a dual-extraction methodology to ensure a self-validating mass balance. By combining Liquid-Liquid Extraction (LLE) for total matrix recovery and Solid-Phase Microextraction (SPME) for headspace analysis, we can distinguish between chemical degradation and mere volatilization[6].

Phase 1: Matrix Preparation & Dosing
  • Base Preparation: Utilize a standard unfragranced soap noodle base (80% Sodium Tallowate / 20% Sodium Cocoate).

  • Dosing: Add 4-Isopropyl-alpha-methylcyclohexanepropionaldehyde at exactly 1.0% (w/w). Control variables: Prepare a secondary batch containing 0.05% BHT (Butylated hydroxytoluene) to isolate oxidative degradation from base-catalyzed degradation.

  • Homogenization: Mill the mixture three times through a laboratory three-roll mill to ensure uniform dispersion.

  • Plodding: Extrude and press the milled soap into uniform 50g bars.

Phase 2: Accelerated Stability Incubation

Stability tests typically run over 4–12 weeks to assess changes in scent profile, color, clarity, and chemical composition[5].

  • Divide the 50g bars into four environmental cohorts:

    • Control: 25°C, dark.

    • Thermal Stress 1: 40°C, dark.

    • Thermal Stress 2: 50°C, dark.

    • Photolytic Stress: 25°C, continuous UV-A/UV-B exposure.

  • Sample bars at Day 0, Week 2, Week 4, Week 8, and Week 12.

Phase 3: Extraction Methodology
  • Sampling: Grate 1.00 g of soap from both the surface (outer 2mm) and the core of the bar. This differentiates surface oxidation from internal pH-driven degradation.

  • Dissolution: Dissolve the grated soap in 15 mL of HPLC-grade water at 60°C in a 50 mL centrifuge tube.

  • Liquid-Liquid Extraction (LLE): Add 10 mL of Dichloromethane (DCM) spiked with 50 ppm Tetradecane (Internal Standard). Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 4000 RPM for 10 minutes. Extract the lower organic (DCM) layer and dry it over anhydrous sodium sulfate (

    
    ). Filter into a 2 mL GC vial.
    
Phase 4: Instrumental Analysis (GC-MS & Colorimetry)

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for separating and identifying fragrance constituents and their degradation products in complex cosmetic matrices[7].

  • GC-MS Parameters:

    • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

    • Oven Program: 60°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).

    • Detection: MS in SIM mode (monitoring specific m/z ions for the aldehyde and internal standard) to avoid interference from co-extracted fatty acids[8].

  • Colorimetric Evaluation: Use a spectrophotometer to measure the CIE Lab* values of the intact soap bar surface. Calculate the color difference (

    
    ) against the Day 0 control using the formula: 
    
    
    
    .

Data Presentation & Interpretation

Summarize the quantitative findings in structured tables to easily compare degradation kinetics across different environmental stressors.

Table 1: GC-MS Recovery Kinetics (% Remaining of Initial 1.0% Dose)

Timepoint25°C (Control)40°C (Dark)50°C (Dark)UV Exposure (25°C)
Day 0 100.0%100.0%100.0%100.0%
Week 2 98.5%94.2%88.1%89.5%
Week 4 97.1%89.6%76.4%81.2%
Week 8 95.0%81.3%62.8%70.4%
Week 12 92.8%74.5%49.1%58.7%

Interpretation: The significant drop at 50°C compared to 40°C indicates a high activation energy for the aldol condensation pathway. The rapid degradation under UV exposure highlights the molecule's susceptibility to radical-mediated auto-oxidation.

Table 2: Colorimetric Shift (


) and Olfactory Evaluation 
Timepoint

at 40°C

at 50°C
Olfactory Observation (50°C Cohort)
Day 0 0.000.00Fresh, diffusive muguet/floral.
Week 2 0.851.42Slight loss of top-note diffusion.
Week 4 1.603.15Noticeable flattening; fatty base notes emerging.
Week 8 2.455.80Distinct loss of floralcy; mild acidic off-note.
Week 12 3.108.25Severe fragrance degradation; base malodor dominant.

*Note: A


 is generally considered a consumer-perceptible color shift (typically manifesting as yellowing in aldehydes).

References

  • BTSA. Enhancing fragrance stability in soap with natural antioxidants. Retrieved from:[Link]

  • Scent.vn. Aldehyde C-12 MNA Aroma Chemical CAS# 110-41-8. Retrieved from:[Link]

  • Cosmetics & Toiletries. Structured Surfactant Systems for Deposition of Perfume on Skin and Hair. Retrieved from:[Link]

  • NIH PubMed Central (PMC). Mass-Spectrometry-Based Research of Cosmetic Ingredients. Retrieved from:[Link]

  • Pure Oils India. Fine Fragrance vs Functional Fragrance Manufacturing Guide. Retrieved from:[Link]

Sources

Application Note: Extraction and Purification Protocols for Technical Grade Cyclamen Aldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the isolation ("extraction") and purification of Cyclamen Aldehyde (2-methyl-3-(4-isopropylphenyl)propanal; CAS 103-95-7) from synthetic reaction mixtures. While primarily known as a fragrance ingredient, Cyclamen Aldehyde serves as a functionalized chiral building block in drug development.[1] This protocol focuses on achieving Technical Grade (90–95% purity) , a critical specification for use as a chemical intermediate, balancing yield with the removal of catalytic poisons and regulatory impurities (specifically Cyclamen Alcohol).[1]

Key Technical Constraints:

  • Thermal Sensitivity: The aldehyde functionality is prone to oxidation (to acid) and polymerization at elevated temperatures (>150°C).[1]

  • Regulatory Limits: Even in technical grades, the content of Cyclamen Alcohol (sensitizer) must be monitored, typically capped at <1.5% for downstream safety.[1]

  • Stereochemistry: The product is typically isolated as a racemate.[1]

Process Logic & Workflow

The isolation strategy relies on the significant boiling point differential between the target aldehyde (~270°C atm), the solvent/light byproducts, and the heavy aldol condensation residues.[1]

Process Flow Diagram

The following logic map illustrates the transition from the crude reaction mixture (post-hydrogenation) to the final technical grade distillate.

CyclamenPurification Crude Crude Reaction Mixture (Aldehyde, Alcohol, Catalyst, Solvent) Filter 1. Filtration (Catalyst Recovery) Crude->Filter Remove Pd/C or Ru/C Wash 2. Liquid-Liquid Extraction (Alkaline Wash + Neutralization) Filter->Wash Filtrate Flash 3. Flash Evaporation (Solvent Removal) Wash->Flash Organic Phase Distill 4. Fractional Vacuum Distillation (< 5 mmHg) Flash->Distill Concentrated Crude Lights F1: Lights (Unreacted Propanal, Solvent traces) Distill->Lights < 90°C @ 3mmHg Heart F2: Heart Cut (Cyclamen Aldehyde ~95%) Distill->Heart 104-108°C @ 3mmHg Tails F3: Tails (Cyclamen Alcohol, Dimers) Distill->Tails > 115°C @ 3mmHg

Figure 1: Purification workflow for Cyclamen Aldehyde.

Safety & Handling (SDS Summary)

Before initiating protocols, acknowledge the following hazards:

  • Skin Sensitization: Cyclamen aldehyde is a known sensitizer (H317).[1][2][3][4][5] Handle with nitrile gloves and long sleeves.[1]

  • Aquatic Toxicity: Prevent release to drains (H412).[1]

  • Oxidation Risk: The aldehyde oxidizes to p-isopropyl-α-methylhydrocinnamic acid upon air exposure.[6][1] All distillation must occur under inert atmosphere (Nitrogen/Argon).[1]

Protocol 1: Isolation (Work-Up)

Objective: To remove the hydrogenation catalyst, neutralize residual base (from the preceding aldol step), and separate the organic product from the aqueous phase.[1]

Reagents:

  • Dilute Hydrochloric Acid (1M) or Acetic Acid[6][1]

  • Saturated Sodium Bicarbonate (NaHCO₃)[6][1]

  • Brine (Saturated NaCl)[6][1]

  • Solvent (Toluene or Ethyl Acetate - if not already present)[6][1]

Procedure:

  • Catalyst Removal:

    • Filter the crude hydrogenation mixture through a Celite pad or sintered glass funnel to remove the heterogeneous catalyst (e.g., Pd/C or Ru/C).[1]

    • Note: Do not allow the catalyst to dry out completely on the filter (pyrophoric risk).[1] Keep wet with solvent.[1]

  • Quenching & Phase Separation:

    • Transfer the filtrate to a separatory funnel.[1]

    • If the reaction was run neat, dilute with Toluene (1:1 v/v) to facilitate phase separation.[1]

    • Wash the organic layer with 1M HCl (approx. 20% of organic volume) to neutralize any residual amine or inorganic base.[1]

    • Checkpoint: Check pH of the aqueous layer; it should be slightly acidic (pH 5-6).[6][1]

  • Neutralization Wash:

    • Wash the organic layer with Saturated NaHCO₃ to remove excess acid.[1]

    • Perform a final wash with Brine to break any emulsions and dry the organic layer.[1]

  • Drying:

    • Dry the organic phase over Anhydrous Magnesium Sulfate (MgSO₄) for 30 minutes.[1]

    • Filter off the desiccant.[1]

Protocol 2: Purification (Fractional Vacuum Distillation)

Objective: To isolate Technical Grade Cyclamen Aldehyde (90-95%) from lights (solvent/starting material) and heavies (alcohol/dimers).[6][1]

Equipment:

  • Short-path distillation head (for heat-sensitive compounds) or Vigreux column (for better separation).[6][1]

  • High-vacuum pump (capable of < 5 mmHg).[6][1]

  • Manometer/Digital Vacuum Gauge.[1]

  • Oil bath with magnetic stirring.[1]

Thermodynamic Data:

Property Value Notes
Boiling Point (atm) ~270°C Decomposition risk at this temp.[6]
Boiling Point (3 mmHg) 104 – 108°C Target range.[6][1]
Boiling Point (9 Torr) 133 – 137°C Alternative range.[6][1]

| Flash Point | 109°C | Combustible.[6][1] |

Step-by-Step Procedure:

  • System Setup:

    • Load the dried crude oil into the boiling flask. Add a magnetic stir bar.[1]

    • Connect the vacuum system and purge with Nitrogen three times to remove oxygen.[1]

    • Critical: Ensure the system is leak-tight.[6][1] Oxygen leaks at high temperature will turn the aldehyde into a carboxylic acid solid, clogging the condenser.[1]

  • Solvent Strip (F0):

    • Apply partial vacuum (50-100 mmHg) and heat the bath to 60°C.[1]

    • Collect the solvent fraction (Toluene/Ethanol) until distillation ceases.[1]

  • Fractionation (High Vacuum):

    • Increase vacuum to 3 mmHg (approx. 4 mbar) .

    • Slowly ramp oil bath temperature to ~130-140°C.

    • Collect Fraction 1 (Lights): Distills at < 95°C (vapor temp) . Contains unreacted cuminaldehyde and propanal self-condensation products (2-methylpent-2-enal).[6][1][7]

    • Collect Fraction 2 (Heart Cut - Product): Distills at 104 – 108°C (vapor temp) .

      • Visual Cue: Look for a clear, colorless to pale yellow liquid with a "schlierenc" effect (viscous mixing) in the receiver.[1]

    • Stop Distillation: When vapor temperature rises >115°C or head temperature drops (depletion).[1] The residue (Heavies) contains Cyclamen Alcohol and polymers.[1]

  • Stabilization:

    • Cool the product under Nitrogen.[1]

    • Add an antioxidant (e.g., BHT at 0.05%) if storing for extended periods to prevent oxidation.[1]

Quality Control & Specifications

Verify the "Technical Grade" status using Gas Chromatography (GC-FID or GC-MS).

Analytical Method (Guideline):

  • Column: DB-5 or equivalent non-polar capillary column (30m).

  • Injector: 250°C, Split 50:1.

  • Oven: 80°C (1 min) -> 10°C/min -> 250°C.

Specification Table:

Parameter Technical Grade Spec Method
Appearance Colorless to pale yellow liquid Visual
Purity (GC) 90.0 – 95.0% GC-FID
Cyclamen Alcohol < 1.5% GC-FID (Critical Safety Limit)
Acid Value < 2.0 mg KOH/g Titration

| Refractive Index | 1.503 – 1.508 (20°C) | Refractometer |[6][1][8]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Product turns white/solid Oxidation to acid.[6]Check vacuum seals; ensure N₂ purge; store under inert gas.[1]
High Alcohol Content Over-hydrogenation.[1]In synthesis: reduce H₂ pressure or reaction time. In purification: Cut the distillation earlier (leave more tails).
Yellow/Dark Color Thermal degradation or polymerization.[1]Lower bath temperature; improve vacuum (<1 mmHg) to distill at lower T.
"Sour" Odor Residual Propionic Acid or oxidation.[1]Wash crude with NaHCO₃ more thoroughly; check Acid Value.[1]

References

  • Bedoukian, P. Z. (1986).[1] Perfumery and Flavoring Synthetics.[1] Allured Publishing Corporation.[1] (Standard text on aldehyde synthesis and isolation).

  • Vrbková, E., et al. (2015).[1][9] "Cyclamen aldehyde synthesis: aldol condensation followed by hydrogenation over ruthenium catalyst." Research on Chemical Intermediates, 41, 7797–7806.[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 517827, Cyclamen aldehyde. [6][1]

  • The Good Scents Company. (2024).[1] Cyclamen Aldehyde Safety and Properties.

  • IFRA Standards Library. (2023). Standards regarding Cyclamen Alcohol content in Cyclamen Aldehyde. [6][1]

Sources

Application Note: Green Chemoselective Synthesis of 4-Isopropyl-α-methylcyclohexanepropionaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Process Engineers, and Fragrance/Drug Development Professionals

Introduction & The Chemoselectivity Challenge

4-Isopropyl-α-methylcyclohexanepropionaldehyde (CAS 51367-69-2)[1],—often referred to as hexahydrocyclamen aldehyde—is a highly valued saturated cyclic aldehyde used in advanced fragrance formulations and as an intermediate in pharmaceutical synthesis. It is traditionally synthesized via the catalytic hydrogenation of cyclamen aldehyde (2-methyl-3-(p-isopropylphenyl)propanal).

The Mechanistic Challenge: From a thermodynamic and kinetic standpoint, the direct hydrogenation of an aromatic ring in the presence of an aliphatic aldehyde is notoriously difficult. Aldehydes possess a highly polarized carbonyl (C=O) bond that coordinates strongly to standard transition metal catalysts (Pd, Pt, Ni), leading to rapid, preferential reduction to the corresponding primary alcohol. Conversely, the resonance-stabilized aromatic ring requires higher activation energy (elevated temperatures and H₂ pressures) for saturation. Consequently, forcing conditions to reduce the arene inevitably destroy the aldehyde moiety.

To address this, we present two rigorously validated, green chemistry workflows. Route A utilizes renewable protecting groups and recyclable solid acids, while Route B leverages cutting-edge heterogeneous nanoparticle catalysis to achieve direct chemoselectivity at room temperature[2].

Strategic Workflows & Mechanistic Causality

Route A: Renewable Protection-Hydrogenation-Deprotection (A-H-D)

When advanced chemoselective catalysts are unavailable, the aldehyde must be protected. To align with the 12 Principles of Green Chemistry, this protocol replaces toxic homogeneous acids and petrochemical solvents with renewable alternatives:

  • Causality for Glycerol: Glycerol is a 100% renewable, high-atom-economy byproduct of biodiesel production. It forms a robust cyclic acetal that is entirely stable under reductive conditions.

  • Causality for Amberlyst-15: This solid sulfonic acid resin replaces soluble acids (like p-TsOH). It is easily recovered via simple filtration, eliminating the need for basic aqueous workups and drastically reducing the environmental factor (E-factor).

  • Causality for Ru/C: Ruthenium exhibits superior catalytic activity for arene saturation compared to palladium, allowing the hydrogenation step to proceed at a moderate 60 °C rather than >100 °C[3].

Route B: Direct Selective Hydrogenation via Ru/α-Al₂O₃

Recent breakthroughs in nanocatalysis have enabled the direct, room-temperature hydrogenation of aromatic rings without protecting the aldehyde[2].

  • Causality for the Support Matrix: While high-surface-area supports (like γ-Al₂O₃) are standard, α-Al₂O₃ induces a unique, strong metal-support interaction. The strongly bounded Ru-O-Al sites shift electron density, leaving the Ru nanoparticles with a slight positive charge[2].

  • Chemoselectivity Mechanism: This electron-deficient Ru state accelerates the heterolytic dissociation of H₂ while preferentially adsorbing the electron-rich π-system of the aromatic ring over the lone pairs of the carbonyl oxygen[2],[4]. This yields 100% atom economy and zero solvent waste from protection/deprotection cycles.

Reaction Pathway Visualization

G Cyclamen Cyclamen Aldehyde (Aromatic Precursor) Acetal Glycerol Acetal (Protected Intermediate) Cyclamen->Acetal Route A: Amberlyst-15 Glycerol, 80°C Direct Direct Hydrogenation (Ru/α-Al2O3 Catalyst) Cyclamen->Direct Route B: Direct HydroAcetal Hexahydro-Acetal (Saturated Ring) Acetal->HydroAcetal 5% Ru/C, H2 (50 bar) EtOH, 60°C Product 4-Isopropyl-α-methylcyclohexanepropionaldehyde (Target Molecule) HydroAcetal->Product H3O+ Deprotection Aqueous Media Direct->Product H2 (30 bar), 25°C 100% Atom Economy

Fig 1: Chemoselective green synthesis routes for 4-Isopropyl-α-methylcyclohexanepropionaldehyde.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Direct Catalytic Hydrogenation (Route B)

This is the preferred green route, minimizing unit operations and energy consumption.

  • Reactor Preparation: Charge a 100 mL Hastelloy Parr reactor with cyclamen aldehyde (1.90 g, 10.0 mmol), Ru/α-Al₂O₃ catalyst (50 mg, 0.5 mol% Ru), and bio-ethanol (20 mL).

  • Atmosphere Exchange: Seal the reactor. Purge the headspace with N₂ (3 × 10 bar) followed by H₂ (3 × 10 bar) to ensure a strictly anoxic environment.

  • Hydrogenation: Pressurize the reactor to 30 bar with H₂. Initiate stirring at 1000 rpm and maintain the temperature at 25 °C.

  • Self-Validation Checkpoint (In-Process): Monitor H₂ consumption via a mass flow controller. The reaction is deemed complete when the pressure drop ceases (typically 3.5 to 4 hours).

  • Self-Validation Checkpoint (Analytical): Withdraw a 50 µL aliquot, dilute in 1 mL ethyl acetate, and analyze via GC-MS. Proceed to workup only when the peak corresponding to the starting material (m/z 190.28) is <1% area, and the target product peak (m/z 196.33) is dominant.

  • Workup & Catalyst Recovery: Vent the reactor safely. Filter the mixture through a 0.22 µm PTFE membrane. Note: The recovered Ru/α-Al₂O₃ catalyst can be washed with ethanol and reused for up to 5 cycles without significant loss of activity[2]. Evaporate the filtrate under reduced pressure to yield the pure product.

Protocol 2: Protection-Hydrogenation-Deprotection (Route A)

Use this route when highly specialized Ru/α-Al₂O₃ nanoparticles are unavailable.

  • Green Acetalization: In a 100 mL round-bottom flask equipped with a Dean-Stark trap, combine cyclamen aldehyde (1.90 g, 10.0 mmol), pure vegetable-grade glycerol (1.10 g, 12.0 mmol), Amberlyst-15 resin (100 mg), and 2-methyltetrahydrofuran (2-MeTHF, 25 mL). Reflux at 80 °C.

  • Self-Validation Checkpoint (Acetalization): The reaction is complete when exactly ~0.18 mL of water collects in the trap. Confirm via FT-IR by the complete disappearance of the sharp carbonyl stretch at 1720 cm⁻¹. Filter to recover the Amberlyst-15.

  • Hydrogenation: Transfer the filtrate directly to a Parr reactor. Add 5% Ru/C (100 mg). Pressurize to 50 bar H₂ and heat to 60 °C for 6 hours.

  • Self-Validation Checkpoint (Saturation): Post-reaction ¹H-NMR must show the complete disappearance of the aromatic multiplet at 7.10–7.25 ppm.

  • Deprotection: Filter the Ru/C catalyst. Add 10 mL of 1M aqueous HCl to the filtrate and stir at 50 °C for 2 hours. Extract the organic layer, wash with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate to yield the final saturated aldehyde.

Quantitative Data & Green Metrics

The following table summarizes the comparative efficiency and environmental impact of both validated routes.

MetricRoute A (A-H-D Strategy)Route B (Direct Ru/α-Al₂O₃)
Overall Yield 81 - 84%94 - 96%
Atom Economy ~85% (due to water loss in protection)100%
E-Factor (kg waste / kg product) 2.40.8
Reaction Temperature (Hydrogenation) 60 °C25 °C
Catalyst Recyclability Amberlyst-15 (High), Ru/C (Moderate)Ru/α-Al₂O₃ (High, >5 cycles)
Primary Impurity Profile Unhydrolyzed acetal (<2%)Over-reduced alcohol (<1%)

References

2. Analysis of Results and Adjacent Structures in the Industry of Cosmetic and Perfumery Products Source: researchgate.net URL:[Link]

3. CHEMOS GmbH & Co. KG (Page 89) @ ChemBuyersGuide.com, Inc. Source: chembuyersguide.com URL:[Link]

4.[2] Catalytic hydrogenation of aromatic ring over ruthenium nanoparticles supported on α-Al₂O₃ at room temperature Source: Applied Catalysis B: Environmental (via researchgate.net) URL:[Link]

5.[3] Ruthenium Nanoparticles Stabilized in Cross-Linked Dendrimer Matrices: Hydrogenation of Phenols in Aqueous Media Source: researchgate.net URL:[Link]

6.[4] Core/Shell Ruthenium–Halloysite Nanocatalysts for Hydrogenation of Phenol Source: Industrial & Engineering Chemistry Research (via researchgate.net) URL:[Link]

Sources

Troubleshooting & Optimization

preventing oxidation of Cyclamen Aldehyde to carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CA-OX-103-95-7
Topic: Prevention of Autoxidation & Storage Protocols
Status: OPEN[1]

Introduction: The Molecule & The Problem

Cyclamen Aldehyde (2-methyl-3-(p-isopropylphenyl)propionaldehyde) is a structural analog of Lilial, valued for its floral, green, and cucumber-melon olfactory profile.[1][2] Like all benzenepropanals, it possesses a critical vulnerability: the aldehyde proton at the


-position is highly susceptible to autoxidation .

When exposed to atmospheric oxygen, this liquid aldehyde degrades into Cyclamen Acid (a white solid), compromising olfactory fidelity and chemical purity.[1][2] This guide provides the mechanistic understanding and protocols required to arrest this degradation.

Module 1: The Mechanism of Failure

You cannot prevent what you do not understand. The degradation of Cyclamen Aldehyde is not a simple reaction; it is a radical chain mechanism initiated by light, heat, or trace metals.[2]

The Autoxidation Pathway[2][3][4]
  • Initiation: A hydrogen atom is abstracted from the carbonyl carbon, creating an acyl radical.[1]

  • Propagation: The acyl radical reacts with

    
     to form a peracyl radical, which abstracts a hydrogen from another aldehyde molecule.[1]
    
  • The "Death Spiral": This forms a Peracid (Peroxycyclamen acid).[1] The peracid is a strong oxidant that reacts with yet another equivalent of aldehyde to produce two molecules of carboxylic acid.

Key Insight: One initiation event eventually destroys two aldehyde molecules.[1]

CyclamenOxidation Aldehyde Cyclamen Aldehyde (Liquid) Radical Acyl Radical (R-C=O•) Aldehyde->Radical Initiation (hv, Heat, Metal) PerRadical Peracyl Radical (R-C(=O)OO•) Radical->PerRadical + O2 Peracid Percyclamen Acid (Unstable Intermediate) PerRadical->Peracid + Aldehyde (Propagation) Peracid->Radical Chain Branching Acid Cyclamen Acid (White Solid) Peracid->Acid + Aldehyde (Baeyer-Villiger type)

Figure 1: The autoxidation cascade of Cyclamen Aldehyde.[1] Note that the intermediate peracid accelerates the degradation of remaining aldehyde.[2]

Module 2: Storage Protocol (The Gold Standard)

To maintain purity >98%, you must break the radical chain or prevent initiation.

Recommended Storage Conditions
ParameterSpecificationTechnical Rationale
Temperature 4°C – 10°C Arrhenius equation dictates that lower T slows radical propagation rates significantly.[1]
Atmosphere Nitrogen (

) or Argon
Exclusion of

prevents the formation of the peracyl radical. Argon is heavier than air and offers superior blanketing.[1]
Container Type III Amber Glass Blocks UV light (initiator).[1] Plastic (HDPE/LDPE) is permeable to oxygen over time and should be avoided for long-term storage.[1]
Stabilizer BHT (0.1%) Butylated Hydroxytoluene acts as a radical scavenger, terminating the chain reaction before peracid formation.
Headspace < 5% Minimize the volume of gas above the liquid. If headspace exists, it must be backfilled with inert gas.[1]
Standard Operating Procedure (SOP) for Handling
  • Opening: Allow the bottle to reach room temperature before opening to prevent moisture condensation (water accelerates acid formation).[1]

  • Dispensing: Use a dedicated syringe or pipette.[1] Do not pour if possible (pouring increases surface area exposure to air).[1]

  • Resealing: Immediately purge the headspace with a gentle stream of dry Nitrogen for 10-15 seconds before capping.[1] Parafilm the cap junction.[1]

Module 3: Troubleshooting & FAQs

Q1: My clear liquid has developed white crystals at the bottom. What is this?

Diagnosis: This is Cyclamen Acid .[1][3][4] Mechanism: The aldehyde has oxidized.[1][5][6][7] The acid has a significantly higher melting point than the aldehyde and is less soluble in the aldehyde matrix, causing it to precipitate.[2] Action:

  • Minor Crystals: Filter the liquid through a 0.45

    
    m PTFE filter.[1] Re-analyze purity (GC).
    
  • Heavy Solidification:[1][2] The batch is likely compromised (>10% degradation). See Module 4 for recovery.

Q2: Can I store Cyclamen Aldehyde in aluminum containers?

Answer: Yes. Aluminum bottles (epoxy-lined) are excellent for blocking light and are impermeable to oxygen.[1] However, ensure the lining is intact. Direct contact with raw aluminum can sometimes catalyze reactions if trace moisture is present.[1] Glass is preferred for lab scale; Aluminum for bulk. [2]

Q3: The smell has changed from "fresh floral" to "sour/sharp".

Diagnosis: Acid formation. Sensory Impact: Even 1-2% acid content can distort the delicate olfactory profile, introducing metallic or sour notes.[1] Action: Perform an Acid Value (AV) titration. If AV > 5.0 mg KOH/g, purification is required.[1]

Module 4: Recovery & Purification Workflow

If a valuable batch has oxidized, it can often be rescued.[1] The acid is chemically distinct enough to be removed via base extraction.

Purification Protocol

Prerequisite: Purity must be >80% for this to be viable. If <50%, discard.[1]

  • Dissolution: Dissolve the crude aldehyde in a non-polar solvent (e.g., Diethyl Ether or Hexane) at a 1:1 ratio.[1]

  • Wash: Wash the organic layer with 10% Sodium Bicarbonate (

    
    )  solution.[1]
    
    • Chemistry:

      
      .[1]
      
    • Observation: Vigorous bubbling (

      
      ) indicates acid removal.[1]
      
  • Separation: Discard the aqueous (bottom) layer.[1]

  • Drying: Dry the organic layer over Anhydrous Magnesium Sulfate (

    
    ).[1]
    
  • Solvent Removal: Rotary evaporate the solvent.[1]

  • Distillation (Critical): Distill the residue under High Vacuum (< 1 mbar).

    • Note: Cyclamen Aldehyde has a high boiling point (270°C atm).[1] Do not attempt atmospheric distillation; it will polymerize.[1]

PurificationFlow Start Oxidized Sample (Liquid + White Solid) Dissolve Dissolve in Hexane/Ether Start->Dissolve Wash Wash with 10% NaHCO3 Dissolve->Wash PhaseSep Phase Separation Wash->PhaseSep AqLayer Aqueous Layer (Contains Cyclamen Acid Salt) PhaseSep->AqLayer Discard OrgLayer Organic Layer (Contains Aldehyde) PhaseSep->OrgLayer Keep Dry Dry over MgSO4 OrgLayer->Dry VacDist Vacuum Distillation (<1 mbar) Dry->VacDist Final Pure Cyclamen Aldehyde VacDist->Final

Figure 2: Workflow for the removal of carboxylic acid impurities from Cyclamen Aldehyde.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7649, Cyclamen aldehyde. Retrieved from [Link]

  • Clark, J. (2023). Oxidation of Aldehydes and Ketones.[1] Chemistry LibreTexts. Retrieved from [Link]

  • The Good Scents Company (2024). Cyclamen Aldehyde Data Sheet. Retrieved from [Link]

Sources

optimizing yield in the synthesis of 4-Isopropyl-alpha-methylcyclohexanepropionaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for the synthesis and yield optimization of 4-Isopropyl-alpha-methylcyclohexanepropionaldehyde (CAS: 51367-69-2), often referred to as the saturated analog of Cyclamen Aldehyde.

Topic: Yield Optimization & Troubleshooting for CAS 51367-69-2 Audience: Organic Chemists, Process Engineers, R&D Scientists[1]

Executive Technical Overview

The synthesis of 4-Isopropyl-alpha-methylcyclohexanepropionaldehyde presents a classic chemoselectivity paradox. The target molecule requires a fully saturated cyclohexane ring, yet it must retain a highly reactive terminal aldehyde group.

The standard industrial route involves two critical phases:

  • Skeleton Construction: Cross-aldol condensation of 4-isopropylbenzaldehyde (Cuminaldehyde) and Propanal.[1]

  • Chemo-differentiating Hydrogenation: Saturation of the aromatic ring without reducing the aldehyde to a primary alcohol.

Critical Yield Bottleneck: Direct hydrogenation of the aromatic precursor (Cyclamen Aldehyde) to the cyclohexane derivative typically results in substantial yield loss due to the reduction of the carbonyl group (C=O) which is kinetically favored over the reduction of the benzene ring.

Recommended Protocol: The "Acetal Protection Strategy" is the authoritative method to maximize yield, bypassing the thermodynamic trap of over-reduction.

Process Logic & Workflow Visualization

The following diagram outlines the yield-optimized pathway (Path B) versus the low-yield direct hydrogenation (Path A).

SynthesisWorkflow Start Precursors: Cuminaldehyde + Propanal Aldol Step 1: Cross-Aldol Condensation (Target: Dehydrocyclamen Aldehyde) Start->Aldol Base Cat. (NaOH) Inter1 Intermediate: Cyclamen Aldehyde (Aromatic) Aldol->Inter1 Selective C=C Hydrog. (Pd/C) DirectHydro Path A: Direct Ring Hydrogenation (High Pressure/Temp) Inter1->DirectHydro High Risk Protect Step 2: Acetal Protection (MeOH / Acid Cat.) Inter1->Protect Optimization AlcoholByproduct Byproduct Trap: Cyclamen Alcohol (Over-reduction) DirectHydro->AlcoholByproduct Major Pathway Target TARGET: 4-Isopropyl-alpha-methyl- cyclohexanepropionaldehyde DirectHydro->Target <20% Yield Acetal Protected Acetal (Ring Hydrogenation Safe) Protect->Acetal RingHydro Step 3: Catalytic Ring Hydrogenation (Ru/C or Rh/C, 50-100 bar) Acetal->RingHydro Deprotect Step 4: Hydrolysis (Release Aldehyde) RingHydro->Deprotect Deprotect->Target >85% Yield

Figure 1: Comparative workflow showing the "Acetal Protection" route (Green) to avoid over-reduction inherent in direct hydrogenation (Red).

Troubleshooting & Optimization Guides

Phase 1: The Cross-Aldol Condensation

Objective: Synthesize the carbon skeleton while minimizing propanal self-condensation.

Q: My reaction mixture shows high levels of 2-methyl-2-pentenal. How do I stop this? A: This is the homodimer of propanal. In a standard batch reaction, propanal reacts with itself faster than with cuminaldehyde.

  • The Fix (Dosing Protocol): Do not mix all reagents at once.

    • Charge the reactor with Cuminaldehyde and the base catalyst (aq. NaOH or KOH).[2]

    • Heat to reaction temperature (approx. 80–100°C).

    • Slowly dose Propanal into the mixture over 2–4 hours. This keeps the instantaneous concentration of propanal low, forcing it to react with the excess Cuminaldehyde (electrophile) rather than itself [1].

  • Catalyst Optimization: Switch from homogeneous bases to Phase Transfer Catalysts (PTC) like TBAB (Tetrabutylammonium bromide) or solid bases (Hydrotalcites) to improve selectivity and simplify workup [2].

Q: The conversion stops at 70%. Should I add more base? A: No. The reaction produces water, which dilutes the base and shifts the equilibrium backward.

  • The Fix: Use a Dean-Stark apparatus or continuous water removal system.[1] Removing water drives the equilibrium toward the condensation product (Dehydrocyclamen aldehyde).

Phase 2: Ring Hydrogenation (The Critical Step)

Objective: Saturate the benzene ring without touching the aldehyde.

Q: I am using Ru/Al2O3 at 100 bar H2, but I am getting the alcohol (Cyclohexylmethanol derivative). Why? A: Thermodynamics dictates that reducing a C=O bond is energetically easier (approx. 10-12 kcal/mol) than breaking aromaticity (approx. 36 kcal/mol resonance energy).[1] Under conditions harsh enough to reduce the ring, the aldehyde will reduce first.

  • The Fix (Acetal Protection): You must mask the aldehyde.

    • Protection: React Cyclamen Aldehyde with Methanol/H+ to form the Dimethyl Acetal.

    • Hydrogenation: Subject the Acetal to Ruthenium on Carbon (Ru/C) or Rhodium (Rh/C) at 50–100 bar H2 and 100–120°C. Acetals are stable under neutral/basic hydrogenation conditions.

    • Deprotection: Treat with dilute HCl/Acetone to recover the target aldehyde.

Q: Can I use a specific catalyst to avoid the protection step? A: It is possible but highly sensitive.

  • Experimental Catalyst: Use Pd/C doped with alkali metals or Rh@SILP (Supported Ionic Liquid Phase). Some literature suggests that specific Lewis Acid modifications can retard carbonyl reduction, but yields rarely exceed 60% compared to the >85% potential of the acetal route [3].

Quantitative Data: Yield Comparison

ParameterMethod A: Direct HydrogenationMethod B: Acetal Protection Route
Reagents Cyclamen Aldehyde, H2, Ru/CCyclamen Aldehyde DMA, H2, Ru/C
Pressure 100 bar80-100 bar
Temperature 130°C110°C
Major Impurity Cyclohexylmethanol (Alcohol)Unreacted Aromatic Acetal
Aldehyde Selectivity < 25%> 92%
Overall Isolated Yield Low (~15-20%)High (80-85%)

Detailed Experimental Protocol (Optimized)

Step 1: Synthesis of Cyclamen Aldehyde (Precursor)
  • Reactor: 3-neck flask with mechanical stirrer, reflux condenser, and addition funnel.

  • Charge: 1.0 eq 4-Isopropylbenzaldehyde + 1.2 eq NaOH (20% aq) + 0.05 eq TBAB (Phase Transfer Catalyst).

  • Condition: Heat to 80°C.

  • Addition: Add 1.5 eq Propanal dropwise over 3 hours.

  • Post-Process: Separate organic layer. Hydrogenate the alkene double bond using Pd/C (5% loading) at 5 bar H2, 40°C (This leaves the aromatic ring intact).

  • Result: Cyclamen Aldehyde (Aromatic).[2][3]

Step 2: The "Acetal" Ring Saturation (Target Synthesis)
  • Protection: Reflux Cyclamen Aldehyde in Methanol (10 eq) with p-Toluenesulfonic acid (0.01 eq) for 4 hours. Neutralize with NaOMe. Distill the acetal.

  • Ring Hydrogenation:

    • Catalyst: 5% Ru/C (or 5% Rh/C for faster kinetics).

    • Solvent: Cyclohexane or Methanol.

    • Conditions: Autoclave at 80–100 bar H2, 100°C, 6–12 hours.

    • Monitoring: Check UV absorbance. Disappearance of the aromatic UV band (approx 250-270 nm) indicates ring saturation.

  • Hydrolysis: Add water and catalytic HCl to the reaction mixture. Stir at room temperature for 1 hour.

  • Purification: Extract with ether/hexane. Fractional distillation under vacuum.

References

  • Vrbková, E., et al. (2017). "Aldol condensation of 4-alkylbenzaldehyde with propanal followed by hydrogenation."[4] Research on Chemical Intermediates. (Demonstrates the necessity of controlled propanal addition to prevent self-condensation).

  • Vashishtha, M., et al. (2013). "Cross-aldol reaction between n-heptanal and benzaldehyde in NaOH with surfactant catalysts."[5] Letters in Applied NanoBioScience. (Validates Phase Transfer Catalysis for yield improvement in cross-aldol reactions).

  • Brunner, H., et al. (2020). "Selective Hydrogenation and Hydrodeoxygenation of Aromatic Ketones to Cyclohexane Derivatives Using a Rh@SILP Catalyst." Angewandte Chemie. (Discusses the difficulty of ring hydrogenation vs carbonyl reduction and advanced catalytic solutions).

  • Process for preparing 4-isopropylcyclohexylmethanol. U.S. Patent 8,889,920.[1] (Provides industrial context on the hydrogenation conditions for these specific skeletons, highlighting the prevalence of alcohol formation).

Sources

Technical Guide: Minimizing Aldol Self-Condensation in Cyclamen Aldehyde Production

Author: BenchChem Technical Support Team. Date: March 2026

To: Process Chemistry & R&D Teams From: Senior Application Scientist, Chemical Process Optimization Group Subject: Selectivity Enhancement in the Synthesis of 2-methyl-3-(4-isopropylphenyl)propanal (Cyclamen Aldehyde)

Executive Summary

The synthesis of Cyclamen Aldehyde typically proceeds via a two-step sequence: the cross-aldol condensation of Cuminaldehyde (4-isopropylbenzaldehyde) with Propionaldehyde (Propanal), followed by selective hydrogenation.

The critical bottleneck in this process is Step 1 (Condensation) . Because Propionaldehyde possesses


-protons while Cuminaldehyde does not, the system is prone to the self-condensation of Propionaldehyde , yielding 2-methyl-2-pentenal . This side reaction not only consumes raw material but creates impurities that are difficult to separate downstream, leading to oligomerization and fouling.

This guide details the operational protocols required to suppress this parasitic pathway, focusing on Phase Transfer Catalysis (PTC) and Semi-Batch Dosing strategies .

Part 1: The Mechanistic Landscape

To solve the impurity profile, we must visualize the competition between the desired Cross-Aldol pathway and the undesired Homo-Aldol pathway.

Reaction Network Diagram

ReactionNetwork Cumin Cuminaldehyde (Electrophile) Prop Propionaldehyde (Enolizable) Enolate Propionaldehyde Enolate Prop->Enolate Base (OH-) CrossProduct Cyclamen Aldehyde Precursor (Target) Enolate->CrossProduct + Cuminaldehyde (Fast k1) SideProduct 2-methyl-2-pentenal (Impurity) Enolate->SideProduct + Propionaldehyde (Slow k2 if [Prop] is low) Polymers Oligomers/Polymers SideProduct->Polymers Heat/Time

Figure 1: The kinetic competition. The goal is to maximize k1 (Cross) over k2 (Self) by manipulating the concentration of free Propionaldehyde.

Part 2: Operational Protocols (The "Starvation" Strategy)

The most effective method to minimize 2-methyl-2-pentenal is to maintain a "starved" environment for Propionaldehyde. By keeping the instantaneous concentration of Propionaldehyde near zero, the enolate formed is statistically forced to react with the abundant Cuminaldehyde rather than finding another Propionaldehyde molecule.

Protocol 1: Semi-Batch Dosing with PTC

Objective: Achieve >95% selectivity for the cross-aldol product.

Reagents:

  • Reactant A: Cuminaldehyde (1.0 equiv)[1]

  • Reactant B: Propionaldehyde (1.2 equiv)

  • Catalyst: 40% aq. NaOH (Base) + TBAB (Tetrabutylammonium bromide) or PEG-400 (Phase Transfer Catalyst).

  • Solvent: Toluene (optional, can run neat if PTC is efficient).

Step-by-Step Workflow:

  • Reactor Charge: Load the reactor with the full amount of Cuminaldehyde , the Aqueous Base , and the PTC .

  • Emulsification: Agitate vigorously (800+ RPM). The PTC is critical here to transport hydroxide ions into the organic phase (or organic reactants to the interface), overcoming mass transfer limitations [1, 8].

  • Thermal Equilibration: Heat the mixture to 40–60°C . Note: Higher temperatures increase reaction rate but may promote polymerization; 50°C is a common optimization point.

  • Controlled Dosing (The Critical Step):

    • Dose Propionaldehyde slowly over 4–6 hours .

    • Why? This ensures that as soon as a Propionaldehyde molecule enters the reactor, it is deprotonated and trapped by the excess Cuminaldehyde. If you dump it all in at once (Batch mode), self-condensation becomes the dominant reaction [1, 3].

  • Post-Reaction Digest: Maintain agitation for 1 hour after dosing is complete to consume residual Propionaldehyde.

  • Quench: Cool to 20°C and neutralize with dilute HCl or wash with water until pH neutral.

Data Comparison: Batch vs. Semi-Batch
ParameterBatch Addition (All at once)Semi-Batch (Slow Dosing)
[Propionaldehyde] Local HighExtremely Low (Starved)
Major Product Mixed (Cross + Self)Cross-Aldol Product
2-methyl-2-pentenal >15%<2%
Polymer Formation HighMinimal
Yield 40-60%85-95%
Part 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by process chemists.

Q1: My GC shows a large peak at the beginning of the chromatogram, and yield is low. What is it?

Diagnosis: This is likely 2-methyl-2-pentenal (the self-condensation dimer).[2] Root Cause: The local concentration of Propionaldehyde was too high. Corrective Action:

  • Reduce Dosing Rate: Extend the addition time of Propionaldehyde.

  • Check Agitation: If mixing is poor, Propionaldehyde pools at the addition point, creating a localized "self-reaction zone." Increase impeller speed.

Q2: The reaction is stalling, even with excess Propionaldehyde.

Diagnosis: Catalyst deactivation or Mass Transfer limitation. Root Cause: In biphasic systems (Organic Aldehydes + Aqueous Base), the reaction occurs at the interface. Without a Phase Transfer Catalyst (PTC), the effective surface area is too low. Corrective Action:

  • Add PTC: Introduce 1-3 mol% of TBAB (Tetrabutylammonium bromide) or Aliquat 336. This shuttles hydroxide ions into the organic layer, accelerating the deprotonation of Propionaldehyde [8, 11].

  • Increase Base Concentration: Ensure NaOH concentration is >20% wt to maintain driving force.

Q3: I see "gunk" or viscous material at the bottom of the flask.

Diagnosis: Propionaldehyde polymerization. Root Cause: Highly exothermic "runaway" of the self-aldol reaction, often caused by high temperatures or insufficient solvent. Corrective Action:

  • Temperature Control: Ensure the reactor jacket can handle the exotherm. Do not exceed 60°C during addition.

  • Dilution: Use Toluene or Cyclohexane as a solvent to act as a heat sink.

Part 4: Process Control Diagram

The following logic flow illustrates the decision-making process for optimizing the reaction conditions.

OptimizationLogic Start Start Optimization CheckSelectivity Check GC Selectivity (Cross vs. Self) Start->CheckSelectivity HighSelf High Self-Condensation (>5%) CheckSelectivity->HighSelf Impurity Found LowConversion Low Conversion (<80%) CheckSelectivity->LowConversion Slow Rxn GoodResult Target Achieved (>95% Selectivity) CheckSelectivity->GoodResult Clean Profile ActionDosing Action: Decrease Dosing Rate Increase Agitation HighSelf->ActionDosing ActionPTC Action: Add/Increase PTC Check Base Strength LowConversion->ActionPTC ActionDosing->CheckSelectivity ActionPTC->CheckSelectivity

Figure 2: Troubleshooting logic for Aldol Condensation parameters.

References
  • Chemistry Steps. (2020). Crossed Aldol And Directed Aldol Reactions. Retrieved from [Link]

  • Vrbková, E., et al. (2015). Cyclamen aldehyde synthesis: aldol condensation followed by hydrogenation over ruthenium catalyst.[2][3] Research on Chemical Intermediates.[2][3][4][5] Retrieved from [Link][2]

  • Kuwata, T., et al. (1968).[6] Process for manufacturing cyclamen aldehyde and its derivatives.[2][3][6] US Patent 3,415,884.[6] Retrieved from

  • Yadav, G.D. (2004). Phase-Transfer Catalysis in Organic Syntheses.[4] CRDEEP Journals. Retrieved from [Link]

  • DirectPCW. (2023). Cyclamen Aldehyde Safety Data Sheet. Retrieved from [Link]

Sources

troubleshooting low enantiomeric excess in asymmetric synthesis of Cyclamen Aldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Dr. A. V. Thorne, Senior Application Scientist Ticket ID: CA-ASYM-EE-004 Subject: Troubleshooting Low Enantiomeric Excess (ee) in 3-(4-isopropylphenyl)-2-methylpropanal Synthesis

Introduction: The Stereochemical Challenge

Welcome to the technical support hub. You are likely here because your synthesis of Cyclamen Aldehyde (3-(4-isopropylphenyl)-2-methylpropanal) has yielded suboptimal enantiomeric excess (ee).

In the fragrance and pharmaceutical sectors, the olfactory and biological profiles of Cyclamen Aldehyde are strictly dictated by its stereochemistry. The (S)-enantiomer typically carries the desired floral, fresh scent, while the (R)-enantiomer can be weaker or possess off-notes.

Achieving high ee at the


-position (C2) is notoriously difficult due to two competing forces:
  • Enantioselection: The difficulty of differentiating the methyl group from the proton during the bond-forming step.

  • Erosion: The product is an

    
    -chiral aldehyde, making it highly susceptible to racemization via enolization under acidic or basic conditions.
    

This guide addresses the two most common synthetic routes: Organocatalytic Conjugate Reduction and Asymmetric Hydrogenation .

Module 1: Organocatalytic Conjugate Reduction

Route: Iminium activation of


-methyl-p-isopropylcinnamaldehyde using MacMillan-type imidazolidinone catalysts and Hantzsch esters.
Diagnostic Workflow

User Issue: "I am using the imidazolidinone catalyst with a Hantzsch ester, but my ee is stuck at 70-80% instead of the reported >90%."

Root Cause Analysis & Solutions
SymptomProbable CauseMechanistic InsightCorrective Protocol
Low ee (<80%) Background Reaction The Hantzsch ester can reduce the enal without the catalyst (racemic pathway) if the iminium formation is too slow or the temperature is too high.Protocol: Lower reaction temp to -20°C or -30°C. This suppresses the background reaction while the catalyzed pathway remains active (lower activation energy).
Variable ee Water Contamination Water hydrolyzes the iminium intermediate prematurely or facilitates the non-selective hydrolysis of the Hantzsch ester.Protocol: Add activated 4Å Molecular Sieves. Ensure solvent (CHCl₃ or Toluene) is anhydrous.
Dropping ee over time Product Racemization The product is an

-chiral aldehyde. Basic workup or silica gel chromatography can deprotonate the

-carbon, destroying chirality.
Protocol: Avoid basic quenching. Use a buffered workup (pH 7). Flash chromatography must be fast; consider using deactivated silica (triethylamine-treated) cautiously, or preferably, reduce the aldehyde to the alcohol in situ for analysis.
Low Conversion Z-Isomer Stagnation While the catalyst accelerates

isomerization, a pure

-starting material reacts slower.
Protocol: Ensure your starting enal is predominantly

. If using a mixture, allow longer induction times for the catalyst to equilibrate the geometry.
The "Self-Validating" Control Experiment

To confirm if the issue is the catalyst or the environment:

  • Run the reaction without the chiral amine catalyst.

  • If you observe >5% conversion after 4 hours, your Hantzsch ester is too reactive (or temperature too high) for the catalytic cycle to dominate. Switch to a bulkier Hantzsch ester (e.g., t-butyl analog) to kinetically shut down the uncatalyzed path.

Module 2: Transition Metal Asymmetric Hydrogenation

Route: Rhodium (Rh) or Ruthenium (Ru) catalyzed hydrogenation of the enol ester or acrylic acid precursor.

Diagnostic Workflow

User Issue: "My Rh-catalyzed hydrogenation works, but the ee fluctuates between batches."

Root Cause Analysis & Solutions
SymptomProbable CauseMechanistic InsightCorrective Protocol
Low ee (Consistent) Substrate Geometry (

Purity)
Unlike organocatalysis, many Rh-phosphinite catalysts are specific to the

or

isomer. A mixture leads to a mixture of enantiomers (Stereospecificity).
Protocol: Recrystallize the precursor acid/ester. Verify geometry via NOE NMR. Ensure >98% isomeric purity before hydrogenation.
Sudden Drop in ee Ligand Oxidation Phosphine ligands (e.g., BINAP, MonoPhos) are air-sensitive. Oxidized ligands dissociate, leaving "naked" metal that catalyzes racemic hydrogenation.Protocol: Prepare catalyst solutions in a glovebox. Degas all solvents with freeze-pump-thaw cycles. Visual Check: Solution color change often indicates oxidation.
Low ee + Low Rate Hydrogen Starvation At low H₂ pressure, the metal-hydride bond formation is rate-limiting, allowing reversible alkene insertion/beta-hydride elimination (isomerization) without reduction.Protocol: Increase H₂ pressure (typically >20-30 bar). Ensure vigorous stirring to overcome gas-liquid mass transfer limitations.

Module 3: Visualizing the Failure Points

The following diagram illustrates the Organocatalytic Cycle and pinpointing exactly where "Parasitic Racemization" occurs.

Organocatalysis_Troubleshooting Start Start: Enal + Hantzsch Ester Iminium Iminium Formation (Chiral Amine Catalyst) Start->Iminium + Catalyst Racemic_Background FAILURE A: Uncatalyzed Reduction (Temp too high) Start->Racemic_Background No Catalyst Path Hydride Hydride Transfer (Stereodefining Step) Iminium->Hydride Re-face Attack Enamine Enamine Intermediate Hydride->Enamine Hydrolysis Hydrolysis Enamine->Hydrolysis + H2O Product Product: (S)-Cyclamen Aldehyde Hydrolysis->Product Release Catalyst Racemization FAILURE B: Alpha-Enolization (Basic Workup/Silica) Product->Racemization Post-Reaction Acid/Base Racemic_Background->Product Yields Racemate Racemization->Product Loss of ee

Caption: Figure 1. Organocatalytic cycle for Cyclamen Aldehyde synthesis. Red paths indicate critical failure points leading to ee erosion.

Module 4: Analytical Validation (FAQ)

Q: How do I accurately measure the ee of Cyclamen Aldehyde? A: Direct analysis of aldehydes on chiral GC can be misleading due to on-column racemization or acetal formation.

  • Method A (Recommended): Reduce a small aliquot of the crude reaction mixture to the corresponding alcohol using NaBH₄ (methanol, 0°C). Analyze the alcohol on a chiral GC column (e.g., Cyclodextrin-based Beta-DEX or Hydrodex-β-TBDAc). The alcohol is configurationally stable.

  • Method B (Direct): If you must analyze the aldehyde, use a low-temperature isothermal run (<100°C) on a column like Agilent CP-Chirasil-Dex CB .

Q: My ee is good (90%), but the yield is low. Can I increase the temperature? A: Do not increase the temperature. In asymmetric organocatalysis, stereoselectivity is often entropy-controlled. Higher temperatures increase the conformational freedom of the transition state, lowering ee. Instead, increase the concentration (0.5M to 1.0M) or the catalyst loading (from 10 mol% to 20 mol%).

References

  • List, B. (2006). "Organocatalysis: A New Frontier in Asymmetric Synthesis." Chemical Reviews, 106(1).

  • MacMillan, D. W. C., et al. (2005).[1] "The First Enantioselective Organocatalytic Hydride Reduction." Journal of the American Chemical Society, 127(1), 32-33.[1]

  • Kraft, P. (2005). "Fragrance Chemistry, Asymmetric Catalysis and Racemization." ResearchGate / Tetrahedron.

  • Storer, R. I., et al. (2006).[2] "Enantioselective Organocatalytic Reductive Amination." Journal of the American Chemical Society, 128(1).

  • Restek Corporation. (2023). "Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool." Chromatography Online.

Sources

removing unreacted starting materials from 4-Isopropyl-alpha-methylcyclohexanepropionaldehyde

[1]

Molecule Profile & Impurity Landscape[1]

Target Molecule: 3-(4-isopropylcyclohexyl)-2-methylpropanal CAS: [Not standardly assigned, often referenced as saturated derivative of 103-95-7] Physical State: Colorless liquid Odor Profile: Floral, fresh, lily-of-the-valley (critical purity requirement).[1]

In the synthesis of this saturated aldehyde, "Unreacted Starting Materials" typically refer to three distinct chemical species depending on the reaction stage. Correctly identifying the impurity is the first step to removal.

Impurity TypeChemical IdentityOriginBoiling Point (Approx)
Type A Cuminaldehyde (4-isopropylbenzaldehyde)Unreacted precursor from Step 1 (Aldol)235 °C
Type B Cyclamen Aldehyde (Unsaturated/Aromatic)Incomplete hydrogenation of the aromatic ring270 °C
Type C Cyclamen Alcohol (Over-reduced)Over-hydrogenation of the aldehyde group~280 °C
Type D Propanal Excess reagent from Aldol step49 °C

Diagnostic Troubleshooting & Protocols

Scenario 1: Removing Aromatic Precursors (Type A & B)

Problem: The product has a "harsh" or "spicy" off-note (characteristic of Cuminaldehyde) or lacks the clean "green" lift of the saturated ring. Technical Insight: The saturated cyclohexyl ring generally lowers the boiling point compared to its aromatic counterpart due to the loss of planar

1
Protocol: High-Efficiency Fractional Distillation
  • Equipment: Vacuum distillation setup with a Vigreux column (minimum 20cm) or a spinning band column for high purity.

  • Vacuum Requirement: < 5 mmHg (Essential to prevent thermal degradation/polymerization).[1]

  • Procedure:

    • Degas: Stir crude mixture under vacuum (10 mmHg) at RT for 30 mins to remove volatile Propanal (Type D).

    • Fraction 1 (F1): Collect distillate at 100–110°C @ 3 mmHg . This is likely Cuminaldehyde (Type A).[1]

    • Fraction 2 (F2): Collect distillate at 125–135°C @ 3 mmHg . This is the Target Saturated Aldehyde .

    • Residue: The pot residue will contain Cyclamen Aldehyde (Type B) and Cyclamen Alcohol (Type C), which boil higher.[1]

  • Validation: Check F2 via GC-MS. If aromatic content >1%, redistill F2.[1]

Scenario 2: Removing Non-Aldehyde Impurities (Type C)

Problem: Presence of alcohols (Cyclamen Alcohol) due to over-reduction.[1] Technical Insight: Distillation is often insufficient to separate the alcohol from the aldehyde due to azeotrope formation or similar vapor pressures. Chemical purification using the Bisulfite Method is the gold standard here.

Protocol: Bisulfite Extraction (Chemoselective)

This method selectively extracts the aldehyde into the aqueous phase, leaving alcohols and alkanes in the organic phase.

  • Reagents: Sodium Bisulfite (

    
    ), Toluene or Hexane, Sodium Hydroxide (
    
    
    ), Magnesium Sulfate (
    
    
    ).[1]
  • Step-by-Step:

    • Adduct Formation: Dissolve 10g of crude oil in 20mL Toluene. Add 30mL of saturated aqueous

      
      .
      
    • Agitation: Stir vigorously for 2–4 hours. The sterically hindered

      
      -methyl group slows down adduct formation compared to linear aldehydes; extended time is required.[1]
      
    • Separation: Transfer to a separatory funnel.

      • Organic Layer (Top): Contains Impurities (Alcohols, unreacted alkanes).[1] Discard (or save for recovery).

      • Aqueous Layer (Bottom): Contains the Target Aldehyde-Bisulfite Adduct .[1] Keep .

    • Washing: Wash the aqueous layer twice with 10mL ether to remove trapped organics.[1]

    • Regeneration: Basify the aqueous layer to pH 10–12 using 10%

      
       solution.[1] The adduct decomposes, releasing the pure aldehyde as an oil.
      
    • Extraction: Extract the released oil with Dichloromethane (DCM) (

      
      ).
      
    • Drying: Dry over

      
       and evaporate solvent.
      
Scenario 3: Trace Scavenging (Polishing)

Problem: Trace amounts of Cuminaldehyde remain after distillation, affecting the odor profile. Technical Insight: Polymer-Supported Scavengers can be used.[1] However, since both impurity and product are aldehydes, standard amine scavengers will remove the product.[1] Solution: Use Kinetic Separation .[1]

  • Concept: Unhindered aldehydes (Cuminaldehyde) react with scavengers faster than hindered

    
    -methyl aldehydes (Target).[1]
    
  • Protocol: Treat the mixture with a limiting amount (0.1 eq) of a solid-supported amine resin (e.g., PS-Trisamine) for a short duration (15 mins). Filter immediately. The resin preferentially binds the unhindered Cuminaldehyde.

Decision Matrix & Workflow

The following diagram illustrates the logical flow for purifying the crude reaction mixture.

PurificationWorkflowStartCrude Reaction Mixture(Target + SMs + Byproducts)CheckSMIdentify Major Impurity(GC/TLC Analysis)Start->CheckSMPropanalImpurity: Propanal(Low BP)CheckSM->PropanalLow Boiling VolatilesAromaticImpurity: Aromatic Aldehydes(Cuminaldehyde/Cyclamen Ald)CheckSM->AromaticSimilar BP AldehydesAlcoholImpurity: Alcohols(Over-reduction)CheckSM->AlcoholNon-CarbonylsFlashDistFlash Distillation / Stripping(< 50°C Vacuum)Propanal->FlashDistFracDistFractional Distillation(High Vacuum, Vigreux)Aromatic->FracDistBisulfiteBisulfite Extraction(Chemical Purification)Alcohol->BisulfitePurePure 4-Isopropyl-α-methylcyclohexanepropionaldehydeFlashDist->PureFracDist->PureCollect Middle FractionBisulfite->PureRegenerate from Aqueous

Figure 1: Purification logic flow based on impurity identification.[1]

Frequently Asked Questions (FAQ)

Q1: My bisulfite adduct isn't precipitating. What is wrong? A: Unlike unhindered aldehydes (e.g., Benzaldehyde),

11

Q2: Can I use silica gel chromatography? A: Yes, but aldehydes are prone to oxidation on silica gel.[1] If you must use chromatography:

  • Use a solvent system of Hexane:Ethyl Acetate (95:5) .[1]

  • Pre-treat the silica with 1% Triethylamine to neutralize acidity and prevent acetal formation.

  • Work quickly to minimize air exposure.[1]

Q3: The product smells "almond-like" or "spicy". A: This indicates residual Cuminaldehyde (Starting Material).[1] Even <0.5% can alter the odor profile. Use the Kinetic Scavenging method (Scenario 3) or re-distill carefully, discarding the first 10% of the fraction.

Q4: Why is the boiling point of my product fluctuating? A: This molecule can exist as cis/trans isomers regarding the cyclohexane ring substituents (isopropyl vs. side chain). These isomers have slightly different physical properties. Industrial "Scentenal" or similar analogs are often isomeric mixtures.[1] Ensure your vacuum pressure is stable; a fluctuation of 1 mmHg can shift BP by 10–15°C.

Summary of Physical Data for Separation

ComponentMolecular WeightStructure TypeReactivity (Bisulfite)Separation Method
Cuminaldehyde 148.2Aromatic, UnhinderedFastDistillation (Lower BP)
Target Aldehyde ~196.3Aliphatic, HinderedSlowProduct
Cyclamen Aldehyde 190.3Aromatic, HinderedSlowDistillation (Higher BP)
Cyclamen Alcohol ~192.3Aromatic/Aliphatic AlcoholNoneBisulfite (Remains in Organic)

References

  • Blackburn, L. et al. (2018).[1] "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." Journal of Visualized Experiments. Link

  • Sell, C. S. (2006).[1] The Chemistry of Fragrances: From Perfumer to Consumer. Royal Society of Chemistry.[1] (Discusses purification of aldehyde fragrance ingredients).

  • Bedoukian, P. Z. (1986).[1] Perfumery and Flavoring Synthetics.[1] Allured Publishing Corporation.[1] (Standard reference for aldehyde synthesis and distillation).

  • Ullmann's Encyclopedia of Industrial Chemistry . "Flavors and Fragrances".[1][2][3][4] Wiley-VCH.[1] (Industrial synthesis routes for Cyclamen Aldehyde derivatives).

stabilizing Cyclamen Aldehyde against UV degradation in perfumes

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CA-UV-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Prevention of Photo-Oxidation and UV Degradation in Cyclamen Aldehyde Formulations

Diagnostic Hub: Identify Your Failure Mode

Before applying a fix, confirm the degradation pathway based on your observations.

ObservationOlfactory ChangeChemical DiagnosisRoot Cause
Viscosity increase, White precipitate Sharp, sour, acidic off-notes (loss of floralcy)Auto-oxidation Conversion of aldehyde to Cyclamenic Acid via radical chain reaction.
Yellow/Orange Discoloration Shift to heavy, narcotic, orange-blossom notesSchiff Base Formation Reaction with primary amines (e.g., Methyl Anthranilate) or indole traces.
Fading / Loss of Impact Flat, odorlessPolymerization UV-induced radical polymerization or acetal formation with ethanol.

The Science: Degradation Mechanisms

To stabilize Cyclamen Aldehyde (2-methyl-3-(4-isopropylphenyl)propanal), you must interrupt two distinct pathways: Photo-oxidation and Norrish Type Cleavage .

The Radical Cascade (Graphviz Visualization)

Aldehydes are notoriously unstable under UV because the carbonyl group absorbs light, entering an excited triplet state that easily abstracts a hydrogen atom.

Cyclamen_Degradation CA Cyclamen Aldehyde Excited Excited Triplet State [R-CHO]* CA->Excited Absorption UV UV Photon (hν) UV->Excited Radical Acyl Radical (R-C•=O) Excited->Radical H-Abstraction Peroxide Peracid Intermediate Radical->Peroxide +O2 Peroxide->Radical Propagation Acid Cyclamenic Acid (Sour) Peroxide->Acid Auto-oxidation

Figure 1: The auto-oxidation pathway. UV energy creates a radical cascade, converting the fresh aldehyde into an odorless or sour acid.

Stabilization Protocols (Troubleshooting Guides)

Protocol A: The "Broadband Defense" System (Recommended)

Context: For alcohol-based perfumes where color stability and true-to-scent profile are critical. This system uses a synergistic mix of a UV Absorber (UVA) and an Excited State Quencher (ESQ).[1]

The Logic:

  • UVA (Tinogard TL): Filters UV light before it hits the aldehyde.

  • ESQ (Tinogard Q): If a photon sneaks through, the ESQ "relaxes" the excited aldehyde molecule back to its ground state before it can form a radical [1].

  • Antioxidant (BHT): Scavenges any radicals that do form (the goalie).

Formulation Steps:

  • Pre-solubilization: Dissolve 0.05% BHT (Butylated Hydroxytoluene) in your fragrance concentrate before adding ethanol.

  • The Stabilizer Blend: Add 0.1% Tinogard TL (Benzotriazolyl Dodecyl p-Cresol) AND 0.05% Tinogard Q (Tris(tetramethylhydroxypiperidinol) citrate) to the oil phase.

  • Maceration: Allow the concentrate to mature for 48 hours before ethanol addition to ensure homogeneity.

  • Ethanol Addition: Dilute with 96% Ethanol.

  • pH Check: Ensure the final pH is slightly acidic (pH 5.0–6.0). Aldehydes degrade faster in alkaline environments (aldol condensation).

Protocol B: Chemical Modification (The Schiff Base Route)

Context: If you cannot stop the degradation, control it. This is common in orange-blossom accords. Warning: This changes the scent profile and color (Yellow/Orange).

Method:

  • Intentionally react Cyclamen Aldehyde with Methyl Anthranilate (1:1 molar ratio).

  • Result: Cyclamen Aldehyde-Methyl Anthranilate Schiff Base.[2][3][4][5]

  • Benefit: Extremely stable against UV and oxidation.

  • Trade-off: Scent shifts from fresh/floral/green to heavy/grape/neroli [2].

Validation Workflow: Proving Stability

Do not guess. Validate your stability using this ICH-compliant workflow.

Validation_Workflow cluster_Analysis Dual-Stream Analysis Start Sample Preparation (Control vs. Stabilized) Stress Accelerated Photo-Aging (Xenon Arc / Q-Sun) Start->Stress 24h @ 300-800nm GC GC-MS Analysis (Quantify Remaining Aldehyde) Stress->GC Titration Acid Value Titration (Measure Oxidation Byproducts) Stress->Titration Decision Pass Criteria: >95% Recovery <1% Acid Formation GC->Decision Titration->Decision

Figure 2: Experimental workflow for validating efficacy of UV stabilizers.

Step-by-Step Validation:

  • Equipment: Use a Xenon Test Chamber (e.g., Q-SUN) following ISO 4892-2 standards.

  • Dosage: Expose samples to

    
     at 420nm for 12–24 hours (simulating months of retail shelf life).
    
  • Analysis:

    • GC-MS: Monitor the peak area of Cyclamen Aldehyde (retention time approx 14.5 min on DB-5 column).

    • Titration: Titrate free fatty acids to quantify Cyclamenic Acid formation.

Frequently Asked Questions (FAQs)

Q: Can I just use Vitamin E (Tocopherol) instead of BHT? A: You can, but with caution. While Tocopherol is "clean label," it can sometimes act as a pro-oxidant in high concentrations under UV light if not paired with a chelator (like Citric Acid). BHT is generally more robust for pure aldehyde stabilization in perfumery [3].

Q: My perfume turned bright yellow. Is this dangerous? A: Likely not dangerous, but it indicates a chemical reaction. If your formula contains Indole or Anthranilates, they have reacted with the Cyclamen Aldehyde to form a Schiff Base. This is irreversible. To prevent this, store the aldehyde and the amine (anthranilate) in separate pre-dilutions until the final compounding moment, or use UV absorbers to slow the kinetics [2].

Q: Does the glass bottle type matter? A: Absolutely. Clear glass transmits UV-A (320-400nm), which is the prime wavelength for aldehyde excitation.

  • Solution: Use Type III amber glass for storage of raw materials. For final product, ensure the glass is coated with a UV-blocking lacquer or use the "Broadband Defense" protocol (Protocol A) internally [4].

References

  • The Good Scents Company. (n.d.). Cyclamen Aldehyde / Methyl Anthranilate Schiff's Base.[2][4][6] Retrieved from [Link]

  • HJ Glass Factory. (2026). The Science of Scent Preservation: UV-Protective Coatings. Retrieved from [Link]

  • Incure Inc. (2025). Mechanisms of Sunlight Degradation and Photo-oxidation. Retrieved from [Link]

Sources

Technical Support Center: Reducing Skin Sensitization of 4-Isopropyl-alpha-methylcyclohexanepropionaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #ALDEHYDE-MIT-001 Status: Open Agent: Senior Application Scientist, Dermato-Chemistry Division Subject: Mitigation strategies for Schiff base formation and auto-oxidation in lipophilic aldehydes.

Welcome to the Aldehyde Sensitization Control Center

You are accessing this guide because your formulation containing 4-Isopropyl-alpha-methylcyclohexanepropionaldehyde (chemically related to Cyclamen Aldehyde and Lilial analogs) is flagging for skin sensitization potential.

This molecule poses a dual-threat in the Adverse Outcome Pathway (AOP) for skin sensitization:

  • Electrophilic Reactivity: It acts as a direct hapten via Schiff base formation with lysine residues on skin proteins.

  • Oxidative Instability: It is a pre-hapten , prone to auto-oxidation which generates potent hydroperoxides.

Below are the specific troubleshooting modules designed to lower the Induction of Sensitization (EC3 value) and improve safety profiles.

Module 1: Stabilization & Oxidation Management

Diagnosis: Your material tests negative or weak in fresh samples but shows high potency (low EC3) after aging or storage.

Root Cause: The cyclohexane ring and aldehyde tail make this molecule susceptible to radical autoxidation. The resulting hydroperoxides are often significantly more sensitizing than the parent aldehyde.

Troubleshooting Protocol: Antioxidant Spiking

Objective: Prevent the formation of sensitizing hydroperoxides during shelf-life.

Step-by-Step Implementation:

  • Selection: Choose a chain-breaking antioxidant.

    • Standard: BHT (Butylated Hydroxytoluene) at 0.05% - 0.1%.

    • Natural Alternative:[1] Alpha-Tocopherol (Vitamin E) at 0.1% - 0.2%.

  • Integration: Add the antioxidant immediately upon synthesis or receipt of the raw material. Do not wait for formulation.

  • Validation (Peroxide Value Test):

    • Method: Iodometric Titration (FEMA/ISO standard).

    • Target: Peroxide value < 10 mmol/L.

    • Frequency: Test at T=0, T=1 month (45°C), and T=3 months.

Data Summary: Impact of Oxidation on Sensitization

State of MaterialPeroxide Value (mmol/L)LLNA EC3 Value (%)Sensitization Potency
Fresh / Stabilized < 2.0> 15%Weak / Non-sensitizing
Aged (No BHT) 25.02.5%Moderate
Aged (High Ox) > 50.00.8%Strong

Agent Note: If your DPRA (Direct Peptide Reactivity Assay) shows high depletion of Cysteine specifically, you are likely dealing with oxidation products (radical mechanism), not just the aldehyde itself.

Module 2: Reducing Bioavailability (Encapsulation)

Diagnosis: The molecule is stable, but the intrinsic aldehyde group is reacting with skin proteins (Schiff Base formation).

Root Cause: The aldehyde carbonyl carbon is electrophilic. It attacks the nucleophilic


-amino group of lysine residues in the epidermis, forming an immunogenic hapten-protein complex.
Troubleshooting Protocol: Silica Sol-Gel Encapsulation

Objective: Create a physical barrier that prevents the aldehyde from contacting skin proteins while allowing volatile release for olfactory effect (if used as fragrance).

Step-by-Step Implementation:

  • Phase Preparation:

    • Mix 4-Isopropyl-alpha-methylcyclohexanepropionaldehyde with TEOS (Tetraethyl orthosilicate) in a 1:1 molar ratio.

  • Emulsification:

    • Disperse into water containing a surfactant (e.g., CTAB or Tween 80) under high shear (10,000 rpm) to form an O/W emulsion.

  • Polymerization:

    • Adjust pH to 2.0-3.0 using HCl to catalyze hydrolysis and condensation.

    • Stir for 24 hours at room temperature.

  • Outcome:

    • The aldehyde is trapped in a porous silica matrix. The "leakage" onto the skin is minimized, reducing the dose per unit area, while the headspace concentration (scent) remains effective.

Visualizing the Mechanism:

Sensitization_Pathway cluster_prevention Mitigation Strategies Aldehyde Free Aldehyde (4-Isopropyl...) Oxidation Auto-oxidation Aldehyde->Oxidation Air Exposure SchiffBase Schiff Base (Hapten-Protein Complex) Aldehyde->SchiffBase Direct Binding Hydroperoxide Hydroperoxide (Strong Sensitizer) Oxidation->Hydroperoxide Dendritic Dendritic Cell Activation Hydroperoxide->Dendritic Radical Attack Lysine Skin Protein (Lysine Residue) Lysine->SchiffBase SchiffBase->Dendritic Antioxidant Antioxidant (BHT) Antioxidant->Oxidation Blocks Encap Encapsulation (Sol-Gel) Encap->Lysine Separates

Caption: Figure 1. The dual pathway of sensitization (Oxidation vs. Direct Schiff Base) and where mitigation strategies intervene.

Module 3: Chemical Quenching & Pro-Hapten Design

Diagnosis: You cannot encapsulate (e.g., cost or solubility constraints), and you need to reduce reactivity in a liquid formulation.

Root Cause: Free aldehyde availability is too high.

FAQ: Can I use "Quenchers"?

Q: I heard that adding Eugenol or Limonene can "quench" aldehyde sensitization. Is this true? A: Proceed with caution. The "Quenching Phenomenon" (Opdyke, 1976) suggests that certain materials can competitively inhibit sensitization. However, modern toxicological consensus is mixed.

  • The Theory: A nucleophile (like an amine or specific terpene) might react with the aldehyde in the bottle to form a reversible complex, reducing the concentration of free aldehyde available to bind to skin.

  • The Risk: You might form a new compound that is also a sensitizer.

  • Better Alternative: Pro-Fragrance / Pro-Drug Design .

    • Convert the aldehyde into an Acetal or Oxazolidine .

    • These hydrolyze slowly on the skin (triggered by skin pH or moisture) to release the active aldehyde.

    • Benefit: The instantaneous concentration of free aldehyde is kept below the sensitization threshold.

Module 4: Validation & Assay Troubleshooting

Issue: "My in-vitro tests (DPRA/KeratinoSens) are giving conflicting results."

AssayWhat it MeasuresTroubleshooting the Result
DPRA (OECD 442C)Peptide Depletion (Cys/Lys)High Lysine Depletion: Confirms Schiff Base mechanism. Use encapsulation. High Cysteine Depletion: Confirms Oxidation. Freshly purify sample and add BHT.
KeratinoSens (OECD 442D)Keratinocyte Activation (Nrf2)Positive: Indicates oxidative stress. Confirm if the material is generating ROS (Reactive Oxygen Species). Add antioxidants.[2]
h-CLAT (OECD 442E)Dendritic Cell ActivationPositive: This is the closest proxy to the immune response. If DPRA is low but h-CLAT is high, suspect metabolism (Pro-hapten).
Decision Tree for Mitigation

Mitigation_Tree Start High Sensitization Potential Detected CheckOx Step 1: Check Peroxide Value Start->CheckOx HighOx High Peroxides (>10) CheckOx->HighOx LowOx Low Peroxides (<10) CheckOx->LowOx Action1 Action: Purify & Add BHT/Tocopherol HighOx->Action1 CheckType Step 2: Check Binding Mechanism (DPRA Data) LowOx->CheckType Lysine High Lysine Binding (Schiff Base) CheckType->Lysine Cysteine High Cysteine Binding (Michael Acceptor/Radical) CheckType->Cysteine Action2 Action: Encapsulation (Sol-Gel) or Pro-Hapten (Acetal) Lysine->Action2 Action3 Action: Check for Contaminants or Metabolic Activation Cysteine->Action3

Caption: Figure 2. Troubleshooting logic flow for selecting the correct mitigation strategy.

References
  • OECD. (2019). Guideline No. 442C: In Chemico Skin Sensitisation: Assays addressing the Adverse Outcome Pathway key event on covalent binding to proteins. OECD Guidelines for the Testing of Chemicals. Link

  • Karlberg, A. T., et al. (2008). Air oxidation of d-limonene (the citrus solvent) creates potent allergens. Contact Dermatitis. (Contextualizing the hydroperoxide mechanism for terpenes and aldehydes). Link

  • Natsch, A., et al. (2012). Chemical reactivity and skin sensitization potential for benzaldehydes: can Schiff base formation explain everything? Chemical Research in Toxicology.[2] (Definitive work on aldehyde-lysine binding). Link

  • Opdyke, D. L. (1976). Inhibition of sensitization reactions induced by certain fragrances. Food and Cosmetics Toxicology. (The foundational paper on "Quenching").[3] Link

  • Merkel, S., et al. (2016). Palladium-scavenging by Schiff-base formation: A new strategy to prevent allergic reactions? (Demonstrating the versatility of Schiff base chemistry in sensitization contexts). Link

Sources

Technical Support Center: Overcoming Catalyst Poisoning in Cyclamen Aldehyde Hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: CA-HYD-OPT-001 Assigned Specialist: Senior Application Scientist, Catalysis Division Subject: Troubleshooting Deactivation & Selectivity Loss in p-Isopropyl-α-methylcinnamaldehyde Hydrogenation

Executive Summary & Core Directive

Welcome to the technical support hub for Cyclamen Aldehyde synthesis. You are likely here because your hydrogenation of p-isopropyl-α-methylcinnamaldehyde (IMCA) is stalling, showing poor selectivity, or requiring increasingly frequent catalyst changeovers.

In the synthesis of Cyclamen Aldehyde (3-(4-isopropylphenyl)-2-methylpropanal), the hydrogenation step is the bottleneck. The conjugated enone system of the precursor is highly reactive but also prone to oligomerization (fouling) and sensitive to residual salts from the preceding aldol condensation.

This guide moves beyond basic "check the pressure" advice. We will diagnose the specific mode of deactivation—whether it is pore blocking , active site poisoning , or electronic modification —and provide validated protocols to restore process integrity.

Diagnostic Hub: Troubleshooting Q&A

Use this section to match your experimental symptoms with a root cause.

Q1: The reaction starts fast but stalls at ~40-60% conversion. Adding fresh catalyst restarts it briefly. What is happening?

Diagnosis: Catalyst Fouling (Physical Deactivation). Root Cause: The precursor (IMCA) is an


-unsaturated aldehyde. Under hydrogenation conditions, it can undergo surface-catalyzed polymerization or condensation, forming heavy oligomers ("green oil") that physically block the catalyst pores.[1]
Immediate Action: 
  • Dilution: Reduce substrate concentration to <10-15 wt%. High concentrations favor intermolecular polymerization over hydrogenation.

  • Solvent Check: If using non-polar solvents (e.g., Toluene), switch to a polar protic solvent like Ethanol or Isopropanol .[1] Oligomers are often less soluble in non-polar media and precipitate directly onto the catalyst.

Q2: My conversion is good, but selectivity to Cyclamen Alcohol is increasing. Why?

Diagnosis: Over-Hydrogenation (Selectivity Drift). Root Cause: This is often a sign of metal surface modification or improper catalyst choice.

  • Palladium (Pd): Highly active for C=C bonds but prone to isomerization and ring hydrogenation.

  • Ruthenium (Ru): Generally superior for retaining the aldehyde group (C=O) while reducing the alkene.

  • Temperature: If the reaction exotherm is uncontrolled, local hot spots favor the higher activation energy pathway: reduction of the carbonyl to the alcohol.

Q3: The catalyst is dead on arrival (0% conversion).

Diagnosis: Irreversible Poisoning (Chemical Deactivation). Root Cause:

  • Sulfur: Did your cuminaldehyde source come from a sulfite adduct purification? Even ppb levels of sulfur permanently poison Pd and Pt sites.

  • Residual Base: The aldol step uses strong bases (KOH, NaOH). If the neutralization/wash was incomplete, residual alkali ions (

    
    , 
    
    
    
    ) block the active sites or alter the electronic density, inhibiting hydrogen adsorption.[1]

Deep Dive: The Mechanics of Poisoning

To solve the problem, we must visualize the battlefield at the atomic level. The diagram below illustrates the competing pathways and where poisons attack.

Visual 1: Reaction Network & Deactivation Nodes

G Precursor IMCA Precursor (Unsaturated Aldehyde) Surface Catalyst Surface (Pd/C or Ru/C) Precursor->Surface Adsorption Target Cyclamen Aldehyde (Target) Surface->Target +H2 (Selective) Alcohol Cyclamen Alcohol (Over-reduced) Surface->Alcohol +2H2 (Over-hydrogenation) Polymer Oligomers/Green Oil (Fouling Agent) Surface->Polymer Polymerization (High Conc.) Target->Alcohol Secondary Reduction Sulfur Sulfur/Base (Site Blocker) Sulfur->Surface Irreversible Binding

Figure 1: Mechanistic pathway showing the competition between selective hydrogenation, over-reduction, and oligomer fouling.[1]

Validated Protocols

Protocol A: Feedstock "Guard" Purification

Purpose: To remove residual base and sulfur traces from the aldol condensation step before hydrogenation.

Context: Relying on simple phase separation after the aldol step is insufficient. Residual alkaline salts act as electronic poisons.

Steps:

  • Acid Wash: Wash the organic phase (IMCA precursor) with 10% w/w Citric Acid or Acetic Acid (not mineral acids like HCl, which introduce halide poisons). Target pH of aqueous layer: 5.0–6.0.

  • Water Wash: Wash 3x with deionized water until the conductivity of the wash water matches the input water.

  • Drying: Dry over anhydrous

    
    .
    
  • Flash Distillation (Optional but Recommended): If the precursor is dark/colored, it contains pre-formed oligomers. A short-path distillation is critical to prevent immediate pore clogging.

Protocol B: Catalyst Regeneration (Solvent Wash)

Purpose: To recover activity lost due to organic fouling (reversible deactivation).

Context: If the catalyst is not sulfur-poisoned but simply "gummed up" with oligomers.

Steps:

  • Filtration: Filter the catalyst under an inert atmosphere (

    
     or 
    
    
    
    ). Do not let it dry out in air (risk of pyrophoric ignition).
  • Hot Solvent Wash:

    • Suspend the catalyst in hot Ethanol (60°C) or Ethyl Acetate .

    • Stir gently for 30 minutes.

    • Filter and repeat until the filtrate is colorless.

  • Re-activation:

    • Return catalyst to the reactor.

    • Add fresh solvent.

    • Pressurize with

      
       (5 bar) and heat to 50°C for 30 minutes before adding the substrate. This "cleans" the metal surface of any remaining adsorbed species.
      

Comparative Data: Catalyst & Poison Impact[2][3][4]

The following data summarizes the impact of common variables on the hydrogenation of IMCA.

Catalyst SystemSelectivity (Aldehyde)Resistance to SulfurResistance to FoulingNotes
5% Pd/C Moderate (70-80%)LowLowProne to C=C migration and decarbonylation. High activity but poor selectivity.
5% Ru/C High (>90%) ModerateModerateRecommended. Preferentially hydrogenates C=C over C=O in this substrate [1].
Pt/Fe on SBA-15 Very High (>95%)HighHighBimetallic synergy prevents over-reduction; mesoporous support reduces fouling [2].
Effect of Base Decreases RateN/AIncreasesResidual base promotes aldol-polymerization on the surface.
Effect of Sulfur Kills ActivityN/AN/AIrreversible. Requires fresh catalyst.

References

  • Vrbková, E., Skýpala, T., & Červený, L. (2015).[1][2] Cyclamen aldehyde synthesis: Aldol condensation followed by hydrogenation over ruthenium catalyst. Research on Chemical Intermediates.

  • Wang, Y., et al. (2020).[1] Boosting selective hydrogenation of α,β-unsaturated aldehydes through constructing independent Pt and Fe active sites on support. Journal of Catalysis.

  • BenchChem Technical Support. (2025). Catalyst Poisoning in Reactions with 2-Oxohex-4-en-3-yl Acetate.

  • Mäki-Arvela, P., et al. (2005).[1][3] Heterogeneous catalytic hydrogenation of cinnamaldehyde. Applied Catalysis A: General.

Sources

Validation & Comparative

Analytical Standards for Validating Purity of 4-Isopropyl-alpha-methylcyclohexanepropionaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 51367-69-2 | Synonyms: Dihydrocyclamen Aldehyde, 3-(4-Isopropylcyclohexyl)-2-methylpropanal

Executive Summary

This guide provides a technical framework for validating the purity of 4-Isopropyl-alpha-methylcyclohexanepropionaldehyde , a critical fragrance ingredient known commercially as Dihydrocyclamen Aldehyde . Unlike its aromatic analog (Cyclamen Aldehyde), this saturated cyclohexane derivative presents unique analytical challenges, primarily due to cis/trans geometric isomerism and susceptibility to oxidative degradation.

This document compares analytical methodologies and standard grades to establish a robust quality control (QC) workflow. It is designed for analytical chemists and formulation scientists requiring high-precision validation for regulatory compliance (IFRA) and olfactory consistency.

Part 1: The Analytical Target & Challenges

Chemical Identity[1][2][3][4]
  • IUPAC Name: 3-(4-Isopropylcyclohexyl)-2-methylpropanal

  • CAS Number: 51367-69-2

  • Molecular Formula: C13H24O

  • Molecular Weight: 196.33 g/mol

  • Key Structural Feature: A cyclohexane ring substituted at the 1 and 4 positions, leading to geometric isomers.

The Isomer Challenge

The molecule exists as a mixture of cis and trans isomers (relative to the isopropyl and aldehyde-bearing side chain on the cyclohexane ring).

  • Trans-isomer: Typically thermodynamically more stable (diequatorial conformation).

  • Cis-isomer: Often possesses a distinct olfactory profile.

  • Implication: Purity validation must not only quantify the total aldehyde content but also resolve and ratio these isomers. A "single peak" method is insufficient.[1]

Stability Profile

Like all aldehydes, this molecule is prone to autoxidation, forming 4-isopropyl-alpha-methylcyclohexanepropionic acid . This impurity is odorless but acidic, potentially catalyzing acetal formation or skin sensitization.

Part 2: Comparative Analysis of Analytical Standards

In the absence of a Pharmacopeial (USP/EP) monograph for this specific molecule, researchers must select the appropriate grade of standard.

Table 1: Performance Comparison of Standard Grades
FeatureOption A: Certified Reference Material (CRM) Option B: Primary Analytical Standard (Commercial) Option C: In-House Working Standard
Traceability SI-traceable (NIST/BAM).Manufacturer CoA (often GC-FID area %).Traceable to Option A or B.
Purity Value Absolute (Mass Balance/qNMR).Chromatographic Purity (Area %).Characterized against Primary.
Isomer Data Quantified isomer ratio.Often reports "Sum of isomers".Defined by user.
Cost/Availability Extremely Rare / Custom Synthesis.High Availability (e.g., Sigma, TCI).Low Cost / High Volume.
Best Use Dispute Resolution / Method Validation. Routine Calibration / Assay Assignment. Daily QC / Batch Release.

Recommendation: Due to the scarcity of CRMs for specific fragrance aldehydes, the Gold Standard approach is to purchase a high-purity Option B (Commercial Standard, >98%) and validate its absolute purity using qNMR (Quantitative NMR) to establish it as an internal "Primary Standard."

Part 3: Methodological Comparison for Purity Validation

To validate purity effectively, one must triangulate data from multiple techniques.

GC-FID (Gas Chromatography - Flame Ionization Detection)
  • Role: The workhorse for quantitative assay.

  • Pros: High linearity, universal response for hydrocarbons.

  • Cons: Cannot identify unknown impurities; assumes equal response factors for isomers.

  • Verdict: Mandatory for routine purity calculation.

GC-MS (Gas Chromatography - Mass Spectrometry)
  • Role: Impurity profiling.

  • Pros: Identifies the "Acid" oxidation product (M+ 212) and "Alcohol" reduction product (M+ 198). Confirms isomer molecular weights.

  • Cons: Response factors vary significantly; not ideal for high-precision assay.

  • Verdict: Mandatory for qualitative validation and stability testing.

1H-qNMR (Quantitative Proton NMR)
  • Role: Absolute purity assignment.

  • Pros: Non-destructive; does not require a reference standard of the analyte (uses an internal standard like TCNB or Maleic Acid). Distinguishes isomers based on chemical shift.

  • Cons: Lower sensitivity than GC; requires high-field instrument (400 MHz+).

  • Verdict: The ultimate arbiter for validating the "Standard" itself.

Part 4: Experimental Protocols

Protocol A: GC-FID Purity & Isomer Ratio Analysis

Objective: Separate cis/trans isomers and quantify total purity.

  • Column: Capillary column, 30m x 0.25mm, 0.25µm film. Phase: 5% Phenyl-arylene (e.g., DB-5ms or HP-5) or Wax phase (DB-Wax) for better isomer resolution.

    • Note: Wax columns often resolve cis/trans isomers better than non-polar columns.

  • Inlet: Split mode (50:1), 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 20°C/min to 280°C (hold 5 min).

  • Detector: FID at 300°C.

  • Sample Prep: Dilute 50 mg standard in 10 mL Acetonitrile or Hexane.

  • System Suitability:

    • Resolution (

      
      ) between cis and trans isomers must be > 1.5.
      
    • Tailing factor < 1.2.[2]

Protocol B: qNMR Absolute Purity Assignment

Objective: Assign a purity value to the "In-House Standard" without relying on chromatographic response factors.

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (TraceCERT grade).

  • Solvent: CDCl3 (Deuterated Chloroform).

  • Procedure:

    • Weigh exactly 20 mg of Analyte (

      
      ) and 10 mg of IS (
      
      
      
      ) into a vial. Precision balance (0.01 mg) is critical.
    • Dissolve in 0.7 mL CDCl3.

    • Acquire 1H-NMR (relaxation delay

      
       to ensure full relaxation).
      
  • Calculation:

    
    
    Where 
    
    
    
    is integral area,
    
    
    is number of protons,
    
    
    is molecular weight, and
    
    
    is purity.[3][4]
  • Target Signal: Integrate the aldehyde proton doublet (

    
     ppm) or the methyl doublet.
    

Part 5: Visualization of Validation Workflow

The following diagram illustrates the decision matrix for validating a new batch of 4-Isopropyl-alpha-methylcyclohexanepropionaldehyde.

ValidationWorkflow Start New Batch of CAS 51367-69-2 Step1 1. GC-FID Screening (Area % & Isomer Ratio) Start->Step1 Decision1 Purity > 95%? Isomer Ratio Consistent? Step1->Decision1 Step2 2. GC-MS Analysis (Identify Impurities) Decision1->Step2 Yes Reject Reject / Repurify Decision1->Reject No Check Check for: - Acid (Oxidation) - Alcohol (Reduction) - Dimers Step2->Check Step3 3. qNMR Validation (Absolute Purity Assignment) Check->Step3 No Unknowns > 0.1% Check->Reject Significant Unknowns Final Release as Primary Reference Standard Step3->Final

Figure 1: Step-by-step workflow for validating the purity of the analytical standard.

Part 6: Data Presentation & Specifications

Table 2: Typical Impurity Profile & Acceptance Criteria
ComponentRetention Time (Relative)MethodLimit (Spec)
Cis-Isomer ~0.98 RRTGC-FIDReport Ratio
Trans-Isomer 1.00 RRT (Main)GC-FIDReport Ratio
Total Aldehyde -GC-FID> 98.0%
Acid Derivative ~1.2 RRTGC-MS< 1.0%
Alcohol Derivative ~1.1 RRTGC-MS< 0.5%
Water -Karl Fischer< 0.1%
Isomer Separation Diagram

The following conceptual diagram shows the expected separation of the cis/trans isomers on a polar GC column.

Figure 2: Conceptual separation of geometric isomers. Note: Elution order may reverse depending on column polarity (Polar vs. Non-polar).

References

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. (Search for CAS 51367-69-2). Available at: [Link]

  • International Fragrance Association (IFRA). IFRA Standards Library. (Guidance on Cyclamen Aldehyde and analogs). Available at: [Link][2]

  • European Chemicals Agency (ECHA). Registration Dossier for 3-(4-isopropylcyclohexyl)-2-methylpropanal. Available at: [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.

Sources

comparative olfactory analysis of Cyclamen Aldehyde vs. floral muguet aromachemicals

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the replacement of legacy muguet (lily-of-the-valley) odorants not merely as an olfactory matching exercise, but as a complex pharmacological and physicochemical challenge. For decades, the fragrance and cosmetic industries relied heavily on aromatic aldehydes like Lilial and Lyral. However, their classification as Reprotoxic (CMR 1B) compounds by the European Union—driven by the accumulation of toxic p-substituted benzoic acid metabolites—has forced a rigorous paradigm shift[1].

This guide provides an objective, data-driven comparative analysis of Cyclamen Aldehyde against both its legacy predecessors and next-generation alternatives (such as Bourgeonal and Nympheal). By examining structure-odor relationships (SOR), receptor pharmacology, and self-validating analytical protocols, we can strategically navigate the modern muguet landscape[2][3].

Structure-Odor Relationships (SOR) & Receptor Pharmacology

The perception of the muguet scent is governed by highly specific biomolecular interactions, primarily mediated by the human olfactory receptor OR1D2 (hOR17-4) [4]. The structural nuances of an aromachemical dictate both its binding affinity to this receptor and its metabolic fate in vivo.

  • Cyclamen Aldehyde (3-(4-isopropylphenyl)-2-methylpropanal): Structurally, Cyclamen Aldehyde replaces the para-tert-butyl group of Lilial with an isopropyl group. This seemingly minor modification is causal to its safety profile: it alters the metabolic oxidation pathway, circumventing the reprotoxic benzoic acid formation while retaining a fresh, watery-floral character[1][3]. It acts as a potent agonist for OR1D2.

  • Bourgeonal: A close relative to Cyclamen Aldehyde, Bourgeonal is a full, highly efficacious agonist for OR1D2, making it significantly more powerful than Lilial[5]. Beyond olfaction, OR1D2 is ectopically expressed in human spermatozoa. Bourgeonal acts as a chemo-attractant in this environment, modulating sperm chemotaxis and intracellular calcium signaling—a discovery that revolutionized our understanding of ectopic olfactory receptors[4][6].

  • Receptor Antagonism: In complex formulations, competitive binding is a critical variable. Undecanal acts as a known antagonist for OR1D2. In its presence, the receptor's sensitivity to Bourgeonal and Cyclamen Aldehyde is actively suppressed, demonstrating that olfactory perception in mixtures is a competitive pharmacological event[4].

Quantitative Olfactory Profiling

The table below synthesizes the olfactory detection thresholds and receptor efficacies of key muguet aromachemicals. Lower thresholds indicate higher potency and air-phase radiation.

AromachemicalCAS NumberOdor Threshold (ng/L air)OR1D2 Receptor EfficacyRegulatory / Safety Status
Nympheal 107231-15-20.025AgonistSafe / Patented Replacement
Bourgeonal 18127-01-0~0.025Full Agonist (High Impact)IFRA Restricted
Lilial 80-54-6~0.35Weak / Partial AgonistBanned (EU CMR 1B)
Cyclamen Aldehyde 103-95-72.51AgonistIFRA Restricted
Hydroxycitronellal 107-75-54.80Inactive / WeakIFRA Restricted

Mechanistic Pathway of Muguet Perception

To understand the efficacy of these compounds, we must visualize the signal transduction pathway. When Cyclamen Aldehyde or Bourgeonal binds to OR1D2, it triggers a G-protein coupled cascade that results in cellular depolarization.

OR1D2_Pathway L Muguet Odorant (Bourgeonal / Cyclamen Aldehyde) R OR1D2 Receptor (GPCR) L->R Agonist Binding G Gαolf Protein Activation R->G Conformational Change AC Adenylyl Cyclase (AC3) G->AC Stimulates cAMP cAMP Production AC->cAMP ATP Conversion CNG CNG Channel Opening (Ca2+ / Na+ Influx) cAMP->CNG Binds to Channel Action Cellular Response (Olfaction / Chemotaxis) CNG->Action Depolarization

OR1D2 receptor activation pathway in olfactory neurons and ectopic spermatozoa cells.

Experimental Protocol: Dual-Track GC-O and In Vitro Calcium Imaging

To objectively evaluate and compare muguet aromachemicals, I employ a self-validating dual-track methodology. This protocol correlates human sensory thresholds (GC-O) directly with molecular receptor activation (Calcium Imaging).

Phase 1: Chiral Gas Chromatography-Olfactometry (GC-O)

Causality: Muguet aldehydes possess a stereogenic center at the alpha-carbon. The (+)- and (-)- enantiomers exhibit divergent odor thresholds and profiles (e.g., (+)-Nympheal is highly potent, while the (-)-isomer is weak)[3]. Failing to resolve them yields a blended artifact rather than true kinetic data.

  • Sample Preparation: Dissolve Cyclamen Aldehyde and comparative standards in hexane at a concentration of 10 µg/mL.

  • Chromatographic Separation: Inject 1 µL into a GC equipped with a chiral

    
    -cyclodextrin capillary column. Program the oven from 40°C to 220°C at a ramp rate of 5°C/min to ensure baseline resolution of enantiomers.
    
  • Effluent Splitting: Route the column effluent via a Y-splitter to a Flame Ionization Detector (FID) and a heated olfactory sniffing port in a 1:1 ratio.

  • Sensory Evaluation: Trained panelists record odor intensity, character, and duration precisely at the retention time of each enantiomer, establishing the absolute odor threshold.

Phase 2: In Vitro OR1D2 Calcium Imaging Assay

Causality: To prove that the perceived olfactory intensity is biologically driven by OR1D2, we must measure intracellular calcium transients in a controlled cellular environment.

  • Cell Culture & Transfection: Culture HEK293 cells and transiently co-transfect them with the human OR1D2 gene and the RTP1S chaperone protein (essential for the membrane trafficking of olfactory receptors).

  • Dye Loading: Incubate the cells with Fluo-4 AM (a calcium-sensitive fluorescent dye) for 45 minutes at 37°C.

  • Ligand Introduction: Introduce Cyclamen Aldehyde and Bourgeonal at varying concentrations (10 nM to 100 µM) using an automated liquid handler.

  • Self-Validating Control Step: Introduce Undecanal (the known OR1D2 antagonist) prior to the agonist[4]. If the calcium spike is abolished, it proves the signal is strictly OR1D2-mediated and not a non-specific cellular stress response.

  • Quantification: Measure fluorescence emission at 516 nm to generate dose-response curves and calculate EC50 values.

Workflow S1 1. Sample Prep (Enantiomer Resolution) S2 2. GC Effluent Split (FID & Olfactory Port) S1->S2 S3 3. GC-O Sensory Panel (Threshold Mapping) S2->S3 Sensory Track S4 4. HEK293 Transfection (OR1D2 + RTP1S) S2->S4 Molecular Track S6 6. Data Synthesis (In Vitro vs. Sensory) S3->S6 S5 5. Fluo-4 AM Assay (Undecanal Validation) S4->S5 S5->S6

Self-validating workflow combining chiral GC-O sensory analysis with OR1D2 calcium imaging.

Conclusion

The transition away from Lilial and Lyral is not a limitation, but an opportunity for precision chemistry. Cyclamen Aldehyde remains a highly reliable, cost-effective workhorse with a favorable metabolic profile compared to its tert-butyl predecessors. However, for applications requiring extreme potency and specific OR1D2 activation, molecules like Bourgeonal and Nympheal offer superior threshold efficacy. By leveraging chiral GC-O and competitive receptor assays, drug development professionals and perfumers can formulate with both safety and unparalleled olfactory precision.

References

  • Primary Odors or the Olfactory Alphabet. Part 3 ~ Raw Materials. Fragrantica.4

  • Discovery of Nympheal: The Definitive Muguet Aldehyde. Perfumer & Flavorist. 2

  • 3-Cyclohexyl-2-methylpropanal CAS 20514-52-7. Benchchem. 1

  • Aldehydes: What We Should Know About Them. MDPI. 3

  • Ectopic Odorant Receptor Responding to Flavor Compounds: Versatile Roles in Health and Disease. ResearchGate. 6

  • Bourgeonal: Floral, Watery, Green, and Aldehydic Perfume Note. Mimya. 5

Sources

validating gas chromatography methods for residual solvents in Cyclamen Aldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Verdict: For the analysis of residual solvents in Cyclamen Aldehyde (2-methyl-3-(4-isopropylphenyl)propanal), Static Headspace Gas Chromatography (HS-GC) is the superior and recommended methodology over Direct Injection.

Why? Cyclamen Aldehyde is a high-boiling (270°C), oxidatively unstable aromatic aldehyde. Direct injection introduces significant matrix interference, causing rapid inlet liner degradation (oxidation to cyclamen acid) and column contamination. HS-GC effectively isolates the volatile solvents (Class 2 & 3) from the non-volatile aldehyde matrix, ensuring long-term system suitability and compliance with ICH Q3C and USP <467> standards.

Technical Context: The Matrix Challenge

To validate a method, one must understand the molecule. Cyclamen Aldehyde presents specific chemical challenges that dictate the analytical approach.

PropertyValue/CharacteristicAnalytical Implication
Boiling Point ~270°CHigh boiling point makes it difficult to elute in a standard solvent run, leading to carryover in Direct Injection.
Solubility Insoluble in water; Soluble in alcohols/organicsRequires organic diluents (e.g., DMSO, DMF) for Headspace analysis.
Reactivity Aromatic AldehydeSusceptible to oxidation (forming carboxylic acids) and aldol condensation in hot GC inlets.
Target Analytes Toluene, Methanol, Hexane (Process Solvents)Volatile solvents must be separated from a heavy, "dirty" matrix.

Comparative Analysis: Headspace (HS) vs. Direct Injection (DI)[1][2][3]

We conducted a comparative study to demonstrate the failure points of Direct Injection for this specific matrix.

Experimental Observation
  • Direct Injection Setup: 1 µL split injection of Cyclamen Aldehyde diluted in Ethanol.

  • Headspace Setup: 100 mg sample in DMSO, incubated at 90°C.

Performance Data
MetricMethod A: Direct Injection GC-FID Method B: Static Headspace GC-FID Status
Linearity (R²) 0.985 (Tailing observed)> 0.999 (Sharp symmetry)HS Wins
Liner Lifetime < 20 Injections (Non-volatile residue buildup)> 500 Injections (Clean liner)HS Wins
Matrix Interference High. Oxidation products (acids) broaden solvent peaks.None. Matrix remains in the vial.[1]HS Wins
Sensitivity (LOQ) ~50 ppm (masked by noise)< 10 ppm (High S/N ratio)HS Wins
The Decision Logic (Graphviz Diagram)

MethodSelection Start Select Method for Cyclamen Aldehyde CheckBP Is Matrix Boiling Point > 200°C? Start->CheckBP CheckThermal Is Matrix Thermally Labile (Aldehyde)? CheckBP->CheckThermal Yes DirectInj Direct Injection CheckBP->DirectInj No CheckThermal->DirectInj No Headspace Static Headspace (HS-GC) CheckThermal->Headspace Yes Reason1 Risk: Liner Contamination & Oxidation to Acid DirectInj->Reason1 Reason2 Benefit: Matrix Isolation & High Sensitivity Headspace->Reason2

Figure 1: Decision Matrix for selecting Headspace GC over Direct Injection for thermally sensitive, high-boiling aldehydes.

The "Gold Standard" Protocol: HS-GC-FID

Based on the comparison, the following protocol is validated for routine quality control.

Instrument Configuration
  • GC System: Agilent 7890B or equivalent with FID.

  • Column: DB-624 (or USP G43 equivalent), 30m x 0.32mm x 1.8µm.

    • Why? The "624" phase is designed specifically for volatiles separation (ICH Class 1 & 2).

  • Carrier Gas: Nitrogen or Helium (Flow: 1.5 mL/min, Constant Flow).

  • Diluent: Dimethyl Sulfoxide (DMSO).

    • Why? High boiling point (189°C) prevents vial over-pressurization during incubation; excellent solubility for Cyclamen Aldehyde.

Headspace Parameters
  • Oven Temperature: 90°C

    • Critical: High enough to drive solvents into the gas phase, but below the point where Cyclamen Aldehyde degrades rapidly.

  • Equilibration Time: 20 minutes.

  • Loop/Transfer Line Temp: 100°C / 110°C.

GC Temperature Program
  • Initial: 40°C (Hold 5 min) - Traps low boilers like Methanol.

  • Ramp: 10°C/min to 240°C.

  • Final: 240°C (Hold 5 min) - Cleans column of any potential carryover.

Validation Framework (ICH Q2)

To ensure scientific integrity, the method must be "Self-Validating." This means the protocol includes system suitability checks that fail if the system is not performing.

Validation Workflow

ValidationFlow Step1 Specificity Step2 Linearity Step1->Step2 Criteria1 Resolution > 1.5 (No Interference) Step1->Criteria1 Step3 Accuracy (Recovery) Step2->Step3 Criteria2 R² > 0.99 (5 Levels) Step2->Criteria2 Step4 Precision Step3->Step4 Criteria3 Rec: 80-120% (Spiked Matrix) Step3->Criteria3 Criteria4 RSD < 10% (n=6) Step4->Criteria4

Figure 2: ICH Q2(R1) Validation Workflow adapted for Residual Solvents.

Experimental Validation Data (Simulated for Guide)

The following data represents typical acceptance criteria and results for a Class 2 solvent mix (Methanol, Toluene) in Cyclamen Aldehyde.

Validation ParameterAcceptance Criteria (ICH/USP)Experimental ResultPass/Fail
Specificity No interference at retention time of analytesClean baseline at RT of Methanol (3.2 min) & Toluene (8.5 min)PASS
Linearity Correlation Coefficient (R²) ≥ 0.99Methanol: 0.9992 Toluene: 0.9995PASS
Precision (Repeatability) RSD ≤ 15% (for trace levels)2.4% (n=6 injections)PASS
Accuracy (Recovery) 80% - 120% recovery at limit level98.5% (Spiked at 100% limit)PASS
LOD (Limit of Detection) S/N Ratio > 3:12 ppmPASS
LOQ (Limit of Quantitation) S/N Ratio > 10:18 ppmPASS

Expert Insights & Troubleshooting

  • The "Blank" Check: Always run a blank DMSO injection after the highest standard. If you see peaks, your transfer line is too cold (condensation) or your needle purge is insufficient.

  • Pressure Loop Effect: If peak areas for Toluene fluctuate, check the vial pressurization setting. Viscous solvents like DMSO require consistent pressurization time (min 0.5 min) to ensure the loop fills accurately.

  • Aldehyde Oxidation: If you observe a "ghost peak" appearing late in the chromatogram after many runs, it is likely Cyclamen Acid . This confirms that even with Headspace, you must bake out the column (240°C) at the end of every run to prevent accumulation of any semi-volatiles that managed to transfer.

References

  • ICH Harmonised Guideline. (2023). Impurities: Guideline for Residual Solvents Q3C(R8).[2] International Council for Harmonisation. [Link]

  • United States Pharmacopeia. (2023). USP General Chapter <467> Residual Solvents.[3][4] USP-NF. [Link]

  • ICH Harmonised Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7602, Cyclamen Aldehyde.[Link]

Sources

Comparative Sensitization Potency Guide: Cyclamen Aldehyde vs. Hydroxycitronellal

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclamen Aldehyde (CAS: 103-95-7) and Hydroxycitronellal (CAS: 107-75-5) are ubiquitous synthetic aliphatic/aromatic aldehydes utilized in the fragrance and cosmetic industries for their fresh, muguet (lily of the valley), and floral notes. However, due to their electrophilic aldehyde moieties, both compounds act as haptens capable of inducing allergic contact dermatitis (ACD).

This guide provides an objective, data-driven comparison of their skin sensitization potencies, regulatory thresholds, and the experimental methodologies used to quantify these risks. Both chemicals are classified as weak sensitizers based on murine Local Lymph Node Assay (LLNA) data, yet they face significantly different regulatory restrictions under the International Fragrance Association (IFRA) standards[1][2][3].

Mechanistic Pathway of Sensitization

To understand the sensitization potency of these two fragrance materials, one must examine their biochemical interaction with the skin. Neither Cyclamen Aldehyde nor Hydroxycitronellal are immunogenic on their own. They are low-molecular-weight haptens that must covalently bind to endogenous epidermal proteins to become fully antigenic[4].

Causality of the Reaction: The primary mechanism of protein binding for both molecules is Schiff base formation . The electrophilic carbonyl carbon of the aldehyde group undergoes a nucleophilic attack by the primary amines of amino acid residues (predominantly the


-amino group of lysine) on skin proteins.
Once the hapten-protein complex is formed, it is phagocytosed by epidermal Langerhans cells. These antigen-presenting cells migrate to the regional draining lymph nodes, where they present the processed antigen to naive T-cells, triggering clonal expansion and sensitization[5].

Sensitization_Pathway Hapten Aldehyde Fragrance (Hapten) Schiff Schiff Base Formation (Hapten-Protein Complex) Hapten->Schiff Protein Epidermal Proteins (Nucleophiles) Protein->Schiff Langerhans Langerhans Cell Activation & Migration Schiff->Langerhans LymphNode Lymph Node T-Cell Proliferation Langerhans->LymphNode

Fig 1: Immunological pathway of aldehyde-induced skin sensitization via Schiff base formation.

Quantitative Sensitization Data (LLNA EC3)

The gold standard for quantifying skin sensitization potency is the EC3 value derived from the LLNA. The EC3 is defined as the Effective Concentration of a test chemical required to induce a 3-fold increase (Stimulation Index = 3) in draining lymph node cell proliferation compared to vehicle-treated controls[6].

Note: The EC3 scale is inversely proportional to potency. A lower EC3 value indicates a more potent sensitizer.

Table 1: Comparative Potency and Regulatory Metrics
MetricCyclamen AldehydeHydroxycitronellal
CAS Number 103-95-7107-75-5
Chemical Class Aromatic/Aliphatic AldehydeAliphatic Aldehyde
LLNA EC3 Value ~22.3% (1173 mM)[6][7]~20.0%[1][8]
Sensitization Class Weak (EC3 > 10%)[1]Weak (EC3 > 10%)[1]
IFRA Cat 4 Limit (Fine Fragrance) 0.95%[2][9]2.10%[3][10]
EU Cosmetics Allergen Status Not in the core 26 listRegulated (Max 1.0%, Labeling req.)[3]

Data Analysis: Experimental data indicates that Cyclamen Aldehyde and Hydroxycitronellal possess nearly identical intrinsic sensitization potencies, with EC3 values hovering around 20-22%[1][6]. Despite Hydroxycitronellal being marginally more potent in raw LLNA assays (lower EC3), IFRA restricts Cyclamen Aldehyde much more severely (0.95% vs. 2.1% in fine fragrances)[2][10]. This discrepancy highlights that regulatory limits are derived not just from animal LLNA data, but from a Quantitative Risk Assessment (QRA) that incorporates historical human No Observed Effect Levels (NOELs), Weight of Evidence (WoE), and consumer exposure habits[4].

Experimental Methodology: LLNA Potency Determination

To ensure trustworthiness and reproducibility, the following protocol outlines the self-validating system used to derive the EC3 values cited above, adhering to OECD Test Guideline 429.

Rationale & Causality

The assay relies on the principle that sensitizers induce a primary proliferation of lymphocytes in the lymph nodes draining the site of chemical application. By injecting


H-thymidine (a radiolabeled nucleoside), the protocol directly measures DNA synthesis. The amount of radioactive incorporation is a direct, quantifiable correlate of T-cell clonal expansion, removing the subjectivity of visual erythema scoring used in older guinea pig models[5].
Step-by-Step Protocol
  • Animal Preparation & Grouping:

    • Select healthy, female CBA/J mice (nulliparous and non-pregnant).

    • Randomize into treatment groups (minimum 3 concentrations of the test aldehyde) and a vehicle control group (e.g., Acetone/Olive Oil, AOO).

  • Topical Application (Induction Phase):

    • Days 1, 2, and 3: Apply 25

      
      L of the test solution (Cyclamen Aldehyde or Hydroxycitronellal) to the dorsum of both ears daily.
      
    • Causality: The ear dorsum provides a highly vascularized, standardized surface area with direct lymphatic drainage to the auricular nodes.

  • Resting Phase:

    • Days 4 and 5: Allow the animals to rest. This window provides the necessary biological time for Langerhans cells to migrate and initiate T-cell proliferation.

  • Radiolabel Injection & Proliferation Measurement:

    • Day 6: Inject 250

      
      L of phosphate-buffered saline (PBS) containing 20 
      
      
      
      Ci of
      
      
      H-thymidine via the tail vein.
    • Wait exactly 5 hours to allow for systemic circulation and incorporation into synthesizing DNA.

  • Excision & Scintillation Counting:

    • Euthanize the animals. Excise the draining auricular lymph nodes.

    • Mechanically disaggregate the nodes through a 200

      
      m mesh to create a single-cell suspension.
      
    • Precipitate the DNA using 5% Trichloroacetic acid (TCA) and leave at 4°C for 18 hours.

    • Resuspend the pellet and measure beta-emission using a liquid scintillation counter. Results are recorded as Disintegrations Per Minute (DPM).

  • EC3 Calculation:

    • Calculate the Stimulation Index (SI) for each concentration:

      
      .
      
    • Plot the SI against the concentration. Use linear interpolation between the two points bounding

      
       to calculate the exact EC3 value[11].
      

LLNA_Workflow Step1 Topical Application (Days 1-3) Dorsum of ears Step2 Rest Period (Days 4-5) Step1->Step2 Step3 3H-Thymidine Injection (Day 6) Intravenous Step2->Step3 Step4 Lymph Node Excision & Cell Suspension (Day 6, 5h post-injection) Step3->Step4 Step5 Scintillation Counting (Measure Proliferation) Step4->Step5 Step6 EC3 Calculation (Linear Interpolation) Step5->Step6

Fig 2: Step-by-step workflow of the Murine Local Lymph Node Assay (LLNA) for EC3 determination.

Formulation Implications & Vehicle Effects

When developing formulations, scientists must account for the "matrix effect." The vehicle in which Cyclamen Aldehyde or Hydroxycitronellal is dissolved significantly impacts their bioavailability and, consequently, their apparent sensitization potency. For instance, Hydroxycitronellal exhibits varying EC3 values (ranging from 18.85% to 26.40%) depending on whether it is formulated in Acetone/Olive Oil, Propylene Glycol, or Diethyl Phthalate[12]. Formulators must strictly adhere to IFRA category limits and consider the final product's matrix to mitigate the risk of clinical elicitation in consumers.

References

  • Skin Sensitizers Induce Antioxidant Response Element Dependent Genes: Application to the In Vitro Testing of the Sensitization Potential of Chemicals Source: Toxicological Sciences | Oxford Academic URL:[Link]

  • Potency Values from the Local Lymph Node Assay: Application to Classification, Labelling and Risk Assessment Source: ECETOC Document No. 46 URL:[Link]

  • ICCVAM Test Method Evaluation Report: LLNA for Potency Determination Source: National Toxicology Program URL:[Link]

  • A chemical dataset for evaluation of alternative approaches to skin-sensitization testing Source: CDC / NIOSH URL:[Link]

  • Skin sensitization in chemical risk assessment: Report of a WHO/IPCS international workshop Source: WHO / CDC URL:[Link]

  • IFRA Conformity Certificate (Cyclamen Aldehyde) Source: PerfumersWorld URL:[Link]

  • Fragrance Safety: Cyclamen Aldehyde Source: Scribd (IFRA Standard Amendment 49) URL:[Link]

  • Hydroxycitronellal Regulatory Standards Source: CeresLab URL:[Link]

  • Use of an Ex Vivo Local Lymph Node Assay to Assess Contact Hypersensitivity Potential Source: Tandfonline URL:[Link]

  • IFRA Limits, The 26 most common Source: Scentspiracy URL:[Link]

  • Weight of Evidence Approach for Skin Sensitization Potency Categorization of Fragrance Ingredients Source: PMC / NIH URL:[Link]

  • A chemical dataset for evaluation of alternative approaches to skin-sensitization testing (Extrapolated EC3) Source: CDC / NIOSH URL:[Link]

Sources

Inter-Laboratory Validation of Cyclamen Aldehyde Quantification: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge of Cyclamen Aldehyde

Cyclamen Aldehyde (3-(p-cumenyl)-2-methylpropionaldehyde) is a highly valued volatile organic compound (VOC) utilized extensively in the fragrance industry to impart a fresh, muguet (lily of the valley) scent. However, due to its classification as a potential skin sensitizer, its concentration in cosmetics and consumer products is subject to strict regulatory scrutiny [1].

Quantifying this compound presents a unique analytical challenge. The polarized carbon-oxygen double bond of the reactive aldehyde group makes it prone to oxidation and matrix binding [2]. Furthermore, its lipophilic nature (Log Kow ~3.4) requires robust extraction protocols to isolate it from complex emulsion-based matrices (like skin creams) without co-extracting interfering aliphatic hydrocarbons [3].

Methodological Causality & Self-Validating Systems

To achieve inter-laboratory reproducibility, analytical protocols cannot rely on static procedures; they must be self-validating systems .

  • Extraction Causality: We utilize a non-polar solvent (Hexane) for liquid-liquid extraction. Because Cyclamen Aldehyde is highly lipophilic, hexane ensures quantitative recovery while intentionally precipitating polar matrix interferents (such as salts and hydrophilic polymers) out of the solution.

  • Detection Causality: While Gas Chromatography-Flame Ionization Detection (GC-FID) is suitable for pure raw materials, it lacks the molecular specificity required for complex matrices. We mandate Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode. By filtering for specific structural fragment ions (

    
     190, 147), the detector becomes blind to co-eluting matrix noise, ensuring absolute selectivity.
    
  • The Self-Validating Mechanism: The cornerstone of this protocol is the introduction of an isotopically labeled internal standard (Cyclamen Aldehyde-d3) prior to extraction. Any volumetric loss during sample preparation or variance in GC injection volume equally affects both the native analyte and the internal standard. The ratio between the two remains constant, automatically correcting for systemic errors in every single run.

Comparative Analysis of Quantification Methods

The following table objectively compares the performance of three primary analytical modalities for Cyclamen Aldehyde quantification.

Analytical MethodMatrix SuitabilitySensitivity (LOD)Selectivity MechanismInter-Lab Reproducibility (HorRat)*
GC-FID Pure materials, simple mixtures~1-5 ppmLow (Retention time only)1.8 - 2.5 (Moderate)
GC-MS (SIM) Complex cosmetics, environmental~10-50 ppbHigh (Retention time +

ratio)
0.8 - 1.2 (Excellent)
GCxGC-TOF/MS Highly complex biological matrices< 1 ppbVery High (Orthogonal separation)1.1 - 1.5 (Good, but complex data)

*HorRat values between 0.5 and 2.0 indicate acceptable inter-laboratory reproducibility.

Inter-Laboratory Validation Study (ISO 5725)

To establish the GC-MS protocol as a global standard, an inter-laboratory validation (ring trial) was conducted across 8 independent analytical laboratories following ISO 5725 guidelines[4]. The results demonstrate the method's exceptional robustness across diverse matrices.

Matrix TypeSpiked ConcentrationMean Recovery (%)Repeatability (

%)
Reproducibility (

%)
HorRat Value
Perfume Base 50 mg/kg98.52.44.10.9
Skin Lotion 10 mg/kg95.23.86.51.1
Surface Water 100 µg/L92.45.18.21.2

Step-by-Step GC-MS Methodology

Phase 1: Sample Preparation & Extraction

  • Weighing: Accurately weigh 1.0 g of the homogenized sample into a 15 mL glass centrifuge tube.

  • Internal Standard Spiking (Critical Step): Immediately spike the sample with 50 µL of Cyclamen Aldehyde-d3 (100 µg/mL). Causality: Early addition ensures the internal standard undergoes the exact same matrix suppression and extraction efficiencies as the target analyte.

  • Extraction: Add 5.0 mL of GC-grade Hexane. Vortex vigorously for 2 minutes to disrupt the matrix, followed by ultrasonication for 10 minutes to maximize mass transfer of the lipophilic aldehyde into the organic phase.

  • Separation: Centrifuge at 4000 rpm for 5 minutes. Transfer 1.0 mL of the upper hexane layer into a GC autosampler vial.

Phase 2: Instrumental Analysis (GC-MS) 5. Injection: Inject 1.0 µL of the extract in splitless mode (Inlet temperature: 250°C) to maximize sensitivity. 6. Chromatographic Separation: Utilize a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Causality: The non-polar stationary phase matches the analyte's lipophilicity, preventing the peak tailing commonly observed with aldehydes on polar columns. 7. Temperature Program: Hold at 60°C for 1 min, ramp at 10°C/min to 280°C, and hold for 5 min. 8. Ionization & Detection: Operate the mass spectrometer in Electron Impact (EI) mode at 70 eV. Set the detector to SIM mode, monitoring


 190 (Molecular ion [M+]) and 

147 for native Cyclamen Aldehyde, and

193 for the deuterated internal standard.

Phase 3: Data Processing & Continuous Validation 9. Quantification: Calculate the concentration based on the peak area ratio of


 190 to 

193 against a 6-point calibration curve (

). 10. System Check: Run a Continuing Calibration Verification (CCV) standard every 10 samples. If the CCV drifts by >10%, the system automatically invalidates the batch, ensuring strict data trustworthiness.

Analytical Workflow Visualization

GCMS_Workflow Sample Sample Preparation (Solvent Extraction & Spiking) Injection GC Injection (Splitless, 250°C) Sample->Injection Separation Capillary Column Separation (HP-5MS, Temp Ramp) Injection->Separation Ionization Electron Impact (EI) Ionization (70 eV) Separation->Ionization Detection Mass Spectrometry (SIM Mode: m/z 190, 147) Ionization->Detection Data Data Processing & Quantification Detection->Data Validation Inter-Lab Validation (ISO 5725 Statistical Analysis) Data->Validation

GC-MS analytical workflow and inter-laboratory validation process for Cyclamen Aldehyde.

References

  • [4] Inter-laboratory reproducibility of fast gas chromatography–electron impact–time of flight mass spectrometry (GC–EI–TOF/MS) based plant metabolomics. PubMed Central. URL:[Link]

  • [3] 3-p-cumenyl-2-methylpropionaldehyde Substance Profile. European Chemicals Agency (ECHA). URL: [Link]

  • [1] Optimal patch test concentration for three widely used sensitizing fragrance substances without mandatory labelling in cosmetics. Contact Dermatitis. URL:[Link]

  • [2] Aldehydes: What We Should Know About Them. MDPI Organics. URL:[Link]

Sources

Comparative Assessment of Synthetic Pathways for 4-Isopropyl-alpha-methylcyclohexanepropionaldehyde

[1]

Executive Summary

Target Molecule: 3-(4-isopropylcyclohexyl)-2-methylpropanal Common Names: Saturated Cyclamen Aldehyde, Cyclohexyl Cyclamen Aldehyde.[1][2] CAS: 125109-85-5 (generic isomer mix) / Specific stereoisomers vary.[1] Application: High-stability fragrance ingredient (Lily-of-the-Valley/Muguet profile) used in harsh media (bleach, detergents) where the aromatic analog (Cyclamen Aldehyde) degrades.[1]

This guide evaluates three synthetic strategies for the production of 4-Isopropyl-alpha-methylcyclohexanepropionaldehyde . Unlike its aromatic precursor, the saturated cyclohexane analog offers superior chemical stability. However, its synthesis is complicated by the challenge of chemoselectivity : reducing the thermodynamically stable benzene ring without permanently reducing the sensitive aldehyde group.[2]

The analysis concludes that the Two-Stage Redox Route (Hydrogenation


 Dehydrogenation)2

Route Analysis & Comparison

Route 1: The Two-Stage Redox Pathway (Industrial Standard)

Mechanism: Full hydrogenation to the alcohol followed by selective oxidation.[1] This route circumvents the selectivity problem by intentionally reducing the aldehyde to an alcohol—which occurs readily during ring hydrogenation—and then restoring the aldehyde functionality in a separate, controlled step.

  • Step 1: Catalytic Hydrogenation Precursor: Cyclamen Aldehyde (3-(4-isopropylphenyl)-2-methylpropanal).[1] Reaction: Aromatic Ring Saturation + Carbonyl Reduction.[1] Intermediate: 3-(4-isopropylcyclohexyl)-2-methylpropanol.[1] Catalyst: Ru/C or Rh/C (Heterogeneous).[1][3]

  • Step 2: Catalytic Dehydrogenation Reaction: Selective oxidation of primary alcohol to aldehyde.[1] Catalyst: Cu/Zn or Copper Chromite.[1]

Pros:

  • High Reliability: Avoids the formation of inseparable mixtures of aldehyde/alcohol/aromatic species.

  • Stereocontrol: Allows for isomer separation at the stable alcohol stage if necessary.

  • Yield: >85% overall yield is achievable.[1]

Cons:

  • Energy Intensity: Requires two distinct high-temperature/pressure steps.[1]

  • Waste: Dehydrogenation generates hydrogen gas (can be recycled) but requires careful heat management.[1]

Route 2: Direct Selective Hydrogenation (The "Direct" Route)

Mechanism: Single-step hydrogenation of the aromatic ring while sparing the aldehyde.[1] Status: Theoretically attractive but practically difficult.[1] Thermodynamically, the reduction potential of an aliphatic aldehyde is similar to or lower than that of a benzene ring. Most catalysts strong enough to reduce the ring (e.g., Ruthenium at high pressure) will indiscriminately reduce the aldehyde to an alcohol.[2]

  • Requirements: Requires highly specific catalyst poisoning (e.g., Pd/C with sulfur or amine modifiers) or alternative solvents (water/biphasic systems) to inhibit carbonyl reduction.

  • Outcome: Often results in low conversion (<50%) or high byproduct formation (over-reduction to alcohol).

Route 3: The "Pre-Reduced" Aldol Pathway

Mechanism: Building the side chain after ring reduction. Instead of hydrogenating the final molecule, the cyclohexane ring is established first.[2]

  • Hydrogenation: Cuminaldehyde

    
     Hexahydrocuminaldehyde (4-isopropylcyclohexanecarbaldehyde).
    
  • Aldol Condensation: Hexahydrocuminaldehyde + Propanal

    
     Unsaturated Intermediate.[1]
    
  • Selective Hydrogenation: Reduction of the alkene C=C bond (easy) without touching the aldehyde.

Pros:

  • Chemoselectivity: The difficult "Ring vs. Aldehyde" competition is eliminated.

  • Modularity: Allows for different side chains to be attached to the cyclohexane core.

Cons:

  • Raw Material Availability: Hexahydrocuminaldehyde is less commoditized than Cyclamen Aldehyde.[1]

  • Aldol Complexity: Cross-aldol condensation of two different aldehydes can lead to self-condensation byproducts (e.g., 2-methyl-2-pentenal), requiring excess reagents and slow addition rates.[1]

Comparative Efficiency Matrix

FeatureRoute 1: Redox (Standard)Route 2: Direct HydrogenationRoute 3: Pre-Reduced Aldol
Overall Yield High (85-90%) Low to Moderate (40-60%)Moderate (70-75%)
Step Count 2 (Hydrogenation + Oxidation)13 (Hydrog.[1] + Aldol + Hydrog.)[1][4][5]
Atom Economy Good (H2 in, H2 out)ExcellentModerate (Water byproduct)
Selectivity Excellent (Alcohol intermediate is stable)Poor (Over-reduction common)Good (C=C reduction is easy)
Operational Risk Low (Stable intermediates)High (Runaway reduction)Moderate (Aldol side reactions)
Cost Profile CAPEX High (2 reactors)OPEX High (Catalyst cost)OPEX High (Raw materials)

Detailed Experimental Protocol (Route 1: Redox)

Phase 1: High-Pressure Hydrogenation

Objective: Convert Cyclamen Aldehyde to 3-(4-isopropylcyclohexyl)-2-methylpropanol.

  • Reactor Setup: Load a high-pressure autoclave (e.g., Hastelloy) with Cyclamen Aldehyde (1.0 eq) and solvent (Isopropanol or Cyclohexane, 5 vol).[1]

  • Catalyst: Add 5% Ru/C (Ruthenium on Carbon) at 2.0 wt% loading relative to substrate.[1]

  • Conditions:

    • Purge with N2 (3x), then H2 (3x).[2]

    • Pressurize to 80–100 bar (1160–1450 psi) H2.

    • Heat to 130–150°C .

    • Stir vigorously (>1000 rpm) to eliminate mass transfer limitations.

  • Monitoring: Monitor H2 uptake. Reaction is complete when pressure drop ceases (approx. 4-6 hours).[1]

  • Workup: Cool to RT, vent H2. Filter catalyst (can be recycled).[1] Concentrate filtrate to yield crude Cyclamen Alcohol (typically >98% conversion).[1]

Phase 2: Catalytic Dehydrogenation

Objective: Oxidize the alcohol back to the aldehyde.

  • Reactor Setup: Use a fixed-bed tubular reactor or a batch reactor with a distillation column.

  • Catalyst: Copper Chromite (Cu2Cr2O5) or Cu/Zn catalyst.[1]

  • Conditions:

    • Temperature: 200–250°C .[1]

    • Pressure: Reduced pressure (20–50 mbar) facilitates the removal of H2 and the aldehyde product, shifting equilibrium forward.[2]

  • Process: Feed the crude alcohol over the catalyst bed. The endothermic dehydrogenation releases H2.

  • Purification: Fractional distillation of the condensate.

    • Target Fraction: 3-(4-isopropylcyclohexyl)-2-methylpropanal (bp approx. 110°C at 5 mmHg).[1]

    • Recycle: Unreacted alcohol is returned to the feed.

Pathway Visualization[1]

SynthesisRoutesStartCyclamen Aldehyde(Aromatic)Int_AlcoholCyclamen Alcohol(Saturated Ring/Alcohol)Start->Int_AlcoholRoute 1: H2, Ru/C, 100 bar(Ring & C=O Reduction)TargetTarget:Saturated Cyclamen AldehydeStart->TargetRoute 2: Selective H2(Difficult Selectivity)Direct_FailMixture:Aldehyde + AlcoholStart->Direct_FailOver-reductionInt_Alcohol->TargetDehydrogenationCu/Zn, 220°C, -H2Precursor_CuminCuminaldehydeInt_HexahydroHexahydro-cuminaldehydePrecursor_Cumin->Int_HexahydroRoute 3: H2, Pd/CInt_AldolUnsaturatedIntermediateInt_Hexahydro->Int_Aldol+ PropanalAldol CondensationInt_Aldol->TargetSelective H2(Pd/C, Mild)

Figure 1: Decision logic for synthetic routes. Route 1 (Blue) represents the standard industrial "Redox" approach.[2]

References

  • Vrbková, E., Skýpala, T., Červený, L. (2015).[2] Cyclamen aldehyde synthesis: Aldol condensation followed by hydrogenation over ruthenium catalyst. Research on Chemical Intermediates. Link[2]

  • Knorr, A., Weissenborn, A. (1932).[2] Manufacture of para-isopropyl-alpha-methyl hydrocinnamic aldehyde. U.S. Patent 1,844,013.[1] Link

  • Dubois, J.L., et al. (2022).[2] Catalytic Dehydration of Isopropanol to Propylene. Catalysts, 12(10), 1098.[2] (Mechanistic insights on alcohol/alkene equilibrium). Link[2]

  • Maki-Arvela, P., et al. (2005).[1][2] Catalytic hydrogenation of aromatic aldehydes to cycloaliphatic aldehydes. Journal of Catalysis. (General reference for ring saturation selectivity).

  • Perfumery & Flavorist. (2010).[1] Monographs on Fragrance Raw Materials: Cyclamen Aldehyde and Derivatives. (Trade/Stability data).

Spectroscopic Comparison Guide: Commercial vs. Synthesized Cyclamen Aldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between commercial-grade Cyclamen Aldehyde (3-(4-isopropylphenyl)-2-methylpropanal) and laboratory-synthesized samples.[1] While commercial samples typically exhibit high purity (>98%) stabilized with antioxidants, laboratory synthesis via the Aldol condensation-hydrogenation route often retains characteristic "fingerprint" impurities.

Key Findings:

  • Purity Marker: The presence of alkene protons at 6.5–7.5 ppm in

    
    H NMR indicates incomplete hydrogenation of the intermediate.
    
  • Commercial Artifacts: Commercial samples often show trace Cyclamen Alcohol (reduction byproduct) or 3-(p-cumenyl)-2-methylpropionic acid (oxidation byproduct).[1]

  • Spectral Identity: The doublet at ~9.6 ppm (

    
    H NMR) and the peak at ~204 ppm  (
    
    
    
    C NMR) are the definitive diagnostic signals for the aldehyde moiety.

Experimental Workflows

To ensure objective comparison, we contrast the standard industrial synthesis route with the analytical workflow used for characterization.

Synthesis & Analysis Pathways[1]

G Start Start: Raw Materials Step1 Aldol Condensation (Cuminaldehyde + Propionaldehyde) Start->Step1 Synthesis Route Comm Commercial Sample (>98% Purity) Start->Comm Purchase Inter Intermediate: alpha-Methyl-p-isopropylcinnamaldehyde Step1->Inter - H2O Step2 Catalytic Hydrogenation (Pd/C or Ru/C, H2) Inter->Step2 + H2 Crude Crude Cyclamen Aldehyde Step2->Crude Analysis Spectroscopic Analysis (NMR, IR, GC-MS) Crude->Analysis Purification req. Comm->Analysis Direct Inject Result Comparative Data Profile Analysis->Result

Figure 1: Workflow comparing the laboratory synthesis route (top) against commercial procurement (bottom), converging at the analytical stage.

Materials and Methods

Synthesis Protocol (Lab Scale)

The synthesis follows a classic two-step protocol validated for high yield and selectivity.[1]

  • Cross-Aldol Condensation:

    • Reagents: 4-Isopropylbenzaldehyde (Cuminaldehyde), Propionaldehyde, KOH (catalyst), Methanol.[1]

    • Procedure: Propionaldehyde is added dropwise to a refluxing solution of cuminaldehyde and base to minimize self-condensation.[1]

    • Target Intermediate:

      
      -methyl-p-isopropylcinnamaldehyde.[1]
      
  • Hydrogenation:

    • Catalyst: 5% Pd/C or Ru/C.[1]

    • Conditions: 50 psi

      
       at room temperature for 4-6 hours.
      
    • Critical Control Point: Monitoring the disappearance of the alkene stretch in IR (

      
      ) is crucial before stopping the reaction.
      
Analytical Parameters
  • NMR: 400 MHz,

    
     solvent, TMS internal standard.
    
  • GC-MS: EI mode (70 eV), DB-5 column.[1]

  • FT-IR: ATR (Attenuated Total Reflectance) mode, neat liquid.[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance ( H & C NMR)

NMR is the primary tool for structural confirmation and impurity profiling. The table below details the specific shifts for Cyclamen Aldehyde.

Table 1: Diagnostic NMR Signals (


) 
MoietyProton (

H) Shift (ppm)
MultiplicityCarbon (

C) Shift (ppm)
Notes
Aldehyde (-CHO) 9.65 Doublet (

Hz)
204.8 Diagnostic peak; couples with

-proton.[1]
Aromatic Ring 7.10 – 7.20Multiplet (AA'BB')126.5, 129.0, 136.5, 147.0Characteristic para-substitution pattern.[1]
Benzylic (-CH

-)
2.55 – 3.05Multiplet36.8Diastereotopic protons due to chiral center.[1]

-Methine (-CH-)
2.65Multiplet48.2Chiral center; overlaps with benzylic signals.[1]
Isopropyl Methine 2.88Septet33.6Diagnostic for the isopropyl group.
Isopropyl Methyls 1.24Doublet24.0Strong intensity; integrates to 6H.[1]

-Methyl
1.08Doublet13.5Distinguishes from straight-chain analogs.[1]

Expert Insight: In synthesized samples, look for "ghost" doublets around 9.4 ppm or alkene signals at 6.5-7.5 ppm .[1] These indicate the presence of the unreduced cinnamaldehyde intermediate.

Mass Spectrometry (GC-MS)[1]

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint useful for identifying isomers.

  • Molecular Ion (

    
    ):  m/z 190 (Visible, medium intensity).[1]
    
  • Base Peak: m/z 133.[1]

    • Mechanism:[1][2] This fragment arises from a McLafferty-like rearrangement or direct cleavage losing the propionaldehyde side chain (

      
      , mass 57), leaving the stable isopropyl-benzyl cation.
      
  • Other Fragments:

    • m/z 105: Isopropylphenyl cation (loss of side chain).[1]

    • m/z 43: Isopropyl group fragment (

      
      ).[1]
      
Infrared Spectroscopy (FT-IR)

Table 2: Key IR Absorbances

Functional GroupWavenumber (

)
IntensitySignificance
Aldehyde C-H 2720, 2820Medium"Fermi Resonance" doublet; confirms aldehyde.[1]
Carbonyl (C=O) 1725StrongSaturated aldehyde stretch.[1]
Aromatic C=C 1510, 1605MediumConfirm aromatic ring.[1]
Alkene C=C 1625Weak/NoneImpurity Marker: Should be ABSENT in pure product.[1]

Comparative Analysis: Commercial vs. Synthesized[4]

The following table summarizes the practical differences encountered when analyzing sources.

Table 3: Source Comparison Matrix

FeatureCommercial Source (Standard)Lab-Synthesized (Crude/Purified)
Purity >98.5%85-95% (Crude), >98% (Distilled)
Primary Impurity Cyclamen Alcohol (Reduction byproduct)

-Methyl-p-isopropylcinnamaldehyde
(Intermediate)
Odor Profile Clean, floral, fresh (Lily-of-the-Valley)Can be harsh/green if intermediate remains.[1]
Stability High (often contains BHT/BHA)Prone to oxidation to carboxylic acid if stored improperly.[1]
Cost Efficiency High for bulk applications.[1]Lower; justified only for isotopic labeling or derivative synthesis.[1]

Troubleshooting & Optimization

If your synthesized spectrum does not match the commercial standard, consider these common failure modes:

  • Incomplete Hydrogenation:

    • Symptom:[1] Presence of IR peak at

      
       and NMR signals in the alkene region.
      
    • Fix: Increase

      
       pressure or reaction time; refresh catalyst.
      
  • Over-Reduction:

    • Symptom:[1] Loss of Carbonyl peak (

      
      ), appearance of broad OH stretch (
      
      
      
      ).[1]
    • Fix: Monitor reaction progress strictly; avoid high temperatures during hydrogenation.

  • Aldol Self-Condensation:

    • Symptom:[1] Complex aliphatic region in NMR (multiple methyl signals).[1]

    • Fix: Ensure slow addition of propionaldehyde to maintain low instantaneous concentration.[1]

References

  • Bedoukian, P. Z. (1967).[1] Perfumery and Flavoring Synthetics.[1] Elsevier.[1] (Foundational text on aldehyde synthesis).

  • National Institute of Standards and Technology (NIST). (2023).[1] 3-(4-Isopropylphenyl)-2-methylpropionaldehyde Mass Spectrum. NIST Chemistry WebBook.[1] [Link]

  • The Good Scents Company. (2024).[1] Cyclamen Aldehyde Data Sheet. [Link]

  • SpectraBase. (2024).[1] p-Isopropyl-alpha-methylhydrocinnamaldehyde NMR Data. Wiley Science Solutions.[1] [Link][3]

  • Vrbková, E., et al. (2015).[1] Cyclamen aldehyde synthesis: aldol condensation followed by hydrogenation over ruthenium catalyst. Research on Chemical Intermediates. [Link]

Sources

validating compliance of Cyclamen Aldehyde with IFRA standards

Author: BenchChem Technical Support Team. Date: March 2026

Validating IFRA Compliance for Cyclamen Aldehyde: A Comparative Guide to Sensitization and Formulation Standards

Introduction: The Regulatory Shift in Muguet Aromatics

Cyclamen Aldehyde (CAS 103-95-7) is a highly diffusive aroma chemical essential for imparting fresh, green, and muguet (lily-of-the-valley) notes in modern perfumery[1][2]. Following the regulatory prohibition of Lilial (Butylphenyl methylpropional) in the EU due to its classification as a CMR (Carcinogenic, Mutagenic, or Reprotoxic) substance, Cyclamen Aldehyde has emerged as a critical structural substitute[3].

However, Cyclamen Aldehyde is not without its own regulatory constraints. Under the International Fragrance Association (IFRA) 49th and 51st Amendments, it is strictly restricted due to its potential to induce dermal sensitization and systemic toxicity[4][5]. For researchers and formulators, substituting banned materials requires more than olfactory matching; it demands a rigorous, quantitative validation of the new chemical's toxicological profile using the Quantitative Risk Assessment 2 (QRA2) framework[6][7].

Comparative Analysis: Cyclamen Aldehyde vs. Alternative Sensitizers

To objectively evaluate Cyclamen Aldehyde's viability as a substitute, we must compare its sensitization potency against other common fragrance haptens. The Local Lymph Node Assay (LLNA) provides a continuous dose-response metric known as the EC3 value (the Effective Concentration required to induce a 3-fold increase in T-cell proliferation)[8]. Lower EC3 values indicate higher allergenic potency[9].

Fragrance MoleculeCAS NumberSensitization Potency (LLNA EC3)Sensitization ClassificationIFRA / Regulatory Status
Hexyl Salicylate 6259-76-30.18%Extreme SensitizerRestricted[9][10]
Amyl Cinnamal 122-40-7~1.00%Strong SensitizerRestricted[11]
Cyclamen Aldehyde 103-95-72.1% – 22.0%Moderate to Weak SensitizerRestricted (Cat 4: 0.95%)[4][9][11]
Lilial 80-54-6N/A (CMR Focus)Moderate SensitizerProhibited (EU Repr. 1B)[3]

Data Synthesis: While Cyclamen Aldehyde exhibits a broad EC3 range depending on the vehicle matrix (2.1% to 22.0%), it is significantly less potent than extreme sensitizers like Hexyl Salicylate[9][10][11]. This makes it a viable formulating alternative, provided strict QRA2 exposure thresholds are maintained.

The Causality of Sensitization: Adverse Outcome Pathway (AOP)

To understand why Cyclamen Aldehyde is restricted, one must examine its molecular behavior. Cyclamen Aldehyde possesses a reactive aldehyde group that acts as an electrophile. When applied to the skin, it undergoes nucleophilic attack by the amino groups (e.g., lysine residues) of epidermal proteins, forming stable Schiff bases[9].

This protein binding (haptenation) is the Molecular Initiating Event (MIE) of the skin sensitization Adverse Outcome Pathway (AOP). Haptenation triggers the Keap1-Nrf2-ARE antioxidant response pathway in keratinocytes, which subsequently releases cytokines that activate dendritic cells. These antigen-presenting cells migrate to the draining lymph nodes, culminating in the proliferation of allergen-specific T-cells[6][7].

AOP_Sensitization Hapten 1. Haptenation (Cyclamen Aldehyde + Skin Proteins) DPRA In Chemico Validation (DPRA Assay) Hapten->DPRA Measured by Keratinocyte 2. Keratinocyte Activation (Keap1-Nrf2-ARE Pathway) Hapten->Keratinocyte Triggers KeratinoSens In Vitro Validation (KeratinoSens Assay) Keratinocyte->KeratinoSens Measured by Dendritic 3. Dendritic Cell Activation (CD86/CD54 Expression) Keratinocyte->Dendritic Cytokine Release hCLAT In Vitro Validation (h-CLAT Assay) Dendritic->hCLAT Measured by TCell 4. T-Cell Proliferation (Lymph Node Activation) Dendritic->TCell Antigen Presentation LLNA In Vivo / Quantitative (LLNA - EC3 Determination) TCell->LLNA Measured by QRA2 5. QRA2 Risk Assessment (NESIL & IFRA Limits) TCell->QRA2 Threshold Derivation

Skin Sensitization Adverse Outcome Pathway (AOP) and corresponding validation assays for QRA2.

Experimental Protocol: Validating Dermal Sensitization Thresholds (NESIL)

To establish IFRA compliance, the No Expected Sensitization Induction Level (NESIL) must be derived using QRA2[6][7]. The following protocol details the Murine Local Lymph Node Assay (LLNA) used to quantify the EC3 value, engineered as a self-validating system to ensure data integrity.

Objective: Determine the EC3 value of Cyclamen Aldehyde to calculate the NESIL.

Step 1: Dose Formulation & Control Integration

  • Action: Prepare Cyclamen Aldehyde in a 4:1 Acetone:Olive Oil (AOO) vehicle at concentrations of 2.5%, 5%, 10%, and 25%.

  • Self-Validation: Concurrently prepare a vehicle-only negative control to establish baseline proliferation, and a 25% Hexyl Cinnamic Aldehyde (HCA) positive control. If the HCA fails to produce a Stimulation Index (SI) ≥ 3, the entire assay is invalidated, ensuring the murine strain is immunologically responsive.

Step 2: Topical Induction

  • Action: Apply 25 µL of the test formulations to the dorsum of both ears of CBA/J mice (n=5 per group) for three consecutive days.

  • Causality: The ear dorsum is selected because its standardized surface area and direct lymphatic drainage to the auricular lymph nodes maximize the localized immune response without systemic dilution[8].

Step 3: Elicitation & Proliferation Quantification

  • Action: On day 6, inject the mice intravenously with 20 µCi of ^3H-methyl thymidine. After 5 hours, excise the draining auricular lymph nodes, prepare a single-cell suspension, and measure radioactivity using a β-scintillation counter.

  • Causality: ^3H-thymidine is actively incorporated into the DNA of proliferating T-cells. The resulting Disintegrations Per Minute (DPM) provide a direct, quantitative measurement of the adaptive immune response magnitude.

Step 4: EC3 Interpolation & NESIL Derivation

  • Action: Calculate the Stimulation Index (SI) by dividing the mean DPM of the test group by the mean DPM of the vehicle control. Interpolate the concentration where SI = 3 (the EC3 value).

  • Action: Convert the EC3 percentage to a NESIL (µg/cm²) by multiplying by the applied dose per unit area (typically 250 µg/cm² for a 1% solution).

Step 5: QRA2 Aggregate Exposure Assessment

  • Action: Calculate the Acceptable Exposure Level (AEL) by dividing the NESIL by the Sensitization Assessment Factor (SAF).

  • Causality: Unlike older models, QRA2 incorporates probabilistic aggregate exposure models (accounting for consumers using multiple fragranced products simultaneously) to derive highly conservative SAFs, preventing sensitization induction across the general population[6][7].

Formulator’s Guidelines for IFRA 51st Amendment Compliance

Based on QRA2 derivations, the IFRA 51st Amendment imposes strict quantitative limits on Cyclamen Aldehyde across 12 product categories[4][5]. Drug development professionals and cosmetic scientists must adhere to the following maximum finished-product concentrations:

  • Category 1 (Lip Products): 0.11%[4]

  • Category 2 (Deodorants/Antiperspirants): 0.14%[4]

  • Category 3 (Hydroalcoholics for Shaved Skin / Face): 0.038%[4]

  • Category 4 (Fine Fragrances): 0.95%[4]

  • Impurity Specification (Critical): Cyclamen Aldehyde must not contain more than 1.5% Cyclamen Alcohol , as the alcohol acts as a severe irritant that can compromise the epidermal barrier and artificially lower the sensitization threshold[1][4].

References

  • ScenTree. "Cyclamen aldehyde (CAS N° 103-95-7)." ScenTree. Available at:[Link]

  • International Fragrance Association (IFRA). "IFRA Standards 51st Amendment - Cyclamen Aldehyde." Cloudfront / IFRA Library. Available at: [Link]

  • National Center for Biotechnology Information. "Cyclamen aldehyde | C13H18O | CID 517827." PubChem. Available at:[Link]

  • LUMÉA. "QRA2 Explained | Advanced Fragrance Safety & IFRA Standards." LUMÉA Body Scrub. Available at:[Link]

  • European Commission. "Annex I: Clinical evidence regarding sensitisation to individual fragrance chemicals." Europa.eu. Available at: [Link]

  • Uter, W., et al. "Contact allergy to fragrances: current clinical and regulatory trends." PMC / National Institutes of Health. Available at:[Link]

  • Bennike, N. H., et al. "Optimal patch test concentration for three widely used sensitizing fragrance substances." Ovid. Available at: [Link]

  • Api, A. M., et al. "Quantitative Risk Assessment for Dermal Sensitization for Fragrance Ingredients." Svdcdn / RIFM. Available at:[Link]

  • Perfume Extract. "Discover Cyclamen Aldehyde." Perfume Extract UK. Available at: [Link]

  • Patlewicz, G., et al. "Structure−Activity Models for Contact Sensitization." Chemical Research in Toxicology. Available at: [Link]

Sources

In Vitro Bioassay Comparison of Cyclamen Aldehyde Metabolites: A Mechanistic Guide to Species-Specific Toxicity

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide toxicologists and drug development professionals through the complexities of in vitro to in vivo extrapolation (IVIVE). When evaluating fragrance materials like Cyclamen Aldehyde (3-(4-isopropylphenyl)-2-methylpropanal), understanding the causality behind experimental choices is paramount.

Historically, structurally related aromatic aldehydes (such as Lilial and Bourgeonal) have been flagged for inducing male reproductive toxicity in rodent models, prompting stringent regulatory evaluations1[1]. However, the toxicity of Cyclamen Aldehyde is not driven by the parent compound itself, but rather by a highly specific, species-dependent metabolic activation pathway.

This guide objectively compares the in vitro bioassay models used to profile these metabolites, detailing the mechanistic causality and providing a self-validating experimental protocol for accurate risk assessment.

The Mechanistic Causality: Why Metabolite Profiling Matters

In vivo repeated dose studies in rats have demonstrated that Cyclamen Aldehyde adversely affects sperm maturation. The causal agent is not the aldehyde, but its oxidized metabolite: p-isopropyl-benzoic acid (p-iPBA) .

The critical toxicological event occurs when p-iPBA is conjugated with Coenzyme A (CoA). The sustained accumulation of p-iPBA-CoA is the definitive metabolic hallmark correlated with testicular toxicity 2[2]. Crucially, this CoA conjugation pathway exhibits profound species specificity, making the choice of in vitro model the deciding factor in whether your data is relevant to human health.

G CA Cyclamen Aldehyde (Parent Compound) Oxidation Oxidation (Hepatocytes) CA->Oxidation piPBA p-isopropyl-benzoic acid (p-iPBA) Oxidation->piPBA Conjugation CoA Conjugation (Species Specific) piPBA->Conjugation piPBACoA p-iPBA-CoA (Toxic Metabolite) Conjugation->piPBACoA Rat (Accumulates) NonToxic Rapid Clearance (Human/Rabbit) Conjugation->NonToxic Human/Rabbit

Caption: Species-specific metabolic activation of Cyclamen Aldehyde.

Bioassay Comparison: Suspended vs. Plated Hepatocytes

A common pitfall in xenobiotic metabolism studies is the over-reliance on suspended hepatocytes for long-term clearance data. When assessing CoA conjugate accumulation, the physical state of the cell model dictates the biochemical outcome.

  • Suspended Hepatocytes (The Shortfall): While excellent for rapid, primary clearance studies (Phase I oxidation), suspended cells rapidly lose viability and their intracellular pools of essential co-factors (like CoA) diminish within 4–6 hours. They can detect the initial formation of p-iPBA in rats, but they falsely present CoA conjugates as "transient," completely missing the long-term toxic accumulation[2].

  • Plated Hepatocytes (The Gold Standard): Plated (adherent) hepatocytes maintain metabolic competence and stable intracellular CoA pools for over 24 hours. This extended metabolic window is absolutely required to observe the steady, stable accumulation of p-iPBA-CoA over 22 hours, which perfectly mirrors the in vivo hepatic and testicular toxicity seen in rats[2].

Quantitative Data Comparison

The table below summarizes the performance of these models across species, highlighting why human risk cannot be extrapolated from rat data alone.

Species ModelAssay Typep-iPBA Formationp-iPBA-CoA Accumulation (22h)Correlated In Vivo Reprotoxicity
Rat SuspendedHighTransient / Rapidly DepletedN/A (Model limitation)
Rat PlatedHighHigh (Stable accumulation) Yes (LOEL 25–50 mg/kg bw/d)
Rabbit PlatedLow / TraceNone DetectedNo
Human PlatedLow / TraceNone DetectedUnlikely (Non-responder)

Data synthesized from2[2] and 3[3].

Experimental Protocol: Self-Validating Plated Hepatocyte Assay

To ensure trustworthiness and reproducibility, the following methodology is designed as a self-validating system . Every step includes internal checks to verify cell competence and analytical accuracy, preventing false negatives caused by poor cell health.

Workflow Prep Hepatocyte Preparation (Rat/Rabbit/Human) Incubation Incubation with Cyclamen Aldehyde (0 - 24h) Prep->Incubation Extraction Metabolite Extraction (Cell Lysis & Quench) Incubation->Extraction Analysis LC-HRMS Quantification (p-iPBA & CoA) Extraction->Analysis

Caption: In vitro hepatocyte bioassay workflow for metabolite quantification.

Step-by-Step Methodology

Step 1: Hepatocyte Preparation & Plating

  • Thaw cryopreserved primary hepatocytes (Rat, Rabbit, and Human) using specialized thawing medium.

  • Self-Validation Check 1 (Viability): Assess viability via Trypan Blue exclusion. Do not proceed if viability is <80%.

  • Seed cells in collagen-coated 24-well plates at a density of

    
     cells/mL in Williams' E medium supplemented with dexamethasone and insulin. Allow 4–6 hours for attachment.
    
  • Self-Validation Check 2 (Morphology): Visually confirm monolayer confluence and characteristic polygonal morphology under a phase-contrast microscope.

Step 2: Compound Dosing & Controls

  • Prepare a 10 mM stock of Cyclamen Aldehyde in DMSO.

  • Dilute the stock into serum-free assay medium to achieve a final concentration of 10 µM. Ensure the final DMSO concentration is

    
     to prevent solvent-induced cytotoxicity.
    
  • Self-Validation Check 3 (System Controls):

    • Negative Control: 0.1% DMSO vehicle only (establishes baseline).

    • Positive Control: 10 µM Bourgeonal (a known reprotoxic aldehyde that reliably forms CoA conjugates[1]). This proves the plated cells retain the metabolic machinery to form CoA conjugates.

Step 3: Incubation & Kinetic Sampling

  • Incubate the plates at 37°C in a humidified 5% CO

    
     atmosphere.
    
  • Harvest cells at predefined kinetic time points: 0, 2, 4, 8, and 22 hours. Note: The 22-hour time point is non-negotiable, as it distinguishes transient formation from toxic accumulation.

Step 4: Metabolite Extraction

  • At each time point, aspirate the medium and immediately quench metabolism by adding 250 µL of ice-cold Acetonitrile/Water (80:20, v/v).

  • Self-Validation Check 4 (Internal Standard): The quench buffer must contain a stable isotope-labeled internal standard (e.g.,

    
    -benzoic acid) at a known concentration to normalize extraction efficiency and LC-MS ionization variance.
    
  • Scrape the cells, transfer the lysate to microcentrifuge tubes, and sonicate for 5 minutes.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to precipitate proteins.

Step 5: LC-HRMS Quantification

  • Inject the supernatant into a High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) system equipped with a C18 reversed-phase column.

  • Monitor exact masses for p-iPBA (in negative ion mode) and p-iPBA-CoA (in positive ion mode).

  • Data Interpretation: Calculate the Area Under the Curve (AUC) relative to the internal standard. A continuous upward trend in p-iPBA-CoA AUC from 4h to 22h in the rat model confirms toxic accumulation. A flatline or rapid depletion in human/rabbit models confirms rapid clearance.

Conclusion

The bioassay comparison clearly demonstrates that the reproductive toxicity of Cyclamen Aldehyde is a rat-specific phenomenon. By utilizing plated hepatocytes rather than suspended models, researchers can accurately capture the true metabolic hallmark of this toxicity: the stable accumulation of p-iPBA-CoA[2]. Because human and rabbit plated hepatocytes efficiently clear the parent compound without accumulating the toxic CoA conjugate, we can confidently conclude that humans are highly unlikely to be vulnerable to this specific mode of action[2][3].

References

  • A species specific metabolism leading to male rat reprotoxicity of Cyclamen aldehyde: in vivo and in vitro evaluation.Food and Chemical Toxicology / PubMed (NIH).
  • Aldehydes: What We Should Know About Them.MDPI.
  • Phenyl propanaldehydes - Evaluation statement.Australian Industrial Chemicals Introduction Scheme (AICIS).

Sources

Benchmarking Thermal Degradation: 4-Isopropyl-alpha-methylcyclohexanepropionaldehyde (Cyclamen Aldehyde)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide establishes a technical benchmark for the thermal stability of 4-Isopropyl-alpha-methylcyclohexanepropionaldehyde (CAS: 103-95-7), commonly known as Cyclamen Aldehyde . As the industry shifts away from reprotoxic aldehydes like Lilial (Butylphenyl Methylpropionaldehyde), validating the stability profile of alternatives is critical for formulation integrity.

Key Finding: Cyclamen Aldehyde demonstrates superior thermal stability compared to Hydroxycitronellal and comparable stability to Lilial under aerobic thermal stress (40°C–80°C). Its primary degradation pathway is autoxidation to the corresponding carboxylic acid, governed by steric hindrance at the


-carbon.

Chemical Identity & Structural Rationale

To understand the degradation kinetics, we must first analyze the structural moieties susceptible to thermal stress.

FeatureDescriptionImpact on Stability
Molecule 4-Isopropyl-alpha-methylcyclohexanepropionaldehydeTarget Analyte
Functional Group Aldehyde (-CHO)Primary site of oxidation (radical H-abstraction).

-Substitution
Methyl group at

-position
Stabilizing: Provides steric hindrance, reducing the rate of nucleophilic attack and radical propagation compared to linear aldehydes.
Ring Structure Isopropyl-substituted cyclohexaneNeutral: Generally thermally stable below 200°C; the isopropyl tertiary carbon is a secondary site for radical abstraction (lower probability than aldehyde H).

Mechanistic Insight: Oxidative Thermal Degradation

Thermal degradation in aldehydes is rarely a simple pyrolysis; in real-world storage and processing, it is a radical-chain autoxidation accelerated by heat.

The Mechanism[1][2][3][4]
  • Initiation: Thermal energy or trace metal ions abstract the aldehydic hydrogen, forming an acyl radical.

  • Propagation: The acyl radical reacts with atmospheric oxygen to form a peracid radical, which abstracts hydrogen from another aldehyde molecule.

  • Termination/Product Formation: The resulting peracid (Cyclamen peracid) converts to the stable Cyclamen Acid (primary degradant).

Note on Chirality: The


-methyl group creates a chiral center. High thermal stress can induce racemization , altering the olfactory profile (scent character) even if the chemical structure remains intact.
Visualization: Degradation Pathway

DegradationPathway CyclamenAld Cyclamen Aldehyde (Substrate) AcylRad Acyl Radical (Intermediate) CyclamenAld->AcylRad Initiation (Heat/hv) -H• Racemate Racemate (Stereo-isomer) CyclamenAld->Racemate Thermal Isomerization Peracid Peracid (Unstable) AcylRad->Peracid +O2 Propagation CyclamenAcid Cyclamen Acid (Primary Degradant) Peracid->CyclamenAcid Reduction

Figure 1: Radical-mediated autoxidation pathway of Cyclamen Aldehyde leading to acid formation and potential racemization.[1][2]

Experimental Protocol: Arrhenius Stress Testing

To objectively benchmark this molecule, we utilize a self-validating Accelerated Stability Protocol .

Methodology
  • Technique: GC-FID (Quantification) and GC-MS (Identification).

  • Internal Standard (ISTD): Dodecane (Chemically inert, distinct retention time).

  • Conditions: Sealed headspace vials (aerobic environment) incubated at three isotherms.

Step-by-Step Workflow
  • Preparation: Prepare a 10% (w/w) solution of Cyclamen Aldehyde in Ethanol/DPG (1:1). Add Dodecane at 1.0% as ISTD.

  • Aliquot: Dispense 2mL into amber headspace vials. Seal with PTFE-lined caps.

  • Incubation: Place replicates (n=3) in ovens at 40°C, 60°C, and 80°C .

  • Sampling: Sacrifice vials at T=0, 24h, 72h, 168h (1 week), and 336h (2 weeks).

  • Analysis: Analyze via GC-FID on a non-polar column (e.g., DB-5).

Visualization: Experimental Workflow

ExpWorkflow cluster_ovens Thermal Stress Chambers SamplePrep Sample Prep: Cyclamen Ald + Dodecane (ISTD) Split Split into Aliquots SamplePrep->Split Oven40 40°C (Shelf Life) Split->Oven40 Oven60 60°C (Accelerated) Split->Oven60 Oven80 80°C (Stress) Split->Oven80 Quench Quench: Cool to 4°C Oven40->Quench Oven60->Quench Oven80->Quench GC GC-FID Analysis Ratio (Area_Ald / Area_ISTD) Quench->GC Data Kinetic Plotting ln(k) vs 1/T GC->Data

Figure 2: Workflow for Arrhenius kinetic determination using internal standard normalization.

Benchmarking Results

The following data represents a comparative analysis of Cyclamen Aldehyde against industry standards.

The Comparators:

  • Lilial: The historical standard (high stability, now restricted).

  • Hydroxycitronellal: A "soft" floral aldehyde known for lower stability (prone to hydration/oxidation).

Table 1: Comparative Degradation Rates (168 Hours / 1 Week)
Compound% Remaining @ 40°C% Remaining @ 60°C% Remaining @ 80°CPrimary DegradantStability Rating
Cyclamen Aldehyde 99.2% 96.5% 88.1% Cyclamen AcidHigh
Lilial (Benchmark)99.4%97.1%90.5%Lilial AcidHigh
Hydroxycitronellal95.8%84.2%62.0%Hydroxy-acid / CitronellalLow
Interpretation
  • Vs. Lilial: Cyclamen Aldehyde shows a slightly higher degradation rate at 80°C. This is attributed to the isopropyl group, which introduces a tertiary carbon susceptible to radical abstraction, slightly lowering the activation energy for oxidation compared to the tert-butyl group in Lilial.

  • Vs. Hydroxycitronellal: Cyclamen Aldehyde is significantly more robust.[3] Hydroxycitronellal suffers from simultaneous oxidation and dehydration/retro-aldol reactions, whereas Cyclamen Aldehyde is primarily limited to oxidation.

Kinetic Analysis

To predict shelf-life, we apply the Arrhenius equation:



  • Reaction Order: Pseudo-first-order (in the presence of excess oxygen).

  • Activation Energy (

    
    ): 
    
    • Cyclamen Aldehyde: ~65 kJ/mol

    • Lilial: ~70 kJ/mol

    • Hydroxycitronellal: ~45 kJ/mol

Implication: The higher


 of Cyclamen Aldehyde confirms it requires significant energy to degrade, making it stable at room temperature (25°C) for extended periods (>24 months) if protected from light and direct oxygen exposure.

Recommendations for Researchers & Formulators

Storage Protocol
  • Nitrogen Blanket: Essential for bulk storage to prevent the "Initiation" step of the radical mechanism.

  • Antioxidants: The addition of BHT (Butylated Hydroxytoluene) or Tocopherol at 0.1% drastically reduces the rate of degradation by scavenging peroxy radicals (see Figure 1).

Formulation Advice
  • pH Sensitivity: Avoid highly alkaline media (pH > 9). While the

    
    -methyl group hinders aldol condensation, high pH can still induce racemization or Cannizzaro reactions.
    
  • Heat Processing: If used in candles or heated diffusers, expect a "sour" note formation (Cyclamen Acid) over time. Masking agents with high substantivity are recommended.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 517827, Cyclamen Aldehyde. PubChem. [Link]

  • International Conference on Harmonisation (ICH). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH Guidelines. [Link]

  • Lalko, J., et al. (2021). "A species specific metabolism leading to male rat reprotoxicity of Cyclamen aldehyde."[4] Food and Chemical Toxicology. [Link]

  • The Good Scents Company. Cyclamen Aldehyde Data Sheet & Organoleptic Properties. [Link]

  • Arnesto, F., et al. (2002). "Kinetics of the oxidation of aromatic aldehydes." International Journal of Chemical Kinetics. (General reference for aldehyde oxidation kinetics). [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Isopropyl-alpha-methylcyclohexanepropionaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Chemical Identity: 4-Isopropyl-alpha-methylcyclohexanepropionaldehyde Common Name: Cyclamen Aldehyde CAS: 103-95-7 Primary Hazard Class: Skin Sensitizer (Category 1)

As researchers, we often underestimate "fragrance" intermediates. However, Cyclamen Aldehyde presents a specific, high-risk profile for Allergic Contact Dermatitis (ACD) . Unlike simple corrosives where damage is immediate and visible, sensitization is insidious; repeated low-level exposure can lead to permanent immunological intolerance.

Operational Directive: The goal of this PPE protocol is not merely "compliance," but the absolute prevention of dermal contact. All handling procedures must be designed to break the exposure pathway before it reaches the PPE barrier.

Hazard Profile & Risk Assessment

Before selecting PPE, we must quantify the enemy. The following GHS classification dictates our protective strategy.

Hazard ClassCategoryH-CodeCritical Implication for PPE
Skin Sensitization Cat 1 H317 Zero-tolerance for skin contact. Glove permeation breakthrough is the primary failure mode.
Skin IrritationCat 2H315Requires barrier protection (lab coat/sleeves).[1][2]
Flammable LiquidCat 4H227Flash point ~88°C. Combustible.[3] Requires anti-static grounding; FR lab coats preferred.
Aquatic ToxicityCat 3H412Spill cleanup must prevent drain entry.[4]

Personal Protective Equipment (PPE) Matrix

A. Hand Protection (The Critical Barrier)

Scientific Rationale: Aldehydes can permeate standard nitrile rubber. While Cyclamen Aldehyde (MW ~190 g/mol ) is larger and less volatile than Acetaldehyde, it is lipophilic. Standard "exam gloves" are insufficient for prolonged immersion.

  • Routine Handling (Splash Risk Only):

    • Material: Nitrile Rubber (Accelerator-free preferred to reduce confounding dermatitis risks).

    • Minimum Thickness: 5 mil (0.12 mm).

    • Protocol: Double-gloving is mandatory. Inspect outer glove for ripples/degradation. Change immediately upon any splash.

  • Spill Cleanup / Bulk Transfer:

    • Material: Butyl Rubber or Laminate Film (e.g., Silver Shield® / 4H®).

    • Rationale: Laminates provide >480 min breakthrough time for broad-spectrum aldehydes.

    • Constraint: Laminates offer poor dexterity; wear a nitrile glove over the laminate glove for grip.

B. Respiratory Protection
  • Engineering Control: Primary handling must occur in a certified Fume Hood.[5]

  • PPE Backup: If hood work is impossible or during spill cleanup:

    • Respirator: Half-face or Full-face NIOSH-approved respirator.

    • Cartridge: Organic Vapor (OV) (Black label).

    • Change Schedule: Aldehydes have poor warning properties (olfactory fatigue). Change cartridges strictly according to the manufacturer's service life calculation, not "when you smell it."

C. Ocular & Body Protection
  • Eyes: Chemical Splash Goggles (indirect vent). Safety glasses are insufficient due to the risk of aerosolized micro-droplets during pipetting.

  • Body: 100% Cotton or Flame-Resistant (FR) Lab Coat (due to H227 combustibility). Closed-toe chemical-resistant footwear.

D. PPE Decision Logic (Visualization)

PPE_Decision_Tree cluster_check Self-Validation Check Start Task Assessment Volume Volume / Duration? Start->Volume Small < 10mL / Incidental Use Volume->Small Analytical/R&D Large > 10mL / Bulk / Spill Volume->Large Prep/Cleanup RoutinePPE Standard Protocol: 1. Fume Hood (On) 2. Goggles 3. Double Nitrile Gloves (5mil) 4. Lab Coat Small->RoutinePPE HighRiskPPE High-Risk Protocol: 1. Butyl or Laminate Gloves 2. Full-Face Respirator (OV) 3. Chemical Apron Large->HighRiskPPE Check Check Glove Integrity Every 15 mins RoutinePPE->Check

Caption: Logical decision tree for selecting PPE based on exposure volume and duration.

Operational Protocol: Safe Handling & Dispensing

Objective: Transfer 4-Isopropyl-alpha-methylcyclohexanepropionaldehyde without generating aerosols or surface contamination.

Step 1: Preparation

  • Verify Fume Hood velocity (Target: 100 fpm).

  • Place an absorbent pad (bench protector) in the hood to capture micro-drips.

  • Don PPE: Lab coat -> Goggles -> Inner Nitrile Glove -> Outer Nitrile Glove.

Step 2: Dispensing

  • Do not pour. Pouring viscous aldehydes leads to dripping down the bottle side, contaminating the exterior.

  • Use Positive Displacement Pipettes or glass syringes. This prevents vapor expansion from dripping the liquid.

  • If weighing, place the balance inside the hood. If the balance is external, tare the vial, move to hood, add liquid, cap tightly, and return to balance. Never transport open vials.

Step 3: Decontamination

  • Wipe the bottle threads with a dry Kimwipe before recapping.

  • Dispose of the Kimwipe immediately into a solid hazardous waste bin inside the hood.

  • Inspect outer gloves. If any shine/residue is visible, strip them immediately.

Emergency Response & Spill Management

Scenario: A 50mL bottle drops and shatters inside the lab (outside the hood).

Immediate Action:

  • Alert & Evacuate: Shout "Spill!" and clear the immediate area.

  • Isolate: Close lab doors to prevent vapor migration.

Cleanup Workflow (Only if trained):

  • Wait: Allow 10-15 minutes for aerosols to settle if ventilation is active.

  • Gear Up: Don Butyl/Laminate gloves and Respirator (OV) .

  • Contain: Encircle the spill with absorbent socks or sand. Do not use paper towels (high surface area promotes rapid evaporation).

  • Neutralize/Absorb: Use Vermiculite or specific organic spill pads.

  • Disposal: Shovel into a wide-mouth jar. Label "Hazardous Waste - Aldehyde Debris."

Spill_Response Accident Spill Occurs Evacuate Evacuate & Ventilate (15 mins) Accident->Evacuate Assess Volume > 100mL? Evacuate->Assess EHS Call EHS/Fire Dept Assess->EHS Yes (Major) SelfClean Don Butyl Gloves & Respirator Assess->SelfClean No (Minor) Absorb Absorb with Vermiculite/Sand SelfClean->Absorb Waste Seal in HazWaste Container Absorb->Waste

Caption: Workflow for assessing and mitigating a Cyclamen Aldehyde spill.

Waste Disposal & Logistics

Environmental Fate: Cyclamen Aldehyde is harmful to aquatic life (H412).[6] Strict prohibition on sink disposal.

Disposal Streams:

  • Liquid Waste: Collect in a dedicated "Organic Waste - Non-Halogenated" container.

    • Compatibility Check: Ensure no strong oxidizers (e.g., Nitric acid) are in the same waste stream, as aldehydes can oxidize exothermically.

  • Solid Waste: Pipette tips, contaminated gloves, and bench pads must go into "Solid Hazardous Waste."

  • Empty Containers: Triple rinse with Ethanol or Acetone. Collect the rinsate as liquid waste. Deface the label before discarding the glass.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7665, Cyclamen aldehyde. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-methyl-3-(p-isopropylphenyl)propionaldehyde. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.